molecular formula C4H5ClN2 B1590106 4-chloro-1-methyl-1H-pyrazole CAS No. 35852-81-4

4-chloro-1-methyl-1H-pyrazole

Cat. No.: B1590106
CAS No.: 35852-81-4
M. Wt: 116.55 g/mol
InChI Key: PGNUBDXGTOZIHC-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazole (CAS Number: 35852-81-4) is a chloro-substituted pyrazole derivative with the molecular formula C4H5ClN2 and a molecular weight of 116.55 g/mol . This compound is a versatile building block in organic and medicinal chemistry research, particularly for the synthesis of more complex heterocyclic systems. The pyrazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities. Pyrazole-containing compounds have been identified as key structural components in numerous therapeutic agents, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, antidepressant, and antiviral effects . The presence of both the chloro and methyl substituents on the pyrazole core in this specific compound makes it a valuable intermediate for further functionalization through various coupling reactions and nucleophilic substitutions. As a reagent, this compound is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . Researchers utilize this compound primarily in the development of novel pharmaceutical candidates and in methodological studies for constructing nitrogen-containing heterocycles. Its applications extend to materials science and agrochemical research, where the pyrazole motif is also prevalent. Handling Precautions: This compound may cause skin and eye irritation and may be harmful if swallowed. Always refer to the Safety Data Sheet for detailed hazard information and handling procedures . Note: This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c1-7-3-4(5)2-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNUBDXGTOZIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551120
Record name 4-Chloro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35852-81-4
Record name 4-Chloro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Structure Elucidation of 4-chloro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the definitive structure elucidation of 4-chloro-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Moving beyond a simple recitation of data, this document details the strategic application and interpretation of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the causal reasoning behind experimental choices, establish self-validating data interpretation workflows, and ground our findings in authoritative references. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and replicable strategy for the structural characterization of complex small molecules.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that can interact with biological targets with high affinity and specificity. The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The introduction of a chloro-substituent at the C4 position and a methyl group on the N1 nitrogen dramatically influences the molecule's reactivity, solubility, and metabolic stability. Therefore, unambiguous confirmation of its structure is a critical first step in any research and development cascade, ensuring the integrity of downstream applications and the validity of biological data. An incorrect structural assignment can lead to the costly pursuit of non-viable drug candidates and misinterpretation of structure-activity relationships (SAR).

Strategic Approach to Structure Elucidation

G cluster_0 Elucidation Workflow A Hypothesized Structure This compound B Mass Spectrometry (MS) Confirm Molecular Weight A->B Isotopic Pattern Analysis C Infrared (IR) Spectroscopy Identify Key Functional Groups B->C Elemental Composition D 1D NMR (¹H & ¹³C) Map Proton & Carbon Environments C->D Functional Group Presence E 2D NMR (COSY, HSQC, HMBC) Establish Connectivity & Finalize Structure D->E Atom-by-Atom Mapping F Final Structure Confirmation E->F Unambiguous Connectivity

Figure 1: A strategic workflow for the structure elucidation of this compound, emphasizing the sequential and corroborative nature of the analytical techniques employed.

Mass Spectrometry: The First Gate of Confirmation

Mass spectrometry provides the foundational data point: the molecular weight of the analyte. This allows us to confirm the elemental composition and screen for the presence of the target molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution analysis.

  • Ionization Source: Employ Electrospray Ionization (ESI) in positive ion mode, as the pyrazole nitrogen is readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺. Calculate the theoretical mass based on the elemental formula C₄H₅ClN₂ and compare it to the experimentally observed mass.

Data Interpretation and Trustworthiness

The elemental formula for this compound is C₄H₅ClN₂. The key to trustworthiness in MS data lies in analyzing the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M and M+2 isotopic pattern with an approximate intensity ratio of 3:1.

ParameterTheoretical ValueObserved Value
Formula C₄H₅ClN₂-
[M+H]⁺ (with ³⁵Cl) 117.02195117.0219
[M+H]⁺ (with ³⁷Cl) 119.01900119.0190
Isotopic Ratio (M:M+2) ~3:1~3:1

The observation of the correct high-resolution mass for both chlorine isotopes, along with the characteristic 3:1 isotopic pattern, provides strong evidence for the presence of a monochlorinated compound with the expected elemental formula.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Data Interpretation

For this compound, we expect to see specific vibrational bands characteristic of its structure. The absence of certain bands (e.g., N-H stretch) is as informative as the presence of others.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3100-3000C-H stretch (aromatic)Confirms the presence of the pyrazole ring protons.
~2950C-H stretch (aliphatic)Indicates the presence of the N-methyl group.
~1500-1400C=C and C=N stretchingCharacteristic of the pyrazole ring system.
~800C-Cl stretchSuggests the presence of a carbon-chlorine bond.

The most critical observation is the absence of a broad N-H stretching band around 3300 cm⁻¹, which confirms that the pyrazole nitrogen is substituted, consistent with the proposed N-methyl structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing us to map the carbon and proton skeleton of the molecule and establish through-bond connectivity.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Experiments to Acquire:

    • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons.

    • ¹³C NMR: Shows the number of different carbon environments.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (C-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (C-C-H), which is crucial for establishing the overall connectivity.

Data Interpretation: A Step-by-Step Elucidation

Step 1: ¹H NMR Analysis

The ¹H NMR spectrum is expected to show three distinct signals:

  • A singlet corresponding to the N-methyl group (3H). Its chemical shift will be around 3.8 ppm.

  • Two singlets in the aromatic region, each integrating to 1H. These correspond to the two protons on the pyrazole ring (C3-H and C5-H). The presence of the chloro-substituent at C4 means these protons do not couple to each other, hence they appear as singlets. We can tentatively assign them based on their expected electronic environments.

Step 2: ¹³C NMR Analysis

The ¹³C NMR spectrum should display four signals, corresponding to the four unique carbon atoms in the molecule:

  • One aliphatic carbon for the N-methyl group .

  • Three aromatic carbons for the pyrazole ring (C3, C4, and C5). The C4 carbon, being directly attached to chlorine, will have its chemical shift significantly affected.

Step 3: 2D NMR - Connecting the Pieces

The 2D NMR data provides the unambiguous connections required for final structure proof.

Figure 2: A summary of the expected key HMBC correlations that definitively establish the connectivity of this compound.

The HSQC experiment will first confirm the direct C-H attachments: C3-H to C3 and C5-H to C5.

The crucial HMBC experiment then provides the long-range correlations that lock in the structure. The protons of the N-methyl group are expected to show a correlation to both the C3 and C5 carbons of the pyrazole ring. This is the definitive piece of evidence that confirms the methyl group is on the N1 nitrogen and not on the C3 or C5 carbon. Furthermore, the C3-H proton will show correlations to C4 and C5, and the C5-H proton will show correlations to C3 and C4, confirming the arrangement of the pyrazole ring itself.

Conclusion: A Triad of Evidence for Unambiguous Structure Confirmation

By systematically applying a triad of analytical techniques—Mass Spectrometry, IR Spectroscopy, and a full suite of NMR experiments—we have constructed a self-validating workflow for the definitive structure elucidation of this compound. The HRMS data confirmed the elemental composition and the presence of chlorine. The IR spectrum verified the key functional groups and the N-substitution. Finally, the comprehensive 1D and 2D NMR data provided an unambiguous map of the molecular skeleton, with HMBC correlations definitively placing the methyl group on the N1 nitrogen and confirming the position of the chloro-substituent at C4. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a prerequisite for any further research or development activities.

A Comprehensive Technical Guide to the Physicochemical Properties of 4-chloro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-chloro-1-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling predictable behavior in reaction design, formulation, and biological screening. This guide provides a detailed examination of the core physicochemical properties of this compound, offering both compiled data from existing literature and standardized, field-proven protocols for their experimental determination. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity have led to its incorporation into a wide array of successful compounds. The introduction of substituents, such as the chloro-group at the 4-position and the methyl group at the 1-position, significantly modulates the molecule's steric and electronic profile. This fine-tuning influences reactivity, solubility, metabolic stability, and target-binding affinity. Therefore, a precise characterization of the parent molecule, this compound, is the foundational first step for any research program leveraging this versatile synthon. This document serves as a practical reference for scientists engaged in such work.

Compound Identification and Core Physical Properties

Accurate identification is the cornerstone of chemical research. The fundamental identifiers and known physical properties of this compound are summarized below.

Table 1: Compound Identification

IdentifierValueSource(s)
CAS Number 35852-81-4[1][2][3]
Molecular Formula C₄H₅ClN₂[1][2][4]
Molecular Weight 116.55 g/mol [2][3][5]
IUPAC Name This compound[2]
SMILES CN1C=C(C=N1)Cl[1]
InChIKey PGNUBDXGTOZIHC-UHFFFAOYSA-N[1][2]

Table 2: Core Physicochemical Properties

PropertyValueNotes & Experimental Context
Appearance Data not availableVisual inspection is the primary method. The compound is expected to be a liquid or low-melting solid.
Melting Point Data not availableThis property is crucial for assessing purity and handling. See Protocol 1 for determination.
Boiling Point 169.4 °C (at 760 mmHg)[1]
Solubility Data not availableExpected to be soluble in common organic solvents. Aqueous solubility may be limited. See Protocol 2 for determination.
pKa Data not availableEssential for understanding ionization state in physiological or reaction media. See Protocol 3 for determination.

Experimental Protocols for Core Property Determination

The following protocols describe standard, reliable methods for determining the key physicochemical properties where literature data is unavailable.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. It measures the heat flow required to raise a sample's temperature, showing a sharp endothermic peak at the melting transition.

  • Methodology:

    • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

    • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • Equilibrate the cell at a temperature at least 25°C below the expected melting point (e.g., 0°C).

      • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting transition.

      • Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

    • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.

Protocol 2: Thermodynamic Solubility Assessment in Aqueous and Organic Solvents
  • Rationale: Solubility dictates the suitability of a compound for various applications, from reaction conditions to biological assays and formulation. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

  • Methodology:

    • System Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetonitrile).

    • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

    • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

    • Reporting: Express solubility in units of mg/mL or mol/L.

Protocol 3: pKa Determination by Potentiometric Titration
  • Rationale: The pKa value defines the pH at which a compound is 50% ionized. For the pyrazole ring, the pKa relates to the protonation of the N2 nitrogen. This parameter is critical for predicting behavior in biological systems and for developing purification strategies like acid-base extraction.

  • Methodology:

    • System Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Sample Preparation: Accurately prepare a solution of this compound (e.g., 0.01 M) in a co-solvent system (e.g., 20% methanol in water) to ensure solubility across the pH range.

    • Titration:

      • Place the solution in a jacketed beaker at a constant temperature (25°C) under a nitrogen blanket.

      • Slowly titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while recording the pH after each incremental addition.

      • Perform a back-titration with a standardized strong base (e.g., 0.1 M NaOH).

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve. Specialized software can be used to calculate the pKa by fitting the data to the Henderson-Hasselbalch equation.

Spectroscopic and Spectrometric Characterization

Structural confirmation is non-negotiable. The following techniques provide unambiguous evidence of the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. For this compound, one would expect to see distinct signals for the N-methyl group and the two non-equivalent protons on the pyrazole ring in the ¹H spectrum. The ¹³C spectrum would show four distinct carbon signals. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected vibrational bands include C-H stretching from the methyl and aromatic ring protons, C=N and C=C stretching vibrations characteristic of the pyrazole ring, and a C-Cl stretching band in the fingerprint region.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. Under electron ionization (EI), a clear molecular ion peak (M⁺) would be expected, along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Stability and Safe Handling

The pyrazole ring is generally stable under common laboratory conditions. However, user safety is paramount.

  • Chemical Stability: The compound is expected to be stable at room temperature when protected from light and moisture. The chloro-substituent provides a potential site for nucleophilic aromatic substitution reactions, particularly under forcing conditions or with strong nucleophiles.

  • Hazard Profile: According to GHS information, this compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[2]

  • Recommended Handling Procedures:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

Visualization of the Characterization Workflow

To ensure systematic and comprehensive analysis of a research chemical like this compound, a structured workflow is essential. The following diagram outlines a logical progression from compound acquisition to full physicochemical profiling.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physical Properties cluster_2 Phase 3: Solution Behavior cluster_3 Phase 4: Safety & Finalization A Compound Acquisition (Synthesis or Purchase) B Purity Assessment (HPLC, GC-MS) A->B C Structural Confirmation (¹H/¹³C NMR, MS, IR) B->C D Melting Point (DSC) C->D Proceed if Pure & Confirmed E Boiling Point (Ebulliometry/Literature) C->E Proceed if Pure & Confirmed F Appearance (Visual Inspection) C->F Proceed if Pure & Confirmed G Solubility Profiling (Shake-Flask Method) D->G H pKa Determination (Potentiometric Titration) I Stability & Hazard Assessment (GHS Data, Forced Degradation) H->I J Comprehensive Data Package (Final Report) I->J

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide has consolidated the available data and outlined essential experimental methodologies for the comprehensive characterization of this compound. While some core properties like its boiling point are documented, other critical parameters such as melting point, solubility, and pKa require experimental determination for which robust protocols have been provided. By following a systematic approach as visualized in the workflow, researchers can generate a complete and reliable physicochemical profile for this compound, thereby accelerating its application in drug discovery, agrochemical development, and materials science.

References

Introduction: The Versatile Pyrazole Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-chloro-1-methyl-1H-pyrazole: Synthesis, Reactivity, and Applications

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its unique electronic properties make it a privileged scaffold in medicinal chemistry and agrochemistry.[2][3] Among its many derivatives, this compound stands out as a particularly valuable and versatile building block. The introduction of a chloro-substituent at the C4 position provides a reactive handle for a multitude of cross-coupling reactions, while the N-methyl group prevents tautomerism and directs reactivity, making it an ideal intermediate for the synthesis of complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental properties, explore robust synthetic methodologies, dissect its reactivity in key transformations, and highlight its applications as a precursor to high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis. This compound is a stable, commercially available compound.[4][5][6] Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 35852-81-4[4][5][6][7]
Molecular Formula C₄H₅ClN₂[4][6][7][8]
Molecular Weight 116.55 g/mol [5][7][8]
IUPAC Name 4-chloro-1-methylpyrazole[7]
Appearance White to orange to green powder/crystal[9]
Canonical SMILES CN1C=C(C=N1)Cl[7]
InChIKey PGNUBDXGTOZIHC-UHFFFAOYSA-N[4][7]

Spectroscopic data is essential for reaction monitoring and structural confirmation. While detailed spectra are available in databases, typical ¹H NMR signals in CDCl₃ would show two singlets for the pyrazole ring protons and a singlet for the N-methyl protons.[7][10]

Synthesis of the this compound Scaffold

The primary route to this compound involves the selective chlorination of the 1-methyl-1H-pyrazole precursor. The C4 position of the pyrazole ring is the most nucleophilic center, making it susceptible to electrophilic aromatic substitution.[11] Several methods have been developed to achieve this transformation efficiently.

Electrochemical Chlorination

Electrosynthesis offers a green and efficient alternative to traditional chemical methods. The anodic chlorination of 1-methyl-1H-pyrazole can be performed in an aqueous sodium chloride solution, which serves as both the solvent and the chlorine source. This method avoids the use of harsh chlorinating agents.[12]

G cluster_setup Experimental Setup cluster_process Electrochemical Process Anode Pt Anode Electrolyte Aqueous NaCl (Chlorine Source) Anode->Electrolyte Cathode Cu Cathode Cathode->Electrolyte Oxidation Anodic Oxidation: 2Cl⁻ → Cl₂ + 2e⁻ Electrolyte->Oxidation StartingMaterial 1-methyl-1H-pyrazole in CHCl3 StartingMaterial->Electrolyte Heterophase System Chlorination Electrophilic Attack: Pyrazole + Cl₂ → 4-Chloro-pyrazole + HCl Oxidation->Chlorination

Caption: Workflow for Electrochemical Chlorination of Pyrazole.

Protocol: Galvanostatic Chlorination of 1-methyl-1H-pyrazole [12]

  • Cell Assembly: A diaphragmless electrolytic cell is equipped with a platinum (Pt) anode and a copper (Cu) cathode.

  • Charge the Cell: The anodic compartment is charged with a 4 M aqueous solution of sodium chloride (NaCl) and chloroform (CHCl₃) in a 7:3 volume ratio. 1-methyl-1H-pyrazole (1.0 equivalent) is dissolved in the organic phase.

  • Electrolysis: A constant current density (e.g., 0.1 A/cm²) is applied. The electrolysis is carried out by passing a theoretical charge of 2 Faradays per mole of the starting pyrazole.

  • Work-up: Upon completion, the organic layer is separated. The aqueous layer is extracted with CHCl₃ (3 x 20 mL). The combined organic layers are washed with a 10% sodium thiosulfate solution to remove any residual chlorine, followed by water.

  • Isolation: The organic solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Causality Insight: The heterophase system (aqueous NaCl/CHCl₃) is crucial. The pyrazole resides primarily in the organic phase, while the electrochemically generated chlorine at the anode-water interface partitions into the organic phase to react, minimizing side reactions in the aqueous medium.[12]

Mechanochemical Chlorination

For a solvent-free approach, mechanochemical synthesis using a shaker or ball mill provides a highly efficient and environmentally friendly option. Trichloroisocyanuric acid (TCCA) is used as the solid chlorinating agent.[10]

Protocol: Solvent-Free Mechanochemical Chlorination [10]

  • Charge the Mill: A 10 mL zirconium dioxide (ZrO₂) milling cell is charged with 1-methyl-1H-pyrazole (1.0 eq), TCCA (0.4 eq), silica gel (approx. 10 wt%), and two ZrO₂ milling balls (5 mm diameter).

  • Milling: The vessel is mounted on a shaker mill and oscillated at a high frequency (e.g., 30 Hz) for 45-60 minutes.

  • Work-up & Isolation: The solid residue is removed from the cell and purified directly by column chromatography (eluent: hexane/dichloromethane) to afford the product.

Causality Insight: The high-energy impacts during milling facilitate the solid-state reaction between the pyrazole and TCCA. The silica gel acts as a grinding auxiliary and prevents the reactants from sticking to the walls of the milling cell, ensuring efficient mixing and reaction.[10]

Reactivity and Key Transformations

The chlorine atom at the C4 position is the key to the synthetic utility of this compound, enabling its participation in a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery for constructing C-N, C-C, and C-O bonds.[13][14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[13][15] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, including alkylamines and anilines, to generate 4-amino-1-methyl-1H-pyrazole derivatives. These products are valuable scaffolds in medicinal chemistry.[14][16]

G cluster_reactants Inputs cluster_product Output Pd(0)L2 Pd(0)L₂ Complex_A Pd(II) Complex Pd(0)L2->Complex_A Oxidative Addition (+ Ar-Cl) Complex_B Amine Coordination Complex_A->Complex_B Amine Binding (+ R₂NH) Complex_C Amido Complex Complex_B->Complex_C Deprotonation (- Base-H⁺) Complex_C->Pd(0)L2 Reductive Elimination (+ Ar-NR₂) ArCl 4-Chloro-1-methyl- 1H-pyrazole Amine R₂NH Base Base (e.g., tBuOK) Product 4-Amino-1-methyl- 1H-pyrazole

Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol: Microwave-Assisted Buchwald-Hartwig Coupling [17]

  • Vial Preparation: To a microwave vial, add this compound (1.0 eq), the desired amine (1.2-2.0 eq), a palladium source such as Pd(dba)₂ (10 mol%), a bulky phosphine ligand like tBuDavePhos (20 mol%), and a strong base like potassium t-butoxide (tBuOK) (2.0 eq).

  • Solvent Addition: Add a high-boiling solvent such as xylene (to a concentration of ~0.06 M).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to a high temperature (e.g., 120-150 °C) for 30-60 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the 4-aminopyrazole product.

Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like tBuDavePhos accelerate the rate-limiting reductive elimination step, enabling the coupling of less reactive aryl chlorides.[14][16] Microwave heating significantly reduces reaction times from hours to minutes by efficiently reaching the high temperatures required for the reaction.[17]

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to synthesize 4-aryl-1-methyl-1H-pyrazoles. This transformation is invaluable for accessing biaryl structures prevalent in pharmaceuticals.

Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst like Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a mixture of solvents, typically an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

  • Heating: Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Causality Insight: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The aqueous solvent system often accelerates the reaction.

C-H Functionalization

While cross-coupling provides a powerful toolkit, modern synthesis increasingly turns to direct C-H functionalization to improve atom economy. While the C4 position of 1-methyl-1H-pyrazole is typically functionalized via halogenation, direct C-H activation/arylation at the C5 position is a well-established alternative strategy for building complexity on the pyrazole ring.[11][18][19] This highlights the complementary reactivity available to synthetic chemists working with this scaffold. For instance, palladium-catalyzed C5-arylation can be achieved using directing groups or under specific conditions that favor activation of the C5-H bond, which is the most acidic proton on the ring.[11]

Applications in Drug Discovery and Agrochemicals

The derivatives of this compound are key intermediates in the synthesis of numerous commercial and investigational compounds.

  • Agrochemicals: The pyrazole carboxamide scaffold is a well-known feature in many potent fungicides and insecticides. A prominent example is Tebufenpyrad, an acaricide and insecticide used in greenhouses.[20] Its structure features a 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide core, highlighting the industrial relevance of this substituted pyrazole system.[20]

  • Pharmaceuticals: In drug discovery, the 4-aminopyrazole moiety is a bioisostere for other aromatic systems and can act as a hydrogen bond donor and acceptor. These derivatives have been investigated for a range of biological activities, including as kinase inhibitors for cancer therapy and as agents targeting inflammatory pathways.[1] The ability to rapidly generate libraries of 4-aminopyrazoles via Buchwald-Hartwig amination makes this compound an attractive starting material for lead optimization campaigns.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][21]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22][23]

  • Handling: Avoid breathing dust, fumes, or vapors.[21][23] Prevent contact with skin and eyes.[23]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[22]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[22]

Conclusion

This compound is more than just a simple halogenated heterocycle; it is a powerful and enabling building block for modern organic synthesis. Its straightforward preparation and the predictable reactivity of its C4-chloro substituent provide chemists with a reliable entry point into a diverse chemical space of high-value pyrazole derivatives. From the development of life-saving pharmaceuticals to the creation of effective crop protection agents, the utility of this compound is well-established. A firm grasp of its synthesis, reactivity, and handling is therefore an invaluable asset for any scientist working at the forefront of chemical innovation.

References

discovery and history of chlorinated pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Discovery and Ascendancy of Chlorinated Pyrazoles in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and agrochemicals.[1] The strategic introduction of chlorine atoms onto this five-membered ring profoundly modulates its physicochemical and biological properties, leading to the development of highly effective pharmaceuticals and crop protection agents. This guide provides a comprehensive technical overview of the history, synthesis, and application of chlorinated pyrazoles. We will explore the causal logic behind synthetic strategies, detail key experimental methodologies, and examine the structure-activity relationships that have established this class of compounds as indispensable tools in science and industry.

Introduction: The Pyrazole Core and the Transformative Influence of Chlorination

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic configuration and ability to participate in hydrogen bonding have made them a focal point of chemical research for over a century.[2] The first synthesis of a pyrazole derivative was reported by Ludwig Knorr in 1883, with the parent compound being isolated by Buchner in 1889.[1]

The functionalization of the pyrazole ring is key to its utility. Among various modifications, chlorination stands out for its significant impact on a molecule's properties. The introduction of a chlorine atom can:

  • Enhance Lipophilicity: Facilitating passage through biological membranes.

  • Modulate Electronic Properties: Affecting binding affinity to target proteins.

  • Block Metabolic Sites: Increasing the compound's in-vivo half-life.

  • Serve as a Synthetic Handle: Providing a reactive site for further chemical transformations.

These effects have been leveraged to create a multitude of highly active chlorinated pyrazole derivatives, ranging from blockbuster drugs to essential agricultural products.[3][4]

Foundational Synthesis of the Pyrazole Ring

The most fundamental and enduring method for constructing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This reaction's versatility allows for the synthesis of a wide array of substituted pyrazoles.

G cluster_0 Knorr Pyrazole Synthesis (1883) Dicarbonyl 1,3-Dicarbonyl Compound Condensation Cyclocondensation Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Product Substituted Pyrazole Condensation->Product

Caption: The classic Knorr synthesis of pyrazoles.

Synthetic Strategies for Chlorinated Pyrazoles

The introduction of chlorine can be achieved either by incorporating chlorinated building blocks during ring formation or by direct chlorination of a pre-synthesized pyrazole. The choice of method is dictated by the desired regiochemistry and the stability of the substrates.

Direct Chlorination of the Pyrazole Ring

Direct electrophilic chlorination is a common and efficient method, typically occurring at the electron-rich C4 position of the pyrazole ring.[7] The choice of chlorinating agent is critical for controlling the reaction's selectivity and reactivity.

Key Reagents:

  • N-Chlorosuccinimide (NCS): A mild and versatile reagent used for the mono-chlorination of a wide range of substrates.[8][9][10] It is favored for its ease of handling and high selectivity.[11]

  • Trichloroisocyanuric Acid (TCCA): A highly efficient, low-cost, and low-toxicity source of chlorine that can also act as an oxidant.[12][13]

Experimental Protocol: C4-Chlorination of a 1,3,5-Trisubstituted Pyrazole using NCS

  • Dissolution: Dissolve the starting pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq.) to the solution. The reaction is typically conducted at room temperature.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-chloropyrazole.[7]

Synthesis from Chlorinated Precursors

This strategy involves using chlorinated 1,3-dicarbonyl compounds in the initial cyclocondensation reaction. This approach is particularly useful for synthesizing pyrazoles where direct chlorination might be difficult or lead to undesired byproducts.

Experimental Protocol: Synthesis of Celecoxib Intermediate

The synthesis of the anti-inflammatory drug Celecoxib provides a relevant industrial example. It begins with a Claisen condensation, followed by a cyclocondensation with a hydrazine derivative.[14][15]

  • Step 1: Diketone Formation: A Claisen condensation is performed between 4'-methylacetophenone and ethyl trifluoroacetate using a base like sodium methoxide to form the key 1,3-diketone intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[15][16]

  • Step 2: Cyclocondensation: The resulting diketone is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent like ethanol.[14][15]

  • Ring Closure: The mixture is heated to reflux, causing a cyclocondensation reaction that forms the pyrazole ring, yielding Celecoxib.[14]

Pillar Applications of Chlorinated Pyrazoles

The unique properties of chlorinated pyrazoles have led to their widespread use as active ingredients in agrochemicals and pharmaceuticals.

Agrochemicals

In crop protection, chlorinated pyrazoles are valued for their high potency and specific modes of action.[17]

CompoundClassMechanism of ActionPrimary Use
Fipronil PhenylpyrazoleBlocks GABA-gated and glutamate-gated chloride (GluCl) channels in the central nervous system, causing neuronal hyperexcitation.[18][19][20]Broad-spectrum insecticide used against pests like termites, ants, and fleas.[19]
Pyraflufen-ethyl PhenylpyrazoleInhibits the enzyme protoporphyrinogen oxidase (PPO or Protox), leading to membrane disruption and rapid necrosis in susceptible plants.[17][21]Post-emergence herbicide for controlling broad-leaved weeds in cereal crops.[21]
Penthiopyrad CarboxamideInhibits succinate dehydrogenase (SDHI) in Complex II of the mitochondrial respiratory chain, blocking fungal energy production.[22][23]Broad-spectrum fungicide effective against diseases such as gray mold and powdery mildew.[23][24]
Chlorantraniliprole Anthranilic DiamideActivates insect ryanodine receptors, causing uncontrolled release of internal calcium stores, leading to paralysis and death.[25][26]Insecticide for chewing pests in crops like cotton, rice, and vegetables.[25]
Pharmaceuticals

The pyrazole scaffold is a key component in numerous approved drugs. Chlorination is often used to fine-tune activity and pharmacokinetic profiles.[4][27]

G cluster_1 Therapeutic Areas for Pyrazole-Based Drugs CP Pyrazole Derivatives AntiInflammatory Anti-inflammatory (COX Inhibitors) CP->AntiInflammatory e.g., Celecoxib Anticancer Anticancer (Kinase Inhibitors) CP->Anticancer e.g., Crizotinib CNS CNS Disorders (Receptor Modulators) CP->CNS e.g., Zaleplon AntiInfective Anti-infective CP->AntiInfective

Caption: Major therapeutic applications of pyrazole-containing drugs.

Notable examples include Celecoxib (anti-inflammatory), Crizotinib (anticancer), and Zaleplon (sedative-hypnotic), demonstrating the scaffold's versatility in targeting diverse biological pathways such as cyclooxygenase (COX) enzymes, kinases, and GABAᴀ receptor complexes.[4][28][29]

Future Perspectives

The legacy of chlorinated pyrazoles continues to evolve. Current research focuses on developing more sustainable and regioselective chlorination methods to reduce environmental impact. Furthermore, the integration of computational modeling and high-throughput screening is accelerating the discovery of novel pyrazole derivatives with enhanced potency and specificity. As our understanding of biological targets deepens, the chlorinated pyrazole scaffold is certain to remain a vital component in the design of next-generation drugs and agrochemicals.

References

Spectroscopic Data of 4-chloro-1-methyl-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their wide-ranging biological activities and unique physicochemical properties.[1][2] The precise structural elucidation of these heterocyclic compounds is paramount for understanding their function and for the development of novel applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and indispensable toolkit for the unambiguous characterization of these molecules.

This technical guide offers an in-depth analysis of the spectroscopic data for a key pyrazole derivative, 4-chloro-1-methyl-1H-pyrazole. As a Senior Application Scientist, the following sections are designed to provide not just the spectral data itself, but also the underlying scientific principles and experimental considerations that are crucial for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation.

Molecular Structure and Isomerism

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of this compound. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In this derivative, a chlorine atom is substituted at the 4-position, and a methyl group is attached to one of the nitrogen atoms. It is important to note that the methylation of a pyrazole ring can lead to different regioisomers. However, for the purpose of this guide, we will focus on the spectroscopic characterization of the 1-methyl isomer, as depicted below.

Figure 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Experimental Protocol: NMR Data Acquisition

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 300 MHz or 500 MHz, or an equivalent instrument.[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for non-polar to moderately polar compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For quantitative analysis or precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

Data Acquisition Parameters:

  • ¹H NMR:

    • Spectral Width: Typically 10-15 ppm.

    • Pulse Angle: A 30-45° pulse is commonly used to allow for faster relaxation and a greater number of scans in a given time.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient for protons in small molecules.

    • Number of Scans: 16-32 scans are usually adequate to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Spectral Width: A wider spectral width of 200-250 ppm is necessary to capture all carbon signals.

    • Pulse Angle: A 45° pulse angle is a good compromise between signal intensity and relaxation time.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often required for quaternary carbons and carbons with no directly attached protons.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is needed to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Figure 2: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR transfer->acquire_1H acquire_13C Acquire ¹³C NMR transfer->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration analysis Multiplicity & Coupling Constant Analysis integration->analysis

Caption: A streamlined workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyrazole ring and the three protons of the N-methyl group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.5Singlet1HH-5
~ 7.3Singlet1HH-3
~ 3.8Singlet3HN-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-3 and H-5): The two protons on the pyrazole ring are expected to appear as singlets because they are not coupled to each other. The chlorine atom at the 4-position eliminates the vicinal coupling that would otherwise be observed between H-4 and H-5, and the large distance between H-3 and H-5 results in negligible long-range coupling. The electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine atom will cause these protons to resonate in the downfield region of the spectrum. The proton at the 5-position (H-5) is generally observed at a slightly more downfield chemical shift than the proton at the 3-position (H-3) in N-substituted pyrazoles.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet, as there are no adjacent protons to cause splitting. The chemical shift of this group is typically around 3.8 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.

Chemical Shift (δ, ppm) Assignment
~ 138C-5
~ 129C-3
~ 108C-4
~ 39N-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (C-3, C-4, and C-5): The three carbons of the pyrazole ring will resonate in the aromatic region of the spectrum.

    • C-5 and C-3: These carbons are adjacent to nitrogen atoms and will appear at the most downfield chemical shifts. Similar to the proton assignments, C-5 is typically observed at a slightly more downfield position than C-3 in N-methylated pyrazoles.

    • C-4: The carbon atom bearing the chlorine substituent (C-4) will be shifted upfield relative to an unsubstituted pyrazole due to the halogen's shielding effect, but its exact position can be influenced by other electronic factors. It is expected to be the most upfield of the aromatic carbons.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the aliphatic region of the spectrum, typically around 39 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-Cl bonds.

Experimental Protocol: IR Data Acquisition

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • KBr Pellet (for solid samples):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Attenuated Total Reflectance (ATR) (for solid or liquid samples):

    • Place a small amount of the sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and speed.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

IR Spectroscopic Data
Frequency (cm⁻¹) Intensity Assignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (N-CH₃)
1600-1475Medium-WeakC=C and C=N stretching vibrations of the pyrazole ring
~1450 and ~1375MediumC-H bending of the N-CH₃ group
800-600StrongC-Cl stretch

Interpretation of the IR Spectrum:

  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons on the pyrazole ring (above 3000 cm⁻¹) and the aliphatic protons of the N-methyl group (below 3000 cm⁻¹).

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic pyrazole ring typically appear in the 1600-1475 cm⁻¹ region.

  • C-H Bending: The characteristic bending vibrations of the methyl group will be observed around 1450 cm⁻¹ and 1375 cm⁻¹.

  • C-Cl Stretching: A strong absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹, is characteristic of the C-Cl stretching vibration. The exact position can provide some information about the electronic environment of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation and Introduction:

  • For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Inject the solution into the gas chromatograph, which separates the compound from any impurities before it enters the mass spectrometer.

  • Alternatively, for direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

Data Acquisition (Electron Ionization - EI):

  • The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺•).

  • The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments.

  • The ions are then accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrometric Data

Molecular Formula: C₄H₅ClN₂ Molecular Weight: 116.55 g/mol [3]

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine, which has two common isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks, M⁺• and (M+2)⁺•, with a relative intensity ratio of approximately 3:1.

m/z Relative Abundance Assignment
116~100% (for ³⁵Cl)[M]⁺• (Molecular Ion)
118~33% (for ³⁷Cl)[M+2]⁺• (Molecular Ion Isotope)
81Variable[M - Cl]⁺
54Variable[M - Cl - HCN]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The presence of a molecular ion peak at m/z 116 (for the ³⁵Cl isotope) and a corresponding M+2 peak at m/z 118 confirms the molecular weight of the compound and the presence of one chlorine atom.

  • Major Fragmentation Pathways: The fragmentation of pyrazoles often involves the loss of stable neutral molecules.

    • Loss of Chlorine: A common fragmentation pathway for halogenated compounds is the loss of the halogen atom. In this case, the loss of a chlorine radical from the molecular ion would result in a fragment at m/z 81.

    • Ring Cleavage: Pyrazole rings are known to fragment via the loss of hydrogen cyanide (HCN). The fragment at m/z 54 likely arises from the loss of both the chlorine atom and a molecule of HCN.

Figure 3: Proposed Fragmentation Pathway for this compound in EI-MS

Fragmentation_Pathway M [C₄H₅ClN₂]⁺• m/z 116/118 M_minus_Cl [C₄H₅N₂]⁺ m/z 81 M->M_minus_Cl - Cl• M_minus_Cl_minus_HCN [C₃H₄N]⁺ m/z 54 M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Caption: A simplified representation of a plausible EI-MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating structural characterization. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern of the pyrazole ring. The IR spectrum identifies the key functional groups, including the characteristic C-Cl bond. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This in-depth guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the confident identification and characterization of this important heterocyclic compound.

References

An In-Depth Technical Guide to the Potential Pharmacological Properties of 4-chloro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs with a wide array of therapeutic applications.[1][2][3] This technical guide provides a comprehensive exploration of the potential pharmacological properties of a specific, yet under-explored derivative, 4-chloro-1-methyl-1H-pyrazole. While direct pharmacological data for this compound is limited, this guide synthesizes information from structurally related pyrazoles to infer its potential biological activities, mechanisms of action, and starting points for future research. We delve into the structure-activity relationships of chloro- and methyl-substituted pyrazoles, propose potential therapeutic targets, and provide detailed, field-proven experimental protocols for the investigation of its anticancer and anti-inflammatory properties. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in unlocking the therapeutic potential of this and similar small-molecule pyrazole derivatives.

Introduction: The Pyrazole Scaffold in Pharmacology

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique physicochemical properties, including their ability to act as both hydrogen bond donors and acceptors, contribute to their versatility as pharmacophores.[3][4] The pyrazole ring is a bioisostere for other aromatic systems and can enhance a molecule's metabolic stability and binding affinity to biological targets.[3] Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][5]

The substitution pattern on the pyrazole ring is critical in determining its biological activity. The presence of a chloro-substituent, as in this compound, can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with target proteins. Similarly, the N-methyl group can impact the compound's metabolic stability and receptor binding.

Physicochemical Properties and Synthesis

PropertyValue/InformationSource
Molecular Formula C₄H₅ClN₂[6][7]
Molecular Weight 116.55 g/mol [6]
CAS Number 35852-81-4[6][7]
IUPAC Name 4-chloro-1-methylpyrazole[7]
SMILES C[N]1C=C(Cl)C=N1[6]
Computed LogP 1.3PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 2PubChem
Hazards Flammable liquid and vapor, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[7]

A specific, detailed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be adapted from general pyrazole synthesis methodologies and literature on similar compounds. One potential method involves the electrochemical chlorination of 1-methyl-1H-pyrazole.[8] Another approach could be the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound, a common method for pyrazole synthesis.[1] A reference in the Journal of Heterocyclic Chemistry from 1987 also describes the synthesis of this compound, suggesting that a literature search for this specific article could provide a detailed experimental procedure.[6]

A proposed synthesis based on the chlorination of a pyrazole precursor is outlined below:

Proposed Synthesis of this compound

Materials:

  • 1-methyl-1H-pyrazole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • To a solution of 1-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound.

Note: This is a proposed protocol and should be optimized and validated in a laboratory setting.

Potential Pharmacological Activities and Mechanisms of Action

Based on the known activities of structurally similar pyrazole derivatives, this compound is hypothesized to possess anticancer and anti-inflammatory properties.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[9][10][11] The substitution pattern of this compound is reminiscent of moieties found in some kinase inhibitors, where the pyrazole core acts as a scaffold for positioning key interacting groups within the ATP-binding pocket of the kinase.

Hypothesized Mechanism of Action: Kinase Inhibition

Many pyrazole-based anticancer agents function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and CDKs.[12][13] The chloro-substituent on the pyrazole ring can form halogen bonds or other favorable interactions within the kinase active site, while the N-methyl group can enhance binding affinity and selectivity.

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates Pyrazole This compound (Hypothesized Inhibitor) Pyrazole->RTK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothesized kinase inhibition pathway for this compound.

Anti-inflammatory Activity

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[14] The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

Hypothesized Mechanism of Action: COX Inhibition

Similar to celecoxib, this compound may selectively inhibit the COX-2 enzyme. The sulfonamide group in celecoxib is crucial for its selectivity, and while our target compound lacks this group, the overall electronic and steric profile of the substituted pyrazole ring could still confer some degree of COX inhibition.

Experimental Protocols for Pharmacological Evaluation

To investigate the hypothesized anticancer and anti-inflammatory activities of this compound, the following detailed experimental protocols are proposed.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Measure Absorbance at 570 nm AddDMSO->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the acute anti-inflammatory activity of a compound in a rodent model.[16]

Materials:

  • Wistar rats (150-200 g)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): vehicle control, standard drug, and test compound (at various doses). Administer the test compound and standard drug orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Potential Toxicity and Pharmacokinetics

The toxicological profile of this compound is not well-documented. However, some pyrazole derivatives have been associated with hepatotoxicity.[17] Therefore, it is crucial to conduct thorough toxicity studies, including acute toxicity testing in animal models and in vitro cytotoxicity assays against normal cell lines.

The pharmacokinetic properties of pyrazole derivatives can vary significantly based on their substitution patterns. The N-methyl group in this compound may influence its metabolic stability and clearance. In vivo studies in animal models would be necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

While direct experimental data on the pharmacological properties of this compound is currently lacking, a comprehensive analysis of the vast literature on pyrazole derivatives allows for the formulation of strong hypotheses regarding its potential as an anticancer and anti-inflammatory agent. The presence of the chloro and methyl substituents on the pyrazole core provides a rationale for investigating its activity as a kinase inhibitor and/or a COX inhibitor.

The experimental protocols detailed in this guide provide a clear roadmap for the initial in vitro and in vivo evaluation of this compound. Future research should focus on:

  • Optimized Synthesis: Developing and validating an efficient and scalable synthesis protocol for this compound.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • Comprehensive Toxicological and Pharmacokinetic Profiling: Establishing a clear safety and ADME profile to support further preclinical development.

This in-depth technical guide serves as a critical starting point for the scientific community to explore the therapeutic potential of this compound and to contribute to the ever-expanding landscape of pyrazole-based drug discovery.

References

4-chloro-1-methyl-1H-pyrazole crystal structure and polymorphism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-chloro-1-methyl-1H-pyrazole

A Roadmap for Crystallographic Analysis and Polymorph Screening

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystal forms, represents a significant challenge and opportunity in drug development. This guide provides a comprehensive technical framework for the investigation of the crystal structure and potential polymorphism of this compound, a heterocyclic compound of interest in medicinal chemistry. While crystallographic data for this specific N-methylated derivative is not extensively published, this document outlines a systematic approach for its characterization. We leverage the known crystal structure of its parent compound, 4-chloro-1H-pyrazole, as a comparative baseline and detail the requisite experimental workflows, from polymorph screening to advanced solid-state characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the solid-state chemistry of heterocyclic compounds.

Introduction: The Significance of Solid-State Properties in Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds that are foundational scaffolds in a multitude of pharmaceutical agents and agrochemicals.[1] Their stability and amenability to substitution make them a versatile core for drug design. The specific compound, this compound (C4H5ClN2), adds a methyl group to the pyrazole ring, a modification that can significantly alter its physicochemical properties compared to its precursor, 4-chloro-1H-pyrazole.

The methylation at the N1 position fundamentally changes the molecule's hydrogen bonding capabilities. The parent compound, 4-chloro-1H-pyrazole, features a protonated nitrogen (N1-H) that acts as a hydrogen bond donor, leading to the formation of intermolecular N—H⋯N hydrogen bonds.[1][2] This interaction is a primary driver in its crystal packing, resulting in a trimeric molecular assembly.[1][2][3] The introduction of a methyl group on the N1 nitrogen removes this hydrogen bond donor site. Consequently, the crystal packing of this compound will be governed by weaker interactions, such as C-H···N or C-H···Cl hydrogen bonds and van der Waals forces. This alteration increases the likelihood of accessible energetic minima in the crystal landscape, making polymorphism more probable.

Understanding and controlling polymorphism is a regulatory and intellectual property imperative. Different polymorphs of the same API are distinct solid-state entities with unique properties that can impact drug product performance. Therefore, a thorough investigation as outlined in this guide is a critical step in the preclinical development of this compound.

Comparative Crystallography: Insights from 4-chloro-1H-pyrazole

The known crystal structure of 4-chloro-1H-pyrazole, determined at low temperatures, provides an essential reference point.[1][2][4] Its key crystallographic features are summarized below.

Parameter 4-chloro-1H-pyrazole
Chemical Formula C3H3ClN2
Crystal System Orthorhombic
Space Group Pnma
Temperature 170 K
Key Supramolecular Feature Intermolecular N—H⋯N hydrogen bonding forming trimeric units
Packing Motif Herringbone arrangement

Data sourced from Rue & Raptis (2021).[1][4]

The primary divergence for this compound will be the absence of the strong N-H···N hydrogen bond. This will likely lead to a denser packing arrangement, as the molecules may adopt a configuration that maximizes weaker, less directional forces. The potential for different packing motifs (e.g., layered, herringbone, or more complex arrangements) is high, laying the groundwork for the existence of multiple polymorphic forms.

Experimental Workflow for Polymorph Discovery and Characterization

A systematic approach is required to discover and characterize the potential polymorphs of this compound. The following workflow represents a robust and industry-standard methodology.

Diagram: Polymorph Screening and Characterization Workflow

Polymorph_Workflow cluster_Screening Polymorph Screening cluster_Characterization Primary Characterization cluster_Advanced Advanced Structural Analysis Start This compound (Amorphous or Form I) Crystallization Diverse Crystallization Experiments (Solvents, Temperatures, Rates) Start->Crystallization Slurry Slurry Conversion in Multiple Solvents Start->Slurry Grinding Mechanical Stress (Grinding) Start->Grinding PXRD Powder X-Ray Diffraction (PXRD) (Identify Unique Forms) Crystallization->PXRD Slurry->PXRD Grinding->PXRD Thermal DSC / TGA (Identify Transitions, Solvates) PXRD->Thermal Unique patterns Spectroscopy Raman / FTIR (Fingerprinting) PXRD->Spectroscopy SCXRD Single-Crystal X-Ray Diffraction (SCXRD) (Definitive Structure) PXRD->SCXRD Promising candidates for single crystal growth Microscopy Hot-Stage Microscopy (Visualize Transitions) Thermal->Microscopy Transitions observed Thermal->SCXRD Promising candidates for single crystal growth Spectroscopy->SCXRD Promising candidates for single crystal growth Microscopy->SCXRD Promising candidates for single crystal growth Stability Thermodynamic Stability Studies (Determine Stable Form) SCXRD->Stability Final Polymorph Landscape Defined Stability->Final

Caption: A systematic workflow for the discovery, identification, and characterization of polymorphs.

Polymorph Screening Methodologies

The goal of screening is to subject the compound to a wide range of conditions to induce the nucleation and growth of different crystalline forms.

Protocol 1: Solvent-Based Crystallization

  • Solvent Selection: Choose a diverse set of at least 20-30 solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., heptane, toluene, ethyl acetate, acetone, acetonitrile, methanol, water).

  • Saturation: Prepare saturated solutions of this compound at an elevated temperature (e.g., 50 °C).

  • Crystallization Induction:

    • Slow Evaporation: Allow the solvent to evaporate slowly at ambient and sub-ambient (4 °C) temperatures.

    • Slow Cooling: Cool the saturated solutions at different rates (e.g., 1 °C/min, 0.1 °C/hr) to ambient and sub-ambient temperatures.

    • Anti-Solvent Addition: Add a miscible anti-solvent to the saturated solutions to induce precipitation.

  • Solid Isolation: Isolate the resulting solids by filtration and dry under vacuum.

  • Analysis: Analyze each solid by Powder X-Ray Diffraction (PXRD).

Rationale: Different solvents can lead to different molecular conformations in solution, and varying supersaturation levels (controlled by cooling/evaporation rates) can favor the nucleation of either metastable or stable forms.

Protocol 2: Slurry Conversion

  • Suspension Preparation: Prepare slurries of the initial crystalline form in a selection of solvents at different temperatures (e.g., 5 °C, 25 °C, 50 °C).

  • Equilibration: Stir the slurries for an extended period (e.g., 7-14 days) to allow for solvent-mediated phase transformation to the most stable form under those conditions.

  • Analysis: Periodically sample the solid phase and analyze by PXRD to monitor for any phase changes.

Rationale: This method is a powerful tool for determining the relative thermodynamic stability of different polymorphs in a given solvent at a specific temperature. The less stable forms will dissolve and re-precipitate as the more stable form over time.

Primary and Advanced Characterization Techniques

A suite of analytical techniques is essential for unambiguously identifying and characterizing polymorphs.[5]

Powder X-Ray Diffraction (PXRD): This is the primary tool for identifying different crystal forms. Each polymorph will produce a unique diffraction pattern, acting as a crystalline "fingerprint."

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, transition temperatures between polymorphs (enantiotropic or monotropic relationships), and to detect the presence of solvates.[6]

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is critical for identifying solvated or hydrated forms by quantifying the loss of solvent upon heating.

Vibrational Spectroscopy (FTIR/Raman): Infrared and Raman spectroscopy probe the vibrational modes of the molecules. Since these modes are sensitive to the local molecular environment, each polymorph will have a distinct spectrum. These techniques are excellent for rapid screening and process monitoring.

Single-Crystal X-Ray Diffraction (SCXRD): The gold standard for structure determination. Growing a suitable single crystal of each polymorph allows for the precise determination of the unit cell, space group, and atomic positions, providing an absolute structural proof.[7]

Data Interpretation and Stability Assessment

The culmination of the screening and characterization workflow is the construction of a polymorph landscape, which defines the identified forms and their thermodynamic relationships.

Hypothetical Polymorph Data for this compound

The following table represents a hypothetical summary of data for two discovered polymorphs, designated Form A and Form B.

Property Form A Form B Analytical Method
Appearance White, needle-like crystalsWhite, prismatic blocksOptical Microscopy
PXRD Peaks (2θ) 10.1°, 15.3°, 20.5°, 25.8°11.5°, 14.2°, 23.1°, 28.4°PXRD
Melting Point 85.2 °C92.5 °CDSC
Heat of Fusion 75 J/g90 J/gDSC
Raman Shifts (cm⁻¹) 1450, 1280, 1010, 7501462, 1275, 1018, 745Raman Spectroscopy
Thermodynamic Stability MetastableStableSlurry Conversion / DSC

Interpretation according to Burger's Rules:

  • Heat of Fusion Rule: The polymorph with the higher heat of fusion (Form B) is generally the more stable form.

  • Melting Point Rule: The polymorph with the higher melting point (Form B) is the thermodynamically stable form.

These rules suggest that Form B is the stable form at room temperature, while Form A is a metastable polymorph. A transition from Form A to Form B would be expected upon heating or during slurry experiments.

Diagram: Energy-Temperature Relationship of Polymorphs

EnergyTemp y_axis G origin y_axis->origin x_axis_start x_axis_end T x_axis_start->x_axis_end FormA Form A (Metastable) FormB Form B (Stable) FormA_start FormA_end FormA_start->FormA_end FormB_start FormB_end FormB_start->FormB_end FormA_label Form A FormB_label Form B origin->x_axis_end

References

Theoretical Calculation of 4-chloro-1-methyl-1H-pyrazole Properties: A Quantum Chemical Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This guide provides a comprehensive, technically-grounded framework for the theoretical investigation of 4-chloro-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal and materials chemistry. Pyrazole derivatives form the core scaffold of numerous pharmacologically active agents, and understanding their intrinsic molecular properties is paramount for rational drug design and development.[1][2] Computational chemistry offers a powerful, cost-effective avenue to elucidate these properties before embarking on extensive experimental synthesis and testing.[3]

This document eschews a rigid template, instead presenting a logical workflow tailored to the molecule . We will proceed from the foundational principles of computational setup to detailed protocols for property calculation and, finally, to the critical aspects of data interpretation and validation. The methodologies described herein are designed to be self-validating, providing researchers with a robust protocol to predict the electronic, spectroscopic, and reactive nature of this compound with high confidence.

Part 1: Foundational Principles & Computational Strategy

The successful theoretical characterization of a molecule begins with the selection of an appropriate computational methodology. For a molecule like this compound, which contains a conjugated π-system, heteroatoms, and a halogen substituent, Density Functional Theory (DFT) stands out as the method of choice. DFT provides an optimal balance between computational accuracy and resource requirements, making it a workhorse in modern computational chemistry.[3][4]

Selecting the Theoretical Framework: The Functional and Basis Set

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: The B3LYP hybrid functional is highly recommended for this system. It incorporates a portion of the exact Hartree-Fock exchange with density functional exchange and correlation terms. B3LYP has a long and successful track record for predicting the geometries and properties of a wide range of organic and heterocyclic molecules, demonstrating high reliability.[5][6][7]

  • Basis Set: The Pople-style 6-311++G(d,p) basis set is selected for this protocol. This choice is deliberate:

    • 6-311G: A triple-zeta basis set that provides a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are critical for accurately describing the anisotropic electron distribution in molecules with heteroatoms and π-systems, allowing for better modeling of chemical bonds.

    • ++: These are diffuse functions added to both heavy and hydrogen atoms. They are essential for describing atoms with lone pairs and for accurately modeling non-covalent interactions and the "tails" of the electron density, which are crucial for calculating properties like electron affinity.

This combination of B3LYP/6-311++G(d,p) represents a robust, well-validated level of theory for obtaining high-quality, reliable data for pyrazole derivatives.[8]

Computational Workflow Overview

The overall strategy involves a sequential series of calculations where the output of one step serves as the input for the next. This ensures consistency and builds upon a rigorously validated molecular foundation.

G cluster_setup Setup cluster_core_calc Core Calculation cluster_property_calc Property Calculations cluster_analysis Analysis A 1. Build Initial 3D Structure B 2. Geometry Optimization A->B C 3. Frequency Analysis (Validation) B->C D 4a. Electronic Properties (HOMO, LUMO, MEP) C->D E 4b. Spectroscopic Properties (IR, Raman, NMR) C->E F 4c. Reactivity Descriptors C->F G 4d. NBO Analysis C->G H 5. Data Tabulation & Visualization D->H E->H F->H G->H I 6. Comparison with Experimental Data H->I

Caption: Overall computational workflow for property calculation.

Part 2: A Step-by-Step Computational Protocol

This section details the specific steps for calculating the properties of this compound. The protocols assume the use of a standard quantum chemistry software package like Gaussian.

Step 1: Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional structure.

Protocol:

  • Input Structure: Build the 3D structure of this compound using a molecular editor. The CAS number is 35852-81-4.[9] The molecular formula is C₄H₅ClN₂.[10][11]

  • Define Calculation: Set up a geometry optimization calculation.

    • Keyword: Opt

    • Method: B3LYP/6-311++G(d,p)

  • Execution: Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals to find the structure with the minimum potential energy.

  • Verification (Frequency Analysis): Following optimization, perform a frequency calculation at the same level of theory.

    • Keyword: Freq

    • Causality: This step is a mandatory self-validation check. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable conformation, and it must be re-optimized.[12]

Step 2: Electronic & Reactivity Property Calculation

Using the validated optimized geometry, we can now calculate a suite of electronic properties.

Protocol:

  • Input Geometry: Use the optimized coordinates from the successful frequency calculation.

  • Define Calculation: The following properties are typically derived from a single-point energy calculation that includes the necessary keywords.

    • Keywords: B3LYP/6-311++G(d,p) Pop=NBO

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are standard outputs. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and stability.[5][6]

    • Natural Bond Orbital (NBO) Analysis: The Pop=NBO keyword requests this analysis. It provides detailed insight into the charge distribution on each atom and the donor-acceptor (hyperconjugative) interactions between filled and unfilled orbitals, which stabilize the molecule.[5][13]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated from the calculation output. It visualizes the charge distribution across the molecule, identifying regions prone to electrophilic attack (negative potential, typically red) and nucleophilic attack (positive potential, typically blue).[7][8]

  • Global Reactivity Descriptors: These are not calculated directly but are derived from the HOMO and LUMO energies using the following Koopmans' theorem approximations:

    • Ionization Potential (I) ≈ -E_HOMO

    • Electron Affinity (A) ≈ -E_LUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Electrophilicity Index (ω) = χ² / (2η) These descriptors provide a quantitative measure of the molecule's overall reactivity.[14][15]

G cluster_inputs Orbital Energies cluster_primary Primary Descriptors cluster_secondary Secondary Descriptors cluster_final Final Descriptor HOMO E(HOMO) IP Ionization Potential (I) ≈ -E(HOMO) HOMO->IP LUMO E(LUMO) EA Electron Affinity (A) ≈ -E(LUMO) LUMO->EA Hardness Chemical Hardness (η) = (I - A) / 2 IP->Hardness Electronegativity Electronegativity (χ) = (I + A) / 2 IP->Electronegativity EA->Hardness EA->Electronegativity Electrophilicity Electrophilicity Index (ω) = χ² / (2η) Hardness->Electrophilicity Electronegativity->Electrophilicity

Caption: Derivation of global reactivity descriptors from FMOs.
Step 3: Spectroscopic Property Prediction

Theoretical spectroscopy is invaluable for interpreting experimental data and confirming molecular structure.

Protocol:

  • Vibrational Spectra (IR & Raman):

    • The required data (frequencies and intensities) are already calculated in the Freq step (2.1).

    • Causality: Theoretical vibrational frequencies are systematically overestimated due to the harmonic approximation. It is standard practice to multiply the calculated frequencies by a scaling factor (typically ~0.96-0.98 for B3LYP) to achieve better agreement with experimental spectra.[7][12]

  • NMR Spectra (¹H & ¹³C):

    • Keyword: NMR=GIAO

    • Method: B3LYP/6-311++G(d,p)

    • Causality: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR chemical shift prediction. The calculation yields absolute shielding tensors. To obtain chemical shifts (δ) comparable to experimental data, the calculated shielding value for each nucleus (σ_calc) must be subtracted from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory (σ_ref): δ = σ_ref - σ_calc.[4][16]

Part 3: Data Presentation and Interpretation

The final step is to organize and interpret the vast amount of generated data. Clear presentation is essential for comparison and reporting.

Quantitative Data Summary

All quantitative results should be compiled into clearly labeled tables for easy access and comparison.

Table 1: Calculated Molecular Properties of this compound

Property Calculated Value Units
Total Energy Value Hartrees
Dipole Moment Value Debye
E_HOMO Value eV
E_LUMO Value eV
HOMO-LUMO Gap (ΔE) Value eV
Ionization Potential (I) Value eV
Electron Affinity (A) Value eV
Chemical Hardness (η) Value eV
Electronegativity (χ) Value eV

| Electrophilicity Index (ω) | Value | eV |

(Note: Values are placeholders to be filled by actual calculation results.)

Table 2: Selected Calculated Vibrational Frequencies

Mode Description Calculated Freq. (cm⁻¹) Scaled Freq. (cm⁻¹) IR Intensity
C-H stretch (pyrazole) Value Value Value
C-H stretch (methyl) Value Value Value
C=N stretch Value Value Value
C-Cl stretch Value Value Value

| Ring deformation | Value | Value | Value |

(Note: This is an abbreviated table. A full analysis would include all significant modes.)

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom Label ¹H Shift Atom Label ¹³C Shift
H (C3) Value C3 Value
H (C5) Value C4 Value
H (Methyl) Value C5 Value

| | | C (Methyl) | Value |

(Note: Atom labels correspond to standard pyrazole numbering. Values are referenced against TMS calculated at the same level of theory.)

Conclusion and Outlook

This guide has outlined a robust and scientifically rigorous protocol for the theoretical calculation of the structural, electronic, spectroscopic, and reactivity properties of this compound using Density Functional Theory. By following this workflow—from the careful selection of a functional and basis set to the mandatory validation of the optimized geometry and the systematic calculation of properties—researchers can generate reliable, predictive data.

These theoretical insights are invaluable for understanding the molecule's intrinsic behavior. The MEP map can guide studies of intermolecular interactions, the HOMO-LUMO gap provides a measure of stability, and the predicted spectra can aid in the interpretation of experimental results. For drug development professionals, this data can inform structure-activity relationship (SAR) studies and help prioritize synthetic targets, thereby accelerating the discovery pipeline. The principles and protocols detailed here are broadly applicable to other pyrazole derivatives and heterocyclic systems, providing a foundational approach for computational exploration in modern chemistry.

References

Methodological & Application

Synthesis of 4-chloro-1-methyl-1H-pyrazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-1-methyl-1H-pyrazole is a valuable heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its substituted pyrazole core is a prevalent scaffold in a myriad of biologically active compounds. The presence of a chlorine atom at the C4 position and a methyl group at the N1 position provides specific steric and electronic properties, making it a crucial intermediate for the synthesis of targeted therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis of this compound from pyrazole, detailing two strategic synthetic pathways, underlying reaction mechanisms, and step-by-step experimental protocols.

Strategic Approaches to Synthesis

The synthesis of this compound from the parent pyrazole can be approached via two primary retrosynthetic pathways. The choice between these strategies often depends on reagent availability, desired purity, and scalability.

  • Strategy A: N-methylation of Pyrazole Followed by C4-Chlorination. This pathway involves the initial methylation of the pyrazole ring to yield 1-methyl-1H-pyrazole, which is subsequently chlorinated at the electron-rich C4 position.

  • Strategy B: C4-Chlorination of Pyrazole Followed by N-methylation. This alternative route commences with the chlorination of pyrazole to afford 4-chloropyrazole, which is then subjected to N-methylation.

This guide will delve into the mechanistic details and provide validated protocols for both synthetic routes.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Electrophilic Chlorination of the Pyrazole Ring

The chlorination of both pyrazole and 1-methyl-1H-pyrazole proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich aromatic system, with the C4 position being particularly susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.

Various chlorinating agents can be employed, including N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA). The reaction is believed to proceed through the formation of a positively charged sigma complex (arenium ion) intermediate, which then loses a proton to restore aromaticity.

G

Diagram 1: Electrophilic Chlorination of Pyrazole.

N-Methylation of Pyrazole and 4-Chloropyrazole

The N-methylation of pyrazole and its derivatives is a nucleophilic substitution reaction. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as methyl iodide or dimethyl sulfate.

A key challenge in the N-methylation of unsymmetrically substituted pyrazoles, like 4-chloropyrazole, is controlling the regioselectivity. The reaction can potentially yield two isomers: the desired 1-methyl-4-chloro-1H-pyrazole and the 1-methyl-4-chloro-1H-pyrazole (which is the same molecule due to tautomerism in the starting material, but in substituted pyrazoles can lead to different products). The regiochemical outcome is influenced by several factors:

  • Steric Hindrance: Bulky substituents adjacent to a nitrogen atom can hinder the approach of the methylating agent, favoring methylation at the less sterically encumbered nitrogen.

  • Electronic Effects: The electron-withdrawing or -donating nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 methylation products.

Recent studies have demonstrated that the use of sterically bulky α-halomethylsilanes as "masked" methylating reagents can achieve high N1-selectivity.[1][2][3][4][5][6][7]

G

Diagram 2: N-Methylation of Pyrazole.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Strategy A: N-Methylation Followed by Chlorination

Part 1: Synthesis of 1-Methyl-1H-pyrazole

This protocol is adapted from standard literature procedures for the N-alkylation of heterocycles.[8]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Pyrazole68.086.81 g0.10
Sodium Hydride (60% in mineral oil)24.004.40 g0.11
Methyl Iodide141.946.8 mL (15.4 g)0.11
Anhydrous Tetrahydrofuran (THF)-150 mL-
Saturated Ammonium Chloride Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrazole (6.81 g, 0.10 mol).

  • Add anhydrous THF (100 mL) to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (4.40 g of 60% dispersion in mineral oil, 0.11 mol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (6.8 mL, 0.11 mol) dropwise via the dropping funnel over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-methyl-1H-pyrazole by distillation.

Characterization of 1-Methyl-1H-pyrazole:

  • ¹H NMR (CDCl₃): δ 7.49 (d, J=1.8 Hz, 1H), 7.40 (d, J=2.4 Hz, 1H), 6.22 (t, J=2.1 Hz, 1H), 3.87 (s, 3H).

Part 2: Synthesis of this compound

This protocol utilizes N-chlorosuccinimide (NCS) as a mild and effective chlorinating agent.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-Methyl-1H-pyrazole82.104.11 g0.05
N-Chlorosuccinimide (NCS)133.536.68 g0.05
Acetonitrile-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-methyl-1H-pyrazole (4.11 g, 0.05 mol) in acetonitrile (100 mL).

  • Add N-chlorosuccinimide (6.68 g, 0.05 mol) to the solution in one portion.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Strategy B: Chlorination Followed by N-Methylation

Part 1: Synthesis of 4-Chloropyrazole

This protocol is based on a mechanochemical approach which is environmentally friendly.[1]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Pyrazole68.083.40 g0.05
Trichloroisocyanuric Acid (TCCA)232.413.87 g0.0167
Dichloromethane---
2% Sodium Thiosulfate Solution---

Procedure:

  • In a zirconia milling vessel, combine pyrazole (3.40 g, 0.05 mol) and TCCA (3.87 g, 0.0167 mol).

  • Mill the mixture in a shaker mill at a suitable frequency (e.g., 30 Hz) for 30-60 minutes.

  • Monitor the reaction progress by GC-MS.

  • After completion, extract the mixture with dichloromethane.

  • Filter the extract through a short pad of silica gel to remove insoluble byproducts.

  • Wash the filtrate with a 2% sodium thiosulfate solution to quench any unreacted TCCA.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloropyrazole.

Characterization of 4-Chloropyrazole:

  • ¹H NMR (CDCl₃): δ 7.57 (s, 2H).[1]

  • ¹³C NMR (CDCl₃): δ 132.1, 110.6.[1]

Part 2: Synthesis of this compound

This protocol employs a standard N-methylation procedure using methyl iodide and a base.[8]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Chloropyrazole102.525.13 g0.05
Sodium Hydride (60% in mineral oil)24.002.20 g0.055
Methyl Iodide141.943.4 mL (7.7 g)0.055
Anhydrous Dimethylformamide (DMF)-100 mL-
Water-100 mL-
Ethyl Acetate-150 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Dissolve 4-chloropyrazole (5.13 g, 0.05 mol) in anhydrous DMF (100 mL) in a 250 mL three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add sodium hydride (2.20 g of 60% dispersion, 0.055 mol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (3.4 mL, 0.055 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain this compound.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₄H₅ClN₂PubChem[9]
Molar Mass116.55 g/mol PubChem[9]
Appearance--
Boiling Point--
Melting Point--

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The expected spectrum would show two singlets in the aromatic region for the two pyrazole protons and a singlet in the aliphatic region for the N-methyl group.

  • ¹³C NMR (CDCl₃): The expected spectrum would show signals for the three pyrazole carbons and one for the N-methyl carbon. A 13C NMR spectrum is available.[9]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Conclusion

The synthesis of this compound can be effectively achieved from pyrazole through two distinct and reliable synthetic pathways. The choice between N-methylation followed by chlorination (Strategy A) and chlorination followed by N-methylation (Strategy B) will depend on the specific requirements of the research setting. Understanding the underlying electrophilic substitution and nucleophilic substitution mechanisms is crucial for optimizing these syntheses. The detailed protocols provided in this guide, along with the characterization data, offer a solid foundation for researchers and drug development professionals to produce this key synthetic intermediate with high purity and in good yield.

References

Application Note: Mechanochemical Synthesis of 4-Chloropyrazoles using Trichloroisocyanuric Acid (TCCA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note details a solvent-free, rapid, and operationally simple mechanochemical protocol for the synthesis of 4-chloropyrazole derivatives. Utilizing the powerful yet inexpensive and stable solid chlorinating agent, trichloroisocyanuric acid (TCCA), this method offers significant advantages in terms of efficiency, safety, and environmental impact over traditional solution-phase syntheses. The protocol described herein is high-yielding, minimizes the need for chromatographic purification, and aligns with the principles of green chemistry, making it a valuable methodology for researchers in medicinal chemistry and drug development.

Introduction: The Imperative for Greener Heterocyclic Synthesis

Pyrazoles and their halogenated derivatives are foundational scaffolds in medicinal chemistry, appearing in the structures of numerous pharmaceuticals and agrochemicals. Specifically, 4-chloropyrazoles serve as crucial intermediates for further functionalization, enabling the synthesis of complex molecular architectures.[1][2][3] However, conventional methods for their synthesis often rely on hazardous chlorinating agents and large volumes of volatile organic solvents, contributing to significant chemical waste and environmental burden.

Mechanochemistry, the use of mechanical force to induce chemical transformations, has emerged as a transformative green chemistry technique.[4][5][6] By conducting reactions in the solid state, often at ambient temperature, mechanochemical synthesis dramatically reduces or eliminates the need for bulk solvents, leading to accelerated reaction times, enhanced yields, and simplified product isolation.[7][8]

This guide focuses on the synergy between mechanochemistry and the use of trichloroisocyanuric acid (TCCA), a stable, high-chlorine-content, and cost-effective reagent.[9][10][11] We present a validated protocol for the direct chlorination of pyrazoles in a ball mill, a method that is not only efficient but also inherently safer and more sustainable.[12][13]

The Underlying Chemistry: An Electrophilic Aromatic Substitution Pathway

The mechanochemical chlorination of pyrazoles with TCCA proceeds via an electrophilic aromatic substitution mechanism.[12][13][14] The mechanical energy supplied by the ball mill plays a crucial role in bringing the solid reactants into intimate contact, breaking down the crystal lattice, and increasing the surface area for reaction without the need for a solvent medium.

The reaction is initiated by the interaction between the π-excessive pyrazole ring and an electrophilic chlorine species generated from TCCA. This leads to the formation of a positively charged heteroarenium ion intermediate (a σ-adduct). Subsequent deprotonation re-establishes aromaticity, yielding the final 4-chloropyrazole product and cyanuric acid as a benign byproduct. Mechanistic studies, including Hammett plot analysis, have confirmed the development of positive charge during the transition state, which is consistent with this classical electrophilic substitution pathway.[13][14]

Experimental Workflow and Protocol

Materials and Equipment
  • Reagents:

    • Pyrazole substrate (e.g., 1-phenylpyrazole)

    • Trichloroisocyanuric acid (TCCA)

    • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate or magnesium sulfate

  • Equipment:

    • Automated Ball Mill (e.g., planetary mill or mixer mill)

    • Milling Jars (e.g., stainless steel, zirconia)

    • Milling Balls (e.g., stainless steel, zirconia)

    • Standard laboratory glassware

    • Magnetic stirrer

    • Rotary evaporator

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reagent preparation to the isolation of the final product.

G cluster_prep 1. Preparation cluster_reaction 2. Mechanochemical Reaction cluster_workup 3. Product Isolation cluster_analysis 4. Analysis reagents Weigh Pyrazole Substrate and TCCA setup Place Reactants and Milling Balls into Milling Jar reagents->setup milling Mill at Specified Frequency and Time setup->milling Seal Jar transfer Transfer Solid Mixture from Jar milling->transfer extract Suspend in Dichloromethane & Wash with NaHCO₃(aq) transfer->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate product Pure 4-Chloropyrazole Product evaporate->product

Caption: Workflow for mechanochemical synthesis of 4-chloropyrazoles.

Detailed Step-by-Step Protocol

Causality and Trustworthiness: This protocol is designed for reproducibility and safety. The molar ratio is optimized for efficient conversion while minimizing side products. The work-up procedure effectively removes the cyanuric acid byproduct and any unreacted TCCA.

  • Preparation: In a typical experiment, add the pyrazole substrate (1.0 mmol) and TCCA (0.4 mmol, providing 1.2 mmol of active chlorine) to a stainless steel milling jar containing two stainless steel balls (e.g., 10 mm diameter).

    • Expert Insight: Using a slight excess of the pyrazole substrate can ensure the complete consumption of the chlorinating agent, simplifying purification. The optimal TCCA stoichiometry is approximately 0.35-0.40 equivalents relative to the pyrazole.[12][13]

  • Milling: Secure the jar in the ball mill and operate it at a specified frequency (e.g., 20-30 Hz) for 30-60 minutes. The reaction is typically complete within this timeframe.

    • Expert Insight: Reaction times can be optimized for different substrates. Monitoring the reaction progress via TLC or GC-MS of small aliquots can help determine the optimal milling duration.

  • Work-up and Isolation: After milling, open the jar in a well-ventilated fume hood. Transfer the resulting solid powder to a flask.

  • Extraction: Suspend the solid in dichloromethane (20 mL). The cyanuric acid byproduct is largely insoluble in DCM.

  • Washing: Transfer the suspension to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize any acidic species and quench any remaining reactive chlorine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Trustworthiness: In most cases, this procedure yields the 4-chloropyrazole product with high purity (>95%), obviating the need for tedious column chromatography.[12][13]

Performance Data and Substrate Scope

The mechanochemical chlorination protocol is robust and applicable to a range of pyrazole derivatives. The following table summarizes representative results.

EntryPyrazole SubstrateTime (min)Yield (%)
11-Phenylpyrazole3095
21-(4-Methoxyphenyl)pyrazole3096
31-(4-Chlorophenyl)pyrazole6092
41-(4-Nitrophenyl)pyrazole6085
51,3,5-Trimethylpyrazole4593

Data synthesized from sources demonstrating high yields for various substituted pyrazoles under mechanochemical conditions.[12][13] As observed, electron-donating groups on the phenyl ring lead to faster reactions and slightly higher yields, consistent with the electrophilic substitution mechanism.[13][14]

Safety and Handling Precautions

  • Trichloroisocyanuric Acid (TCCA): TCCA is a strong oxidizing agent and should be handled with care.[9][15] Avoid contact with skin and eyes, and do not mix with combustible materials. It can release chlorine gas upon contact with acid or water.

  • Mechanochemical Reaction: Ball milling can generate heat and pressure. Ensure the milling jars are properly sealed and do not exceed the manufacturer's recommended operating parameters. Allow the jar to cool before opening.

  • General Precautions: Conduct all operations, especially the opening of the milling jar and solvent-based work-up, in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion: A Superior Synthetic Strategy

The mechanochemical chlorination of pyrazoles using TCCA represents a significant advancement over traditional methods. This solvent-free approach is rapid, highly efficient, and operationally simple, providing access to valuable 4-chloropyrazole building blocks in excellent yields and purity.[12][13] Its adherence to green chemistry principles—reducing waste, eliminating hazardous solvents, and improving atom economy—makes it an authoritative and trustworthy method for modern synthetic laboratories focused on sustainable drug discovery and development.[14]

References

Application Notes and Protocol for the Suzuki-Miyaura Coupling of 4-chloro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole moiety is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design.[2][3][4] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the pyrazole ring is of paramount importance to researchers in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[5][6] This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[6]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-chloro-1-methyl-1H-pyrazole with various aryl and heteroaryl boronic acids. The protocol addresses the inherent challenges associated with the coupling of electron-rich chloro-heterocycles, such as the lower reactivity of the C-Cl bond and the potential for catalyst inhibition.[7][8] By leveraging modern catalyst systems, specifically those employing bulky, electron-rich phosphine ligands, this protocol offers a reliable pathway to a diverse range of 4-aryl-1-methyl-1H-pyrazoles, which are valuable intermediates for further synthetic elaboration.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[7]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4"]; ArPdX [label="Ar-Pd(II)-X(L_n)", fillcolor="#EA4335"]; ArPdR [label="Ar-Pd(II)-R(L_n)", fillcolor="#FBBC05"]; Product [label="Ar-R", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Regen [label="Regenerated Pd(0)L_n", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges with labels Pd0 -> ArPdX [label="Oxidative Addition\n(Ar-X)"]; ArPdX -> ArPdR [label="Transmetalation\n(R-B(OR)_2) + Base"]; ArPdR -> Product [label="Reductive Elimination"]; ArPdR -> Catalyst_Regen [style=invis]; Product -> Pd0 [label="Catalyst Regeneration"]; } Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Arylboronic acidVariesCommercially Available
XPhos Pd G2Commercially AvailableSecond-generation Buchwald precatalyst.[10][11]
Potassium carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered is recommended.
1,4-DioxaneAnhydrousCommercially AvailableDegas before use.
WaterDeionizedLaboratory SupplyDegas before use.
Ethyl acetateHPLC GradeCommercially AvailableFor workup and chromatography.
BrineLaboratory PreparationFor workup.
Anhydrous sodium sulfateCommercially AvailableFor drying.
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Inert gas (Argon or Nitrogen)High Purity

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The reaction can be performed using conventional heating or microwave irradiation for accelerated reaction times.[12][13]

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Setup [label="Reaction Setup\n(Inert Atmosphere)"]; Reagents [label="Add Reagents:\n- this compound\n- Arylboronic acid\n- K₂CO₃\n- XPhos Pd G2"]; Solvent [label="Add Degassed\n1,4-Dioxane/Water"]; Reaction [label="Heating\n(Conventional or Microwave)"]; Workup [label="Aqueous Workup\n(EtOAc, Water, Brine)"]; Purification [label="Purification\n(Column Chromatography)"]; Product [label="Final Product:\n4-aryl-1-methyl-1H-pyrazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Reagents; Reagents -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Reaction Setup (Conventional Heating)
  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered anhydrous potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst (1-3 mol%) to the flask. The optimal catalyst loading may vary depending on the reactivity of the boronic acid.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

Reaction Setup (Microwave Irradiation)
  • Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), potassium carbonate (2.0-3.0 equiv.), and the XPhos Pd G2 precatalyst (1-3 mol%).[12]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Sealing: Securely cap the vial.

  • Irradiation: Place the vial in the microwave reactor and irradiate at a constant temperature of 100-150 °C for 10-60 minutes.[13]

  • Monitoring: After the initial irradiation period, cool the reaction to room temperature and check the conversion by an appropriate analytical method. If the reaction is incomplete, it can be subjected to further irradiation.

Workup and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-methyl-1H-pyrazole.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling of this compound can be sensitive to several factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Ineffective catalyst system for C-Cl bond activation.- Catalyst inhibition by the pyrazole nitrogen.- Catalyst/Ligand: Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[7] Use second-generation (G2) or third-generation (G3) Buchwald precatalysts for efficient formation of the active Pd(0) species.[14] - Temperature: Increase the reaction temperature, especially for conventional heating.
Dehalogenation of Starting Material - Presence of a hydrogen source reacting with the Ar-Pd-Cl intermediate.- Slower transmetalation compared to dehalogenation.- Solvent: Ensure the use of anhydrous and thoroughly degassed solvents.[1] - Base: A weaker base such as K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases.[8] - Ligand: Bulky ligands can accelerate the desired coupling pathway over dehalogenation.[1]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- High reaction temperatures.- Inert Atmosphere: Ensure the reaction is set up under strictly anaerobic conditions.[1] - Temperature: Optimize for the lowest effective temperature.
Incomplete Reaction - Insufficient catalyst loading or deactivation.- Poor solubility of reagents.- Catalyst Loading: Increase the catalyst loading in increments (e.g., from 2 mol% to 4 mol%).- Solvent: A co-solvent such as THF or DMF might improve solubility.[12] For microwave-assisted reactions, DMF/water or MeCN/water can be effective solvent systems.[13]

Conclusion

This application note provides a robust and adaptable protocol for the Suzuki-Miyaura cross-coupling of this compound. By employing advanced palladium precatalysts with bulky, electron-rich ligands, the challenges associated with the coupling of this chloro-heterocycle can be effectively overcome. The detailed experimental procedures for both conventional heating and microwave irradiation, along with the comprehensive troubleshooting guide, are intended to enable researchers, scientists, and drug development professionals to successfully synthesize a wide array of 4-aryl-1-methyl-1H-pyrazoles for their research programs.

References

Application Notes & Protocols: Leveraging 4-Chloro-1-methyl-1H-pyrazole in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds and Reaction Efficiency

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "biologically privileged" scaffold.[1][2] Its five-membered heterocyclic structure is a cornerstone in numerous FDA-approved drugs, valued for its metabolic stability and versatile binding capabilities.[1][3] Molecules like Celecoxib (a COX-2 inhibitor) and Rimonabant (an anti-obesity agent) underscore the therapeutic relevance of the pyrazole core.[3] The challenge for drug discovery teams, however, is not just identifying valuable scaffolds but rapidly generating and testing a diverse array of analogues to map the structure-activity relationship (SAR) and optimize for potency, selectivity, and ADME properties.

This is where the power of Multi-Component Reactions (MCRs) becomes indispensable. MCRs are one-pot processes where three or more reactants combine to form a complex product that incorporates nearly all atoms from the starting materials.[1][4] This strategy offers remarkable advantages over traditional linear synthesis, including operational simplicity, reduced waste, and the ability to generate vast chemical libraries from readily available building blocks.[3] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful, enabling the synthesis of peptidomimetics and other complex structures with high efficiency.[1][5][6]

This guide focuses on the strategic use of 4-chloro-1-methyl-1H-pyrazole as a key building block in MCR-driven drug discovery. We will demonstrate how this specific starting material, through a logical and efficient synthetic sequence, can be transformed into a versatile aldehyde precursor, ready for deployment in powerful MCRs to rapidly generate novel compound libraries.

Part 1: Strategic Rationale for this compound

The choice of this compound is not arbitrary; its structure is engineered for synthetic versatility and strategic advantage in library design.

  • The N-Methyl Group: The methyl group at the N1 position serves a critical role by blocking this site from participating in undesired side reactions. This ensures that the pyrazole core remains intact and directs subsequent functionalization to other positions on the ring.

  • The C4-Chloro Group: The chlorine atom is more than just a substituent; it is a powerful synthetic handle. While stable under many MCR conditions, it provides a reactive site for post-MCR modifications. This allows for a "late-stage diversification" strategy, where a core library of MCR products can be further elaborated using powerful cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce new aryl or amino groups, respectively.[7][8][9] This two-vector approach—diversity from the MCR and diversity from post-MCR modification—exponentially increases the chemical space that can be explored.

  • Access to the Aldehyde Precursor: The most versatile entry point for MCRs like the Ugi and Passerini reactions is the corresponding aldehyde. The electron-rich nature of the pyrazole ring makes it amenable to electrophilic formylation, most classically via the Vilsmeier-Haack reaction .[10][11][12][13] This reaction provides a reliable and scalable method to convert the pyrazole into the required carbaldehyde, which becomes the linchpin for subsequent MCRs.

The overall workflow is designed to maximize efficiency, moving from a simple, functionalized heterocycle to a complex library of potential drug candidates.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Multi-Component Reactions (MCR) cluster_2 Step 3: Optional Diversification Start This compound Aldehyde This compound -carbaldehyde Start->Aldehyde Vilsmeier-Haack Reaction (POCl₃, DMF) Ugi Ugi 4-CR Product (Peptidomimetics) Aldehyde->Ugi Amine, Acid, Isocyanide Passerini Passerini 3-CR Product (α-Acyloxy Amides) Aldehyde->Passerini Acid, Isocyanide Library Diversified Library Ugi->Library Post-MCR Cross-Coupling (e.g., Suzuki) Passerini->Library Post-MCR Cross-Coupling (e.g., Suzuki)

Caption: Overall workflow from starting material to a diversified library.

Part 2: Experimental Protocols

The following protocols provide detailed, self-validating methodologies. They are based on established chemical principles and adapted from authoritative literature for the specific pyrazole scaffold.

Protocol 1: Synthesis of the Key Precursor, this compound-5-carbaldehyde

Principle and Rationale: The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich heterocycles.[10][13] It involves the in-situ formation of the electrophilic "Vilsmeier reagent" (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13] The pyrazole ring attacks this electrophile, and subsequent hydrolysis yields the desired aldehyde. This protocol is adapted from procedures for structurally similar pyrazoles.[14][15]

Materials and Reagents:

Reagent/Material Formula M.W. Supplier Notes
This compound C₄H₅ClN₂ 116.55 (Assumed available) Starting material
Phosphorus oxychloride POCl₃ 153.33 Sigma-Aldrich Use fresh, handle in fume hood
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 Sigma-Aldrich Anhydrous grade
Dichloromethane (DCM) CH₂Cl₂ 84.93 Fisher Scientific Anhydrous grade
Saturated Sodium Bicarbonate NaHCO₃ (aq) - - For workup
Anhydrous Magnesium Sulfate MgSO₄ 120.37 Sigma-Aldrich For drying

| Round-bottom flask, dropping funnel, magnetic stirrer, ice bath |

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM (20 mL). Add this solution dropwise to the cold Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a more polar spot corresponding to the aldehyde product should appear.

  • Workup and Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto 200 g of crushed ice in a large beaker. Caution: This is an exothermic quench.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH ~7-8). Stir for 1 hour until the hydrolysis of the intermediate iminium salt is complete.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or recrystallization (e.g., from ethanol/water) to afford the pure this compound-5-carbaldehyde.

Characterization and Validation:

  • ¹H NMR: Expect a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the pyrazole C-H proton, and a singlet for the N-methyl group.

  • ¹³C NMR: Expect a signal for the aldehyde carbonyl (~185-190 ppm) and signals for the pyrazole ring carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₅H₅ClN₂O, M.W. 144.56) should be observed.

Protocol 2: Ugi Four-Component Reaction (Ugi-4CR) for Peptidomimetic Synthesis

Principle and Rationale: The Ugi reaction is the quintessential MCR for generating peptidomimetic scaffolds.[6][16] It involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a di-amide product.[6] The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and subsequently the carboxylate anion, followed by a final Mumm rearrangement.[6] This protocol is highly convergent and allows for massive diversity by simply varying any of the four components.

G cluster_mech Ugi Reaction Mechanism Aldehyde R¹-CHO Imine Imine Aldehyde->Imine + Amine - H₂O Amine R²-NH₂ Amine->Imine Iminium Iminium Ion Imine->Iminium + H⁺ (from Acid) Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Adduct α-Adduct Nitrilium->Adduct + R⁴-COO⁻ Product Final Product (bis-Amide) Adduct->Product Mumm Rearrangement Isocyanide R³-NC Isocyanide->Nitrilium Carboxylic_Acid R⁴-COOH Carboxylic_Acid->Adduct

Caption: Simplified mechanism of the Ugi four-component reaction.

Materials and Reagents:

Component Example M.W. Notes
Aldehyde This compound-5-carbaldehyde 144.56 From Protocol 1
Amine Benzylamine 107.15 Can be varied (aliphatic/aromatic)
Carboxylic Acid Acetic Acid 60.05 Can be varied
Isocyanide tert-Butyl isocyanide 83.13 Handle in fume hood

| Solvent | Methanol (MeOH) | 32.04 | Anhydrous grade |

Step-by-Step Procedure:

  • Setup: To a 25 mL vial equipped with a magnetic stir bar, add the aldehyde (1.0 eq, e.g., 145 mg, 1.0 mmol) and the amine (1.0 eq, e.g., 107 mg, 1.0 mmol).

  • Solvation: Add anhydrous methanol (5 mL) and stir the mixture for 20 minutes at room temperature to facilitate imine formation.

  • Component Addition: Add the carboxylic acid (1.0 eq, e.g., 60 mg, 1.0 mmol) to the vial, followed by the isocyanide (1.0 eq, e.g., 83 mg, 1.0 mmol). Caution: Isocyanides are volatile and have strong, unpleasant odors. Handle with care in a well-ventilated fume hood.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting materials.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting residue can often be purified by direct crystallization/precipitation by adding water or an anti-solvent like hexanes. If the product is an oil, standard silica gel column chromatography is effective.

Data Presentation: Example Ugi Library By varying the inputs, a diverse library can be rapidly synthesized.

EntryAmine (R²)Carboxylic Acid (R⁴)Isocyanide (R³)Expected Yield (%)
1BenzylamineAcetic Acidtert-Butyl75-90
2AnilineBenzoic AcidCyclohexyl70-85
3(S)-MethylbenzylamineFormic Acidtert-Butyl65-80
44-FluoroanilinePropionic AcidBenzyl70-85
Protocol 3: Passerini Three-Component Reaction (P-3CR) for α-Acyloxy Amide Synthesis

Principle and Rationale: The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[5][17] It is one of the first-discovered MCRs and is mechanistically related to the Ugi reaction but does not involve an amine component.[5][17][18] The reaction is believed to proceed through a cyclic transition state in aprotic solvents, making it highly atom-economical.[18] It provides a direct route to functionalized ester-amide scaffolds.

G cluster_mech Passerini Reaction Mechanism (Simplified) Aldehyde R¹-CHO Intermediate Nitrilium Intermediate Aldehyde->Intermediate + Isocyanide + H⁺ (from Acid) Isocyanide R³-NC Isocyanide->Intermediate Carboxylic_Acid R⁴-COOH Product Final Product (α-Acyloxy Amide) Carboxylic_Acid->Product Intermediate->Product + R⁴-COO⁻ + Mumm Rearrangement

Caption: Simplified mechanism of the Passerini three-component reaction.

Materials and Reagents:

Component Example M.W. Notes
Aldehyde This compound-5-carbaldehyde 144.56 From Protocol 1
Carboxylic Acid Benzoic Acid 122.12 Can be varied
Isocyanide Cyclohexyl isocyanide 109.18 Handle in fume hood

| Solvent | Dichloromethane (DCM) | 84.93 | Anhydrous grade |

Step-by-Step Procedure:

  • Setup: To a 25 mL vial with a stir bar, add the aldehyde (1.0 eq, e.g., 145 mg, 1.0 mmol), the carboxylic acid (1.0 eq, e.g., 122 mg, 1.0 mmol), and anhydrous DCM (5 mL).

  • Isocyanide Addition: Add the isocyanide (1.0 eq, e.g., 109 mg, 1.0 mmol) to the solution.

  • Reaction: Seal the vial and stir the mixture at room temperature for 24 hours. The reaction generally proceeds well at high concentrations (0.5 M - 2.0 M).

  • Monitoring: Check for completion using TLC or LC-MS.

  • Workup and Purification: Concentrate the reaction mixture in vacuo. The crude product can be purified via silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy amide.

References

Application Notes and Protocols for the Safe Handling and Storage of 4-chloro-1-methyl-1H-pyrazole in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-1-methyl-1H-pyrazole is a substituted pyrazole derivative utilized in various research and development applications, including pharmaceutical synthesis and agricultural chemistry.[1][2] Its specific chemical structure, a chlorinated heterocyclic compound, imparts desirable reactivity for synthetic transformations. However, this reactivity also necessitates a thorough understanding and implementation of stringent safety protocols to mitigate potential risks to laboratory personnel and the environment. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounding all recommendations in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound presents a multi-faceted risk profile that must be carefully managed.

GHS Classification and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[3]:

Hazard Class Hazard Statement GHS Pictogram
Flammable liquids (Category 3)H226: Flammable liquid and vapor🔥
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation

The flammability of this compound is a significant concern, necessitating the avoidance of ignition sources. Its acute oral toxicity and irritant properties to the skin, eyes, and respiratory tract underscore the importance of preventing direct contact and inhalation.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. These properties inform the necessary safety precautions.

Property Value Source
Molecular Formula C₄H₅ClN₂PubChem[3]
Molecular Weight 116.55 g/mol PubChem[3]
CAS Number 35852-81-4PubChem[3]
Appearance Data not available; likely a liquid or low-melting solidN/A
Boiling Point Data not availableChemical Synthesis Database[5]
Melting Point Data not availableChemical Synthesis Database[5]
Density Data not availableChemical Synthesis Database[5]

The lack of readily available data for some physical properties necessitates a conservative approach to handling, assuming it to be volatile and readily absorbed.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area.[4][6] A certified chemical fume hood is mandatory for all procedures that may generate vapors, mists, or aerosols.[7] The fume hood provides primary containment and protects the user from inhaling harmful vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[8][9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are required.[9][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[11]

  • Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.[12] Nitrile gloves are recommended; however, it is crucial to check the manufacturer's glove compatibility data for the specific type of glove being used.[10] Gloves should be inspected before use and changed immediately if contaminated.[10] Do not wear shorts or open-toed shoes in the laboratory.[10]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering the Laboratory ppe_check Don Lab Coat, Safety Goggles, and Appropriate Gloves start->ppe_check handling Handling this compound ppe_check->handling decontamination Remove and Dispose of Gloves Properly handling->decontamination hand_wash Wash Hands Thoroughly decontamination->hand_wash exit_lab Exit Laboratory hand_wash->exit_lab

Caption: Workflow for donning and doffing PPE.

Safe Handling and Experimental Protocols

Adherence to standardized procedures is critical for minimizing the risk of exposure and accidents.

General Handling Precautions
  • Always read the Safety Data Sheet (SDS) before using the chemical for the first time.[4][6]

  • Avoid all personal contact, including inhalation.[4]

  • Do not eat, drink, or smoke in the laboratory.[4][13]

  • Keep containers tightly closed when not in use.[6]

  • Use the smallest quantity of the chemical necessary for the experiment.[14]

  • When transferring liquids, do so carefully to avoid splashing. Pour from larger containers to smaller ones.[13]

  • Never work alone in the laboratory.[10]

Protocol for Weighing and Preparing Solutions
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment (e.g., balance, weigh boat, spatula, solvent, volumetric flask).

  • Weighing: Tare the balance with a clean weigh boat inside the fume hood. Carefully dispense the required amount of this compound onto the weigh boat.

  • Dissolving: Add the solvent to the volumetric flask. Carefully transfer the weighed chemical into the flask. Rinse the weigh boat with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer.

  • Mixing: Cap the flask and gently swirl to dissolve the compound. If necessary, use a sonicator to aid dissolution.

  • Storage of Solution: Label the flask with the chemical name, concentration, date, and your initials. Store the solution according to the guidelines in Section 4.

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Location: Store this compound in a cool, dry, and well-ventilated area.[6][8] It should be stored in a flammable liquids cabinet.

  • Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[6][15]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and acid chlorides.[16]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[7][15]

Storage_Guidelines cluster_storage Storage Protocol for this compound chemical This compound storage_location Cool, Dry, Well-Ventilated Area (Flammable Liquids Cabinet) chemical->storage_location container Tightly Closed Container storage_location->container incompatibles Store Away From: - Strong Oxidizing Agents - Strong Acids - Acid Chlorides storage_location->incompatibles ignition Keep Away From: - Heat - Sparks - Open Flames storage_location->ignition

Caption: Key storage considerations.

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

Spills
  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Alert: Notify your supervisor and colleagues.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[7] Do not use combustible materials like paper towels.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[8]

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][17]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[15][17] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][17] Remove contact lenses if present and easy to do so.[17] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[17] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6][8] Do not pour waste down the drain.[13]

Conclusion

This compound is a valuable chemical intermediate for research and development. However, its hazardous properties necessitate a diligent and informed approach to safety. By implementing the engineering controls, PPE, and handling protocols outlined in these application notes, researchers can work safely and effectively with this compound. A proactive safety culture, where every individual takes responsibility for their safety and the safety of others, is the cornerstone of a secure laboratory environment.

References

Application Notes & Protocols for 4-chloro-1-methyl-1H-pyrazole: A Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, storage, and emergency management of 4-chloro-1-methyl-1H-pyrazole (CAS No: 35852-81-4). As a Senior Application Scientist, the following protocols and notes are synthesized from established safety data, emphasizing not just the procedural steps but the scientific rationale behind them to ensure a culture of safety and experimental integrity in the laboratory.

Compound Profile and Hazard Identification

This compound is a substituted pyrazole derivative used in organic synthesis and drug discovery. Its chemical structure presents a unique combination of hazards that demand rigorous adherence to safety protocols. A failure to appreciate these risks can lead to significant personal injury and facility damage.

Table 1: Chemical and Physical Properties [1]

Property Value
Molecular Formula C₄H₅ClN₂
Molecular Weight 116.55 g/mol
CAS Number 35852-81-4
Appearance Data not available; likely a liquid or low-melting solid.

| Classification | Flammable Liquid, Category 3 |

GHS Hazard Classification: A Multi-faceted Risk Profile

The Globally Harmonized System (GHS) provides a clear and concise summary of the dangers associated with this compound. It is not a singular hazard but a combination of flammable, toxic, and irritant properties that dictates the necessary precautions.[1]

Table 2: GHS Classification and Statements [1]

Hazard Class Category Pictogram Signal Word Hazard Statement
Flammable Liquids 3 🔥 Warning H226: Flammable liquid and vapor
Acute Toxicity, Oral 4 Warning H302: Harmful if swallowed
Skin Corrosion/Irritation 2 Warning H315: Causes skin irritation
Serious Eye Damage/Irritation 2 Warning H319: Causes serious eye irritation

| STOT - Single Exposure | 3 | ❗ | Warning | H335: May cause respiratory irritation |

STOT: Specific Target Organ Toxicity

The causality behind this classification lies in the molecule's chemical nature. Its volatility and organic structure contribute to its flammability. The presence of the chloro- and pyrazole functionalities gives it biological activity that, upon exposure, leads to irritation and acute toxicity.

The Hierarchy of Controls: A Proactive Safety Paradigm

Before any work with this compound begins, a risk assessment must be performed, and the hierarchy of controls must be implemented. This framework prioritizes the most effective safety measures.

HierarchyOfControls cluster_0 Hierarchy of Safety Controls for this compound Elimination Elimination (Is use of this chemical necessary?) Substitution Substitution (Can a less hazardous chemical be used?) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls model applied to chemical safety.

Safe Handling and Personal Protective Equipment (PPE)

Handling this compound requires engineering controls as the primary barrier, supplemented by meticulously selected PPE.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, MUST be conducted within a certified chemical fume hood. This is non-negotiable. The hood contains flammable vapors and prevents inhalation of the irritant substance.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable vapors in the unlikely event of a release from the primary containment (fume hood).

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls and safe work practices. The selection of PPE must be deliberate and based on the specific hazards of this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Body Part Protection Specification and Rationale
Hands Chemical-Resistant Gloves Type: Use gloves rated for protection against chlorinated and aromatic solvents. Ansell ALPHATEC® PVA or fluororubber gloves are suitable options.[2][3] Nitrile gloves may offer splash protection but should be checked for compatibility and changed immediately upon contamination. Rationale: The compound's ability to cause skin irritation (H315) necessitates a robust barrier. Standard nitrile gloves may degrade or be permeated upon prolonged contact.
Eyes/Face Safety Goggles & Face Shield Type: ANSI Z87.1-compliant chemical splash goggles are mandatory.[4] When handling larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield must be worn in addition to goggles. Rationale: The H319 classification (Causes serious eye irritation) means that even minor splashes can result in significant injury.
Respiratory Air-Purifying Respirator (APR) Type: A NIOSH-approved half-mask or full-face respirator equipped with an Organic Vapor/Acid Gas (OV/AG) cartridge (e.g., 3M 6003 series) is required if there is a risk of exposure outside of a fume hood (e.g., during a large spill).[5][6][7][8][9] Rationale: The H335 warning (May cause respiratory irritation) and the compound's volatility necessitate respiratory protection in non-ventilated or emergency situations. The "acid gas" component of the cartridge is crucial for capturing any acidic byproducts, such as HCl, that could be generated.
Body Flame-Resistant Lab Coat Type: A lab coat made from flame-resistant material (e.g., Nomex) worn over personal clothing. Rationale: Protects skin from splashes and provides a degree of protection against flash fires due to the compound's flammability (H226).

| Feet | Closed-toe Shoes | Type: Leather or chemical-resistant material. Rationale: Protects against spills. Perforated shoes or sandals are strictly forbidden in the laboratory. |

Storage and Stability

Improper storage is a common cause of laboratory incidents. Adherence to these protocols is critical for preventing fires and degradation of the material.

  • Location: Store in a dedicated, approved flammable liquids cabinet.

  • Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[10]

  • Ignition Sources: Store away from all sources of heat, sparks, and open flames. Use only non-sparking tools when handling containers.

  • Incompatibilities: Keep separated from strong oxidizing agents, strong acids, and acid chlorides.[11] The pyrazole ring system has specific reactivity patterns that can be sensitive to strong acids and oxidizers.[2]

Emergency Protocols: Plan for What Could Go Wrong

A swift and correct response to an emergency can mitigate harm significantly. All personnel working with this chemical must be trained on these procedures.

First Aid Measures: Immediate Response is Key

Table 4: First Aid Protocols

Exposure Route Protocol
Inhalation 1. Immediately move the affected person to fresh air.[12] 2. If breathing is difficult, trained personnel should administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[4] 3. Use a safety shower if the contact area is large. 4. If skin irritation persists, seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. Do not delay.

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. If the person is conscious and alert, give 2-4 cupfuls of water to drink.[4] 4. Seek immediate medical attention. |

Spill Management Protocol

A spill of this compound is a dual chemical and fire hazard.

SpillResponse cluster_spill Spill Response Workflow Spill Spill Occurs Alert Alert Personnel & Isolate Area Spill->Alert Ignition Eliminate Ignition Sources Alert->Ignition Assess Assess Spill Size (>1L = Evacuate & Call EH&S) Ignition->Assess PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Assess->PPE <1L & Trained Contain Contain Spill (Use chemical absorbent dikes) PPE->Contain Absorb Absorb Spill (Work from outside in) Contain->Absorb Collect Collect Waste (Use non-sparking tools) Absorb->Collect Dispose Package for Hazardous Waste Disposal Collect->Dispose Decon Decontaminate Area (Soap & Water) Dispose->Decon

Caption: Step-by-step workflow for managing a chemical spill.

Detailed Spill Cleanup Steps:

  • Alert & Isolate: Immediately alert others in the lab and restrict access to the area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Assess: If the spill is large (>1 Liter), involves a fire, or you are not trained to handle it, evacuate the area and call emergency services/EH&S.

  • Don PPE: For small, manageable spills, don the full PPE outlined in Table 3, including a respirator.

  • Contain & Absorb: Use a chemical absorbent material (such as vermiculite or a commercial spill kit) to dike the spill and then absorb it. Work from the outside of the spill inward to prevent spreading.

  • Collect & Dispose: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4] A water spray can be used to cool fire-exposed containers.

  • Unsuitable Media: Do not use a direct water jet, as it may spread the flammable liquid.

  • Specific Hazards: This is a chlorinated, nitrogen-containing heterocyclic compound. Combustion will produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[4][13] The formation of even more hazardous byproducts (e.g., phosgene, cyanides) cannot be ruled out.[13][14]

  • Firefighter Protection: Firefighters must wear a positive-pressure Self-Contained Breathing Apparatus (SCBA) and full protective turnout gear.[12] Exposure to combustion products without an SCBA presents an extreme inhalation hazard.

Toxicological Information

Disposal Considerations

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain.

References

Diels-Alder reactions involving 4-chloro-1-methyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Diels-Alder Reactions Involving 4-Chloro-1-methyl-1H-pyrazole Derivatives

Introduction: Bridging Privileged Scaffolds with Cycloaddition Chemistry

In the landscape of modern drug discovery, pyrazole derivatives are celebrated as "privileged scaffolds" due to their prevalence in a multitude of FDA-approved therapeutics and their versatile biological activities.[1][2][3] Their inherent structural features allow for tailored modifications, making them foundational components in medicinal and agricultural chemistry.[4][5] Separately, the Diels-Alder reaction stands as one of the most powerful and elegant transformations in organic chemistry, enabling the stereocontrolled synthesis of complex six-membered rings from simple precursors.[6]

This guide provides a detailed technical overview of the strategic considerations and experimental protocols for engaging this compound derivatives in Diels-Alder reactions. We will explore the nuanced reactivity of the pyrazole core, presenting two primary strategic pathways for its application in [4+2] cycloadditions, thereby offering researchers a robust toolkit for synthesizing novel and complex heterocyclic architectures.

Section 1: The Fundamental Challenge—Aromaticity and Pyrazole Reactivity

The core challenge in utilizing a 1H-pyrazole in a Diels-Alder reaction is its aromaticity. The delocalized 6π-electron system within the pyrazole ring confers significant stability, making it an unwilling participant as a 4π diene component. Direct thermal cycloaddition is therefore generally not feasible. To harness this scaffold, a chemist must circumvent this aromatic stability. This guide will focus on two plausible strategies:

  • Modification to a Reactive 4H-Pyrazole (Diene Strategy): Disrupting the aromatic system by converting the 1H-pyrazole into a non-aromatic 4H-pyrazole isomer, which can then act as a competent diene.

  • Leveraging Electronic Effects (Dienophile Strategy): Using the inherent electronic properties of the substituted 1H-pyrazole, specifically the electron-deficient C4=C5 bond, to act as a 2π dienophile component.

Section 2: Application Note I — The Diene Strategy via 4H-Pyrazole Intermediates

The most established method for using a pyrazole ring as a diene is through its non-aromatic 4H-tautomer. For derivatives like this compound, this requires a synthetic modification to create a C4-sp³ center.

Mechanistic Rationale: Acid-Catalyzed Activation

Research by Hünig, Adam, and others has shown that 4H-pyrazoles bearing alkyl or chloro groups at the C4 position require acid catalysis to participate in Diels-Alder reactions.[1][7] The acid (e.g., a Lewis acid like BF₃·OEt₂ or a Brønsted acid) coordinates to one of the pyrazole nitrogen atoms. This coordination enhances the electron-deficient nature of the diene system, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the reaction with an electron-rich dienophile (an "inverse-electron-demand" type interaction).

In contrast, 4H-pyrazoles with strongly electron-withdrawing substituents like fluorine at the C4 position can react without a catalyst due to a phenomenon known as "hyperconjugative antiaromaticity," which significantly destabilizes the ground state of the diene and enhances its reactivity.[1][8]

The workflow for this strategy involves two key stages: synthesis of the 4H-pyrazole precursor and the subsequent acid-catalyzed Diels-Alder cycloaddition.

G cluster_workflow Workflow: Pyrazole as a Diene Strategy start Start: This compound step1 Step 1: C4-Alkylation (e.g., LDA, R-X) start->step1 intermediate Intermediate: 4-Alkyl-4-chloro-1-methyl-4H-pyrazole step1->intermediate step2 Step 2: Diels-Alder Reaction (Diene + Dienophile) intermediate->step2 product Final Product: Cycloadduct step2->product catalysis Acid Catalyst (e.g., BF3·OEt2) catalysis->step2

Caption: Workflow for the 4H-pyrazole diene strategy.

Protocol 1: Synthesis of a 4-Alkyl-4-chloro-1-methyl-4H-pyrazole

This protocol describes a general method for introducing an alkyl group at the C4 position to break aromaticity, creating the reactive 4H-pyrazole diene.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.1 eq) dropwise via syringe. The C4-proton is the most acidic proton on the ring, and its removal will be favored. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the target 4-alkyl-4-chloro-1-methyl-4H-pyrazole.

Protocol 2: Acid-Catalyzed Diels-Alder Reaction

Materials:

  • 4-Alkyl-4-chloro-1-methyl-4H-pyrazole (from Protocol 1)

  • Electron-rich dienophile (e.g., ethyl vinyl ether, styrene)

  • Anhydrous dichloromethane (DCM)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a dry flask under nitrogen, dissolve the 4-alkyl-4-chloro-1-methyl-4H-pyrazole (1.0 eq) and the electron-rich dienophile (1.5-2.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0 °C. Add BF₃·OEt₂ (0.2-1.0 eq) dropwise. Causality Note: The amount of catalyst may need optimization. Start with a catalytic amount (0.2 eq) and increase if reactivity is low. Full equivalence may be required in challenging cases.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the disappearance of the 4H-pyrazole starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting cycloadduct by flash column chromatography.

Section 3: Application Note II — The Dienophile Strategy

An alternative and more direct approach is to utilize the 1H-pyrazole as the dienophile. The chloro-substituent at the C4 position is electron-withdrawing, which lowers the LUMO energy of the C4=C5 π-bond, making it susceptible to attack by an electron-rich diene in a normal-electron-demand Diels-Alder reaction.[9][10]

Mechanistic Rationale: Regioselectivity and Frontier Molecular Orbitals

The regiochemical outcome of the reaction is governed by the electronic properties of the reactants. The most electron-rich carbon of the diene will preferentially form a bond with the most electron-deficient carbon of the dienophile.[11] For this compound, the C4 carbon is rendered electron-deficient by the inductive effect of the chlorine atom. When reacting with an unsymmetrical diene (e.g., 1-methoxy-1,3-butadiene), this leads to a predictable major regioisomer.

References

Application Note: Quantitative Analysis of 4-Chloro-1-methyl-1H-pyrazole using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of 4-chloro-1-methyl-1H-pyrazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The inherent need for stringent quality control and process monitoring necessitates robust and reliable analytical protocols. This guide presents two primary validated methods: Gas Chromatography-Mass Spectrometry (GC-MS) for high-selectivity analysis of volatile samples, and Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) as a versatile and widely accessible alternative. The causality behind experimental choices, detailed step-by-step protocols, and method validation considerations in accordance with International Council for Harmonisation (ICH) guidelines are discussed to ensure data integrity and reproducibility.[2][3]

Introduction: The Analytical Imperative

This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized for its diverse biological activities.[1][4] As a synthetic building block, its purity and concentration directly impact the yield, efficacy, and safety profile of the final active ingredient. The presence of isomeric impurities or residual starting materials can compromise product quality, making precise quantification a critical step in the manufacturing process.[5][6]

The selection of an analytical method is contingent upon the sample matrix, required sensitivity, and available instrumentation. This note focuses on GC-MS and HPLC, the two most powerful and common techniques for the analysis of such compounds.

Comparative Overview of Analytical Methodologies

Both GC-MS and HPLC-UV offer reliable means for quantifying this compound, but they operate on different principles and present distinct advantages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable compounds. Separation occurs based on the analyte's boiling point and interaction with the stationary phase. The mass spectrometer provides exceptional selectivity and sensitivity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns, virtually eliminating matrix interference.[5][6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV): This technique separates compounds based on their polarity. It is highly versatile and suitable for a broader range of compounds, including those that are not sufficiently volatile or are thermally labile. A C18 column is the standard choice for retaining non-polar to moderately polar analytes like this compound. UV detection is robust and cost-effective, though less selective than MS.

The following table provides a comparative summary to guide method selection.

Table 1: Comparison of Quantitative Performance Data

Parameter GC-MS RP-HPLC-UV Rationale & Causality
Selectivity/Specificity Excellent Good MS detection provides structural information, ensuring peak identity. UV detection can be prone to interference from co-eluting impurities with similar chromophores.
Sensitivity (Typical LOQ) Low ng/mL to pg/mL ~50-200 ng/mL[2] The low background noise and selective ion monitoring (SIM) mode in MS result in superior sensitivity compared to UV detection.
Linearity (R²) > 0.999 > 0.995[7] Both techniques demonstrate excellent linearity when properly optimized.
Accuracy (% Recovery) 98.0 - 102.0% 98.0 - 102.0%[2] Accuracy is primarily dependent on the quality of the reference standard and proper sample preparation, not the technique itself.
Precision (%RSD) < 2.0% < 2.0%[2] Modern instrumentation for both GC and HPLC provides excellent injection and flow rate precision.
Typical Run Time 10-30 minutes 5-15 minutes[2] HPLC methods can often be optimized for faster run times, particularly with UPLC systems.

| Instrumentation Cost | High | Moderate | Mass spectrometers are significantly more expensive than UV detectors. |

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust method for the quantification of this compound, emphasizing high selectivity.

Principle

The sample, spiked with an internal standard, is injected into the gas chromatograph. The volatile analytes are separated on a low-polarity capillary column and subsequently detected by a mass spectrometer operating in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample/ Standard p2 Dissolve in Methanol p1->p2 p3 Spike with Internal Standard p2->p3 p4 Dilute with Dichloromethane p3->p4 a1 Inject into GC p4->a1 Transfer to vial a2 Separate on DB-5ms Column a1->a2 a3 Detect by MS (SIM Mode) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: GC-MS workflow from sample preparation to final quantification.

Reagents and Materials
  • Solvents: Dichloromethane (DCM, HPLC Grade), Methanol (MeOH, HPLC Grade).

  • Reference Standard: this compound (Certified, >99% purity).

  • Internal Standard (IS): 4-Bromo-1-methyl-1H-pyrazole or another suitable compound not present in the sample matrix.

  • Glassware: Class A volumetric flasks and pipettes.

Sample and Standard Preparation
  • Internal Standard Stock (IS Stock): Accurately weigh ~10 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This yields a 1 mg/mL solution.

  • Calibration Standards: Prepare a 1 mg/mL primary stock solution of this compound in methanol. Perform serial dilutions to prepare a series of at least five calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Working Standard/Sample Preparation: a. Transfer 1.0 mL of each calibration standard or an accurately weighed amount of sample (e.g., 10 mg) into separate 10 mL volumetric flasks.[5] b. For sample flasks, add a minimal amount of methanol to dissolve the material. c. Spike each flask (standards and samples) with a consistent volume of the IS Stock solution (e.g., 100 µL). d. Dilute all flasks to the final volume with dichloromethane.[5]

GC-MS Instrumental Conditions

Table 2: GC-MS Method Parameters

Parameter Setting Rationale
GC System Agilent 8890 or equivalent Provides reliable and reproducible injections and oven control.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent[5] A 5% phenyl-methylpolysiloxane phase offers excellent selectivity for a wide range of semi-polar compounds.
Injector 250 °C, Splitless mode (1 min purge delay) Splitless mode ensures maximum transfer of analyte for high sensitivity, suitable for trace analysis.
Injection Vol. 1 µL Standard volume for capillary columns to prevent overloading.
Carrier Gas Helium, constant flow at 1.2 mL/min[5] Inert gas that provides good chromatographic efficiency.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min The initial hold separates volatiles, while the ramp ensures timely elution of the target analyte.
MS System Agilent 5977 or equivalent A single quadrupole MS is sufficient and robust for quantitative analysis.
Ion Source Electron Ionization (EI), 70 eV, 230 °C Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Quadrupole Temp. 150 °C Standard operating temperature.
Acquisition SIM Mode Enhances signal-to-noise by monitoring only specific ions, increasing sensitivity and selectivity.

| Ions (m/z) | Analyte (C₄H₅ClN₂): 116 (M+), 118 (M+2), 79 IS (C₄H₅BrN₂): 160 (M+), 162 (M+2), 81 | The molecular ion (M+) is typically used for quantification. The M+2 isotope peak for chlorine/bromine confirms identity. Other fragments are used as qualifiers. |

Protocol 2: Quantification by RP-HPLC-UV

This protocol offers a widely applicable method using common laboratory instrumentation.

Principle

The sample is separated on a reverse-phase C18 column using an isocratic mobile phase. The analyte is detected by its UV absorbance at a specific wavelength. Quantification is based on the peak area relative to an external standard calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample/ Standard p2 Dissolve and Dilute in Mobile Phase p1->p2 p3 Filter through 0.45 µm Syringe Filter p2->p3 a1 Inject into HPLC p3->a1 Transfer to vial a2 Separate on C18 Column a1->a2 a3 Detect by UV (e.g., 220 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify using Calibration Curve d1->d2

Caption: RP-HPLC-UV workflow from sample preparation to final quantification.

Reagents and Materials
  • Solvents: Acetonitrile (ACN, HPLC Grade), Water (HPLC Grade).

  • Buffer: Phosphoric acid or Formic acid (for MS compatibility).[6]

  • Reference Standard: this compound (Certified, >99% purity).

  • Glassware: Class A volumetric flasks and pipettes.

Sample and Standard Preparation
  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). If needed, acidify the aqueous portion with 0.1% phosphoric acid to improve peak shape.[6] Filter and degas the mobile phase before use.

  • Calibration Standards: Prepare a 1 mg/mL primary stock solution of the reference standard in the mobile phase. Perform serial dilutions in the mobile phase to create at least five standards across the desired concentration range (e.g., 10 µg/mL to 200 µg/mL).[7]

  • Sample Preparation: Accurately weigh a suitable amount of the sample into a volumetric flask and dissolve and dilute to volume using the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions (standards and samples) through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.

HPLC Instrumental Conditions

Table 3: HPLC Method Parameters

Parameter Setting Rationale
HPLC System Agilent 1260 or equivalent A standard quaternary or binary pump system with a UV detector is suitable.
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Eclipse XDB C18)[7] C18 is a versatile reverse-phase packing material providing good retention for the analyte.
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water + 0.1% H₃PO₄ An isocratic method is simple and robust for quality control. Acid improves peak symmetry for basic compounds like pyrazoles.
Flow Rate 1.0 mL/min[7] A standard flow rate for a 4.6 mm ID column, providing a balance between run time and backpressure.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µL A typical injection volume for analytical HPLC.

| Detection | UV at 220 nm | Pyrazole rings typically absorb in the low UV range. This wavelength should be optimized by scanning the UV spectrum of the analyte. |

Method Validation and System Suitability

To ensure the trustworthiness of the generated data, any analytical method must be validated for its intended purpose. Key validation parameters, as outlined in ICH guideline Q2(R2), should be assessed.[3]

Table 4: Summary of Key Method Validation Parameters

Parameter Acceptance Criterion Purpose
Specificity No interference at the analyte's retention time. Proves the method can unequivocally assess the analyte in the presence of other components (impurities, matrix).[8]
Linearity Correlation coefficient (r²) ≥ 0.995 Demonstrates a proportional relationship between detector response and analyte concentration over a defined range.[7]
Range The interval over which the method is precise, accurate, and linear. Defines the upper and lower concentration limits for reliable quantification.
Accuracy % Recovery typically 98-102% Measures the closeness of the test results to the true value.
Precision Repeatability/Intermediate Precision RSD ≤ 2% Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) S/N ratio of 3:1 The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8]

| Limit of Quantification (LOQ) | S/N ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][8] |

System Suitability Test (SST): Before any analytical run, inject a standard solution (e.g., mid-point calibrator) multiple times (n=5). The %RSD for peak area and retention time should be ≤ 2.0%. This verifies that the chromatographic system is performing adequately.[8]

Conclusion

The GC-MS and RP-HPLC-UV methods detailed in this application note provide robust, reliable, and validated approaches for the quantification of this compound. The GC-MS method is recommended for analyses requiring the highest level of selectivity and sensitivity. The RP-HPLC-UV method serves as an excellent, cost-effective alternative suitable for routine quality control applications. The choice between these methods should be based on the specific analytical requirements, sample matrix, and available laboratory resources. Proper method validation is essential to guarantee data of high quality and integrity for regulatory submission and process control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-1-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions to help you improve the yield and purity of your synthesis.

Introduction: The Importance and Synthetic Challenges

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for creating complex molecular architectures. The most common synthetic route is the direct electrophilic chlorination of 1-methyl-1H-pyrazole. While conceptually straightforward, this reaction is often plagued by issues related to regioselectivity, over-chlorination, and difficult purifications. This guide will address these challenges and provide robust protocols and solutions.

Core Synthesis Workflow: Chlorination of 1-methyl-1H-pyrazole

The primary method for synthesizing this compound is the direct chlorination of 1-methyl-1H-pyrazole. This is an electrophilic aromatic substitution reaction where the pyrazole ring acts as the nucleophile. The C4 position is the most electron-rich and sterically accessible, making it the preferred site of attack for an electrophile.[1][2]

Below is a general workflow for this synthesis:

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 1-methyl-1H-pyrazole (Starting Material) ReactionVessel Reaction Vessel (Inert atmosphere recommended) Start->ReactionVessel Solvent Select appropriate solvent (e.g., CH2Cl2, CHCl3, Acetonitrile) Solvent->ReactionVessel ChlorinatingAgent Add Chlorinating Agent (e.g., NCS or TCCA) portion-wise ReactionVessel->ChlorinatingAgent Stir Stir at controlled temperature (e.g., 0°C to RT) ChlorinatingAgent->Stir Monitor Monitor reaction (TLC or GC/MS) Stir->Monitor Monitor->Stir Incomplete Quench Quench reaction (e.g., Na2S2O3 solution) Monitor->Quench Complete Extract Aqueous Workup & Extraction Quench->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify crude product (Column Chromatography) Concentrate->Purify End This compound (Final Product) Purify->End Side_Reactions Start 1-methyl-1H-pyrazole Product This compound (Desired Product) Start->Product C4 Chlorination (Major Pathway) Isomer Isomeric chloro-pyrazole (Side Product) Start->Isomer C3/C5 Chlorination (Minor Pathway) NCS NCS or TCCA NCS->Product DiChloro Di-chlorinated pyrazole (Side Product) NCS->DiChloro NCS->Isomer Product->DiChloro Over-chlorination

References

identifying side products in the chlorination of 1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 1-methyl-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate the formation of common side products, ensuring the desired purity and yield of your target molecule, 4-chloro-1-methyl-pyrazole.

Introduction: The Chemistry of 1-Methyl-Pyrazole Chlorination

The chlorination of 1-methyl-pyrazole is a cornerstone of electrophilic aromatic substitution in heterocyclic chemistry. The pyrazole ring, while aromatic, exhibits distinct electronic properties that dictate the regioselectivity of substitution. The C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack. However, as with many chemical reactions, the formation of side products can be a significant challenge, impacting yield, purity, and downstream applications. This guide will provide you with the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the chlorination of 1-methyl-pyrazole?

A1: The major product is overwhelmingly 4-chloro-1-methyl-pyrazole . The pyrazole ring directs electrophilic substitution to the C4 position due to its higher electron density compared to the C3 and C5 positions.[1][2]

Q2: What are the most common side products I should expect?

A2: The most common side products arise from over-chlorination. These are typically dichlorinated and, to a lesser extent, trichlorinated derivatives of 1-methyl-pyrazole. The primary dichlorinated isomers are 3,4-dichloro-1-methyl-pyrazole and 4,5-dichloro-1-methyl-pyrazole . A trichlorinated product, 3,4,5-trichloro-1-methyl-pyrazole , can also form under forcing conditions.

Q3: How do different chlorinating agents affect the formation of side products?

A3: The choice of chlorinating agent is critical.

  • N-Chlorosuccinimide (NCS): Generally a milder reagent, offering better control and selectivity for monochlorination, especially when used in stoichiometric amounts. It is often the reagent of choice to minimize over-chlorination.[3]

  • Sulfuryl chloride (SO₂Cl₂): A more reactive and less selective reagent. It is more prone to causing over-chlorination, leading to higher levels of dichlorinated and trichlorinated side products.

  • Trichloroisocyanuric acid (TCCA): A solid, easy-to-handle reagent that can be very effective for chlorination. However, its high chlorine content necessitates careful control of stoichiometry to avoid polychlorination.[4]

Q4: Can the methyl group be chlorinated?

A4: While chlorination of the pyrazole ring is the primary reaction pathway under electrophilic conditions, radical chlorination of the methyl group is a potential side reaction, especially if the reaction is initiated by UV light or radical initiators. This would lead to the formation of 1-(chloromethyl)-pyrazole derivatives. However, this is not a common side product under standard electrophilic chlorination conditions.

Troubleshooting Guide: Identifying and Mitigating Side Products

This guide provides a systematic approach to troubleshooting common issues encountered during the chlorination of 1-methyl-pyrazole.

Issue 1: Presence of Dichlorinated Side Products
  • Identification:

    • GC-MS: Look for peaks with a molecular ion (M+) that is 34 mass units higher than the desired product. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be characteristic.[5]

    • ¹H NMR: The disappearance of one of the aromatic protons (either at the C3 or C5 position) compared to the spectrum of 4-chloro-1-methyl-pyrazole. You will observe only one singlet for the remaining aromatic proton.

    • ¹³C NMR: The appearance of additional signals in the aromatic region and a shift in the existing carbon signals due to the electronic effects of the second chlorine atom.[6]

  • Potential Causes & Solutions:

CauseRecommended Solution
Excess Chlorinating Agent Carefully control the stoichiometry of the chlorinating agent. Aim for a 1:1 molar ratio of 1-methyl-pyrazole to the chlorinating agent (e.g., NCS).
High Reaction Temperature Perform the reaction at a lower temperature. For many chlorinations with NCS, starting at 0°C and slowly warming to room temperature is effective.
Prolonged Reaction Time Monitor the reaction progress closely using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further chlorination of the product.
Highly Reactive Chlorinating Agent If using a strong chlorinating agent like sulfuryl chloride, consider switching to a milder one like N-chlorosuccinimide (NCS).
Issue 2: Formation of Trichlorinated Side Product
  • Identification:

    • GC-MS: A molecular ion peak that is 68 mass units higher than the desired product, with the characteristic isotopic pattern for three chlorine atoms.

    • ¹H NMR: The complete absence of signals in the aromatic region of the pyrazole ring.

    • ¹³C NMR: A simplified aromatic region in the ¹³C NMR spectrum, showing only the signals for the three chlorinated carbons and the two nitrogen-bearing carbons.

  • Potential Causes & Solutions:

CauseRecommended Solution
Significant Excess of Chlorinating Agent Drastically reduce the amount of chlorinating agent. Use no more than one equivalent.
Harsh Reaction Conditions Avoid high temperatures and prolonged reaction times.

Reaction Mechanisms: Formation of the Target Product and Side Products

Understanding the underlying mechanisms is key to controlling the reaction outcome.

Mechanism of Monochlorination (Desired Reaction)

The chlorination of 1-methyl-pyrazole is a classic electrophilic aromatic substitution.

G Mechanism of Monochlorination cluster_0 Activation of Chlorinating Agent cluster_1 Electrophilic Attack cluster_2 Deprotonation NCS N-Chlorosuccinimide (NCS) Cl_plus Electrophilic Chlorine (Cl⁺) NCS->Cl_plus Polarization Pyrazole 1-Methyl-pyrazole Sigma_Complex Sigma Complex (Arenium Ion) Pyrazole->Sigma_Complex + Cl⁺ Product 4-Chloro-1-methyl-pyrazole Sigma_Complex->Product - H⁺

Caption: Electrophilic substitution at the C4 position.

Mechanism of Over-chlorination (Side Product Formation)

Once the desired 4-chloro-1-methyl-pyrazole is formed, it can undergo further electrophilic substitution if excess chlorinating agent is present and the conditions are favorable. The C3 and C5 positions are now the sites for the second chlorination.

G Mechanism of Dichlorination Start 4-Chloro-1-methyl-pyrazole Sigma_Complex_3 Sigma Complex at C3 Start->Sigma_Complex_3 + Cl⁺ (attack at C3) Sigma_Complex_5 Sigma Complex at C5 Start->Sigma_Complex_5 + Cl⁺ (attack at C5) Cl_plus Cl⁺ Product_34 3,4-Dichloro-1-methyl-pyrazole Sigma_Complex_3->Product_34 - H⁺ Product_45 4,5-Dichloro-1-methyl-pyrazole Sigma_Complex_5->Product_45 - H⁺

Caption: Formation of dichlorinated side products.

Experimental Protocols

Protocol 1: Selective Monochlorination of 1-Methyl-Pyrazole using NCS

This protocol is optimized to favor the formation of 4-chloro-1-methyl-pyrazole while minimizing dichlorinated byproducts.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-methyl-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Analytical Characterization by GC-MS

This protocol provides a general method for the analysis of the reaction mixture.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak for 1-methyl-pyrazole (M+ = 82.1).

    • Identify the peak for 4-chloro-1-methyl-pyrazole (M+ = 116.5) with its characteristic M+2 isotope peak for one chlorine atom (ratio approx. 3:1).[5]

    • Look for peaks corresponding to dichlorinated products (M+ = 151.0) with the M+2 and M+4 isotope pattern for two chlorine atoms (ratio approx. 9:6:1).[5]

    • Look for the trichlorinated product (M+ = 185.4) with its characteristic isotopic pattern for three chlorine atoms.

Data Presentation: Expected NMR and MS Data

The following table summarizes the expected analytical data for the main product and its common side products.

CompoundMolecular WeightExpected ¹H NMR Signals (approx. δ ppm in CDCl₃)Expected GC-MS M+ and Isotope Pattern
1-Methyl-pyrazole 82.17.5 (d, 1H), 7.4 (d, 1H), 6.2 (t, 1H), 3.9 (s, 3H)m/z 82 (M+)
4-Chloro-1-methyl-pyrazole 116.57.4 (s, 1H), 7.3 (s, 1H), 3.8 (s, 3H)m/z 116 (M+), 118 (M+2) in ~3:1 ratio
3,4-Dichloro-1-methyl-pyrazole 151.07.5 (s, 1H), 3.9 (s, 3H)m/z 150 (M+), 152 (M+2), 154 (M+4) in ~9:6:1 ratio
4,5-Dichloro-1-methyl-pyrazole 151.07.6 (s, 1H), 3.8 (s, 3H)m/z 150 (M+), 152 (M+2), 154 (M+4) in ~9:6:1 ratio
3,4,5-Trichloro-1-methyl-pyrazole 185.43.9 (s, 3H)m/z 184 (M+), 186 (M+2), 188 (M+4), 190 (M+6)

References

Technical Support Center: Purification of 4-Chloro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-chloro-1-methyl-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. As a weakly basic nitrogen heterocycle that is a liquid at room temperature, this compound presents unique purification challenges that differ from those of non-basic solids. This guide provides in-depth, field-proven insights into the most effective purification strategies, troubleshooting common issues, and detailed experimental protocols.

Section 1: Initial Assessment & Method Selection (FAQs)

The first step in any purification is a thorough assessment of the crude material. The physical state and impurity profile, determined by methods like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, will dictate the optimal purification strategy.

Q1: My crude this compound is a dark oil, but I've seen it described as a solid. What does this mean?

A: This is a common point of confusion. Pure this compound is a liquid with a boiling point of 169.4 °C.[1][2] However, crude reaction mixtures often contain non-volatile impurities, residual starting materials, or polymeric side products that can result in the material appearing as a thick oil, a semi-solid, or even an impure solid. The physical state of your crude product is a primary indicator of its impurity profile. If it is a free-flowing liquid, distillation may be sufficient. If it is a viscous oil or solid, it likely contains significant non-volatile or polymeric impurities, making chromatography or chemical purification (via salt formation) a better initial choice.

Q2: What are the principal purification techniques for this compound?

A: Given its properties, three primary methods are recommended:

  • Vacuum Distillation: Ideal for separating the liquid product from non-volatile impurities or other components with significantly different boiling points. This is the preferred method for achieving high purity on a larger scale if the impurity profile is suitable.[3]

  • Flash Column Chromatography: Highly effective for removing impurities with similar boiling points or polarities, such as regioisomers or structurally related byproducts. Special considerations are needed due to the basic nature of the pyrazole ring.[4]

  • Purification via Acid Salt Crystallization: A chemical purification method where the basic pyrazole is temporarily converted into a crystalline salt (e.g., hydrochloride or phosphate), which is isolated and washed. The pure pyrazole is then regenerated by neutralization. This is exceptionally effective for removing non-basic impurities.[5][6]

Q3: How do I choose the best purification method for my specific sample?

A: The choice depends on the scale, the nature of the impurities, and the required final purity. The following decision tree provides a logical workflow for selecting the most appropriate technique.

Purification_Decision_Tree start Analyze Crude Product (TLC, ¹H NMR, Physical State) is_liquid Is the major impurity non-volatile (baseline on TLC)? start->is_liquid is_close_bp Are impurities close-boiling (similar polarity on TLC)? is_liquid->is_close_bp  No distillation Vacuum Distillation is_liquid->distillation  Yes is_basic Are impurities non-basic? is_close_bp->is_basic  No chromatography Flash Chromatography (Deactivated Silica) is_close_bp->chromatography  Yes is_basic->chromatography  Consider Both salt_xtal Acid Salt Crystallization is_basic->salt_xtal  Yes

Figure 1. Decision tree for selecting a purification method.
Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Focus: Column Chromatography

Q4: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation in my column. What is happening?

A: This is a classic problem when purifying basic compounds like pyrazoles on standard silica gel. The underlying cause is the acidic nature of the silica surface, which contains silanol groups (Si-OH). Your basic pyrazole can interact strongly and non-specifically with these acidic sites via acid-base interactions. This leads to "tailing" or "streaking," where a portion of the compound moves much slower than the bulk, resulting in broad, overlapping bands and poor separation.[7]

Solution:

  • Deactivate the Silica: The most common and effective solution is to neutralize the acidic sites on the silica gel. This is done by adding a small amount of a volatile base, typically triethylamine (Et₃N) , to your eluent system. Start with 0.5-1% v/v of triethylamine in your solvent mixture (e.g., for 100 mL of eluent, add 0.5-1 mL of Et₃N). You should observe a dramatic improvement in peak shape on both TLC and the column.[8]

  • Use a Different Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase like neutral alumina.

Q5: My yield is very low after column chromatography. Where did my compound go?

A: Low recovery from a silica gel column can be due to two main factors:

  • Irreversible Adsorption: If the interaction with acidic silanol groups is too strong, some of your compound may bind permanently to the column and will not elute. This is especially problematic if your compound is only weakly basic or has other functional groups that can chelate to the silica surface.

  • On-Column Decomposition: The acidic surface of silica gel can catalyze the decomposition of sensitive compounds.[4]

Troubleshooting Steps:

  • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate. Let it sit for 30-60 minutes, then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.

  • Always Use Deactivated Silica: As a preventative measure, always use an eluent containing triethylamine when purifying pyrazoles on silica.

  • Work Quickly: Do not let your compound sit on the column for extended periods. Flash chromatography, which uses pressure to speed up the elution, is highly recommended.[9]

  • Consider Dry Loading: If your compound is not very soluble in the eluent, you may be tempted to dissolve it in a strong solvent like dichloromethane (DCM) or methanol to load it onto the column. This can disrupt the top of the column and lead to band broadening. Instead, use the "dry loading" method where the compound is pre-adsorbed onto a small amount of silica, the solvent is evaporated, and the resulting dry powder is loaded onto the column.[9]

Focus: Vacuum Distillation

Q6: My compound seems to be decomposing at its boiling point of 169 °C. How can I purify it by distillation?

A: Heating organic molecules, especially those with functional groups, to high temperatures can cause decomposition. The solution is to perform the distillation under reduced pressure, a technique known as vacuum distillation .[3] By lowering the pressure, you lower the boiling point of the liquid. For example, a compound that boils at 169 °C at atmospheric pressure (760 mmHg) will boil at a much lower, safer temperature under vacuum.

Solution:

  • Use a vacuum pump or a water aspirator to reduce the pressure in the distillation apparatus.[10]

  • Always use a stir bar for smooth boiling, as boiling stones are ineffective under vacuum.[11]

  • Ensure all glassware is free of cracks or defects, as they can implode under vacuum.[10]

  • Use a Claisen adapter to minimize bumping of the boiling liquid into the condenser.[10]

Q7: The pressure in my distillation setup keeps fluctuating, and the boiling point isn't stable. What's wrong?

A: A stable vacuum is essential for a good separation. Fluctuating pressure indicates leaks in your system.

Troubleshooting Steps:

  • Check All Joints: Ensure every ground glass joint is properly sealed. All joints must be lightly greased with a suitable vacuum grease.[10]

  • Inspect Tubing: Use thick-walled vacuum tubing, as standard tubing will collapse under vacuum. Check for any cracks or loose connections.

  • Use a Vacuum Trap: Always place a cold trap (e.g., with dry ice/acetone) between your distillation apparatus and the vacuum pump. This protects the pump from corrosive vapors and helps maintain a more stable vacuum.[11]

Section 3: Standard Operating Protocols

Safety First: this compound is a flammable liquid and an irritant.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is ideal for separating the target compound from impurities of similar polarity.

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM) that gives your product an Rf value of approximately 0.3.

    • Prepare the chosen eluent and add 0.5% v/v triethylamine (Et₃N). For example, to 500 mL of 70:30 Hexane:EtOAc, add 2.5 mL of Et₃N.

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in your Et₃N-containing eluent.

    • Pour the slurry into your column and use gentle pressure or tapping to create a well-packed, uniform bed.

    • Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., DCM).

    • Add 2-3 g of silica gel to this solution and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column. Gently overlay with a thin layer of sand.

  • Elution and Collection:

    • Carefully add the eluent to the column and apply pressure (e.g., using a flash chromatography system or regulated air line) to achieve a steady flow rate.[9]

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Acid Salt Crystallization

This method is excellent for removing non-basic impurities from the basic pyrazole product.

  • Dissolution:

    • Dissolve the crude this compound in a suitable organic solvent in which the corresponding salt will be poorly soluble (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Salt Formation:

    • Cool the solution in an ice bath.

    • Slowly add, with stirring, a slight molar excess (1.1 equivalents) of a strong acid. Common choices include:

      • HCl solution in ether or isopropanol.

      • Concentrated H₂SO₄ or H₃PO₄.[5]

    • The pyrazole salt should precipitate as a solid. If no solid forms, you may need to concentrate the solution or add a non-polar anti-solvent like hexane.

  • Isolation of the Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent (the one used for the reaction) to remove soluble impurities.

    • Dry the salt under vacuum.

  • Regeneration of the Free Base:

    • Dissolve the purified salt in water.

    • Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9).

    • The pure this compound will separate as an oily layer.

    • Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the pure liquid product.

Protocol 3: Vacuum Distillation

This is the preferred method for purifying the liquid product from non-volatile impurities.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus as shown in standard organic chemistry texts.[10] Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full), a Claisen adapter, a short path distillation head, a condenser, and a receiving flask.

    • Place a magnetic stir bar in the distilling flask.

    • Ensure all glass joints are lightly greased and securely clamped.

  • Distillation:

    • Connect the apparatus to a vacuum trap and a vacuum source.

    • Begin stirring and turn on the vacuum. Allow the pressure to stabilize.

    • Once the pressure is stable and low, begin gently heating the distilling flask using a heating mantle.

    • Collect any low-boiling forerun (e.g., residual solvents) in a separate receiving flask.

    • Increase the temperature. The product should begin to distill. Record the boiling temperature and the pressure. The literature boiling point is 169.4 °C at 760 mmHg.[1] This will be significantly lower under vacuum.

    • Collect the main fraction in a clean receiving flask.

  • Shutdown:

    • Stop the distillation when only a small residue remains in the distilling flask. Never distill to dryness.

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum pump.[10]

Section 4: Data & Troubleshooting Tables

Table 1: Physical Properties of this compound

Property Value Source(s)
Molecular Formula C₄H₅ClN₂ [2]
Molecular Weight 116.55 g/mol [2]
CAS Number 35852-81-4 [1][2]
Boiling Point 169.4 °C (at 760 mmHg) [1]

| Appearance | Liquid |[2] |

Table 2: Suggested Starting Solvent Systems for TLC/Chromatography

Solvent System Polarity Typical Application
90:10 Hexane / Ethyl Acetate Low Good starting point for many pyrazoles.
80:20 Hexane / Ethyl Acetate Medium-Low Increase polarity if Rf is too high.
95:5 DCM / Methanol Medium-High For more polar pyrazoles or impurities.

| Note: Always add 0.5-1% v/v triethylamine to the eluent for improved peak shape. | | |

Table 3: Purification Troubleshooting Summary

Problem Probable Cause(s) Recommended Solution(s)
Chromatography: Severe peak tailing/streaking Strong interaction with acidic silica gel. Add 0.5-1% triethylamine to the eluent.
Chromatography: Low product recovery Irreversible adsorption or on-column decomposition. Test for stability first. Use deactivated silica. Work quickly.
Distillation: Bumping or violent boiling Uneven heating; no nucleation sites. Use a magnetic stir bar; ensure vigorous stirring. Use a Claisen adapter.
Distillation: Product decomposition Temperature is too high. Use vacuum distillation to lower the boiling point.

| Salt Crystallization: Salt does not precipitate | Salt is too soluble in the chosen solvent. | Concentrate the solution; add a non-polar anti-solvent (e.g., hexane). |

References

troubleshooting low conversion in pyrazole functionalization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of modifying the pyrazole scaffold. Low conversion is a frequent and frustrating challenge in these reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Part 1: Systematic Troubleshooting Guide for Low Conversion

This section addresses specific, common problems encountered during pyrazole functionalization, such as N-arylation and C-H activation. The guide follows a logical workflow from initial checks to more complex mechanistic issues.

Initial Troubleshooting Workflow

When faced with low conversion, a systematic approach is crucial. Before diving into complex mechanistic problems, it's essential to rule out common experimental errors. The following workflow provides a structured path for initial troubleshooting.

G cluster_0 Start: Low Conversion Observed cluster_1 Phase 1: Foundational Checks cluster_2 Phase 2: Reaction Component Analysis cluster_3 Phase 3: Mechanistic Investigation Start Low Conversion or No Reaction Reagents Q: Are my reagents pure and dry? (Pyrazole, Coupling Partner, Solvent, Base) Start->Reagents Begin Here Atmosphere Q: Is my reaction atmosphere truly inert? (Degassing, Glovebox/Schlenk Technique) Reagents->Atmosphere Temp Q: Is the temperature correct and stable? (Calibrated Hotplate, Oil Bath) Atmosphere->Temp Catalyst Q: Is the catalyst system active? (Pre-catalyst source, Ligand integrity, Loading) Temp->Catalyst Base Q: Is the base appropriate and effective? (Strength, Solubility, Sterics) Catalyst->Base Substrate Q: Are my substrates electronically or sterically challenging? Base->Substrate Deactivation Q: Has the catalyst deactivated? (Color change, Precipitation, Stalling) Substrate->Deactivation Inhibition Q: Is product inhibition occurring? Deactivation->Inhibition

Caption: General troubleshooting workflow for low conversion.

Q1: My copper-catalyzed N-arylation of a pyrazole with an aryl halide has stalled or given a low yield. What should I investigate first?

Answer: This is a classic issue often related to the Ullmann condensation or Buchwald-Hartwig amination conditions. Let's break down the potential culprits, starting with the most common.

  • The Base is Critical: The base deprotonates the pyrazole's N-H, making it nucleophilic. Its choice is paramount.

    • Insolubility: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common, but their low solubility in organic solvents can be a rate-limiting factor.[1] Slow deprotonation means slow reaction. Consider using a more soluble base or a solvent system that improves solubility.

    • Strength: For less acidic pyrazoles (e.g., those with electron-donating groups), a stronger base like K₃PO₄ or NaOtBu might be necessary compared to K₂CO₃.

    • Actionable Step: Screen different bases. If you are using K₂CO₃, try switching to Cs₂CO₃ (often more effective due to solubility and the nature of the cation) or K₃PO₄.[2][3]

  • Catalyst and Ligand Integrity: The active catalytic species is often a Cu(I)-ligand complex.

    • Copper Source: CuI is the most common precatalyst. Ensure it is fresh; old CuI can be oxidized to less active Cu(II) species.

    • Ligand Choice & Stability: Diamine ligands (e.g., N,N'-dimethylethylenediamine) are frequently used to stabilize the copper catalyst and accelerate the reaction.[2][4] Ensure your ligand is pure. Some ligands can degrade at high temperatures.

    • Actionable Step: Run a control reaction with a known, reliable substrate pair to confirm your catalyst/ligand system is active. If that fails, open new bottles of CuI and the ligand.

  • Solvent and Temperature:

    • Solvent Choice: Solvents like DMF, DMSO, toluene, or dioxane are typically used.[3][5] The solvent must be anhydrous and deoxygenated, as water and oxygen can poison the catalyst.

    • Temperature: Ullmann-type reactions often require high temperatures (110-180 °C).[5] However, excessively high temperatures can lead to catalyst decomposition.[6] If you suspect decomposition (e.g., formation of palladium black in Pd-catalyzed reactions or copper mirrors), try lowering the temperature and running the reaction for a longer time.

    • Actionable Step: Ensure your solvent is rigorously dried and degassed. If you are running the reaction at the upper end of the temperature range, try decreasing it by 20 °C and monitoring for progress.

Q2: I am attempting a direct C-H functionalization on the pyrazole ring, but I'm getting a mixture of isomers or no reaction at all. How can I improve regioselectivity and conversion?

Answer: C-H functionalization is a powerful tool, but controlling regioselectivity on the pyrazole ring is a common challenge due to the multiple potentially reactive C-H bonds (C3, C4, and C5).

  • Understand Pyrazole's Inherent Reactivity:

    • The electronic nature of the pyrazole ring makes the C4 position the most electron-rich and thus most susceptible to electrophilic aromatic substitution.[7]

    • The C5 proton is the most acidic C-H bond due to its proximity to the sp² nitrogen atom, making it a prime target for deprotonation-based functionalization.[7]

    • The C3 position is generally less reactive than C5 but can be targeted under specific conditions.

  • Leverage Directing Groups: To override the ring's natural reactivity, a directing group is often necessary.

    • N1 Directing Groups: The most common strategy is to install a directing group on the N1 nitrogen. The Lewis basic N2 atom then coordinates to the transition metal catalyst, delivering it to the C5 position for C-H activation.[7][8]

    • Amide Directing Groups: An amide group placed at C5 can effectively direct C-H activation to the C4 position.[8]

    • Actionable Step: If you are targeting the C5 position, ensure you are using a pyrazole with a suitable N1 substituent that can act as a directing group (e.g., an N-aryl group).[9] If you need to functionalize the C4 position, consider a substrate with a directing group at C3 or C5.

  • Consider Steric Hindrance: Bulky substituents at positions adjacent to your target C-H bond can completely shut down the reaction.[10] For instance, a large group at C5 will make C4 functionalization difficult.

    • Actionable Step: Analyze your substrate's structure. If significant steric clash is likely, you may need to reconsider your synthetic route, perhaps by introducing the desired functionality before installing the bulky group.[10]

  • Catalyst System is Key: The choice of metal and ligand is crucial for successful C-H activation.

    • Palladium, rhodium, and cobalt are commonly used catalysts.[9][11][12]

    • The ligand modulates the catalyst's reactivity and can be essential for achieving high turnover.

    • Actionable Step: Conduct a literature search for the specific C-H functionalization you are attempting. The choice of catalyst is highly precedent-driven. If a standard Pd(OAc)₂ catalyst isn't working, a system with a specific ligand like phenanthroline or a different metal might be required.[13]

Q3: My reaction starts well but then stops completely after 20-30% conversion. What could be causing this stalling?

Answer: Reaction stalling is a classic symptom of catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The active catalyst can be converted into an inactive species over the course of the reaction.[14]

    • Mechanism: In cross-coupling reactions, common deactivation pathways include the formation of metallic aggregates (e.g., palladium black) or the formation of stable, off-cycle dimeric complexes that are catalytically inactive.[14][15][16]

    • Symptoms: A visible color change, such as the formation of a dark precipitate (palladium black), is a strong indicator.

    • Actionable Step: Try a higher-loading of a more robust ligand or a pre-catalyst designed for high stability. Sometimes, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.

  • Product Inhibition: The product of your reaction might be a better ligand for the catalyst than your starting material or the intended ligand.

    • Mechanism: The newly formed functionalized pyrazole can coordinate strongly to the metal center, preventing it from re-entering the catalytic cycle. This is a form of catalyst poisoning.[1]

    • Actionable Step: This can be difficult to overcome. One strategy is to run the reaction at a more dilute concentration. Alternatively, if feasible, try to precipitate the product out of the reaction mixture as it forms.

  • Base Decomposition or Consumption: The base can be consumed by side reactions or may not be stable under the reaction conditions, leading to a drop in pH and stalling the reaction.

    • Actionable Step: Re-evaluate your choice of base. Ensure it is stable at the reaction temperature and that you are using a sufficient excess (typically 1.5-3.0 equivalents).

Part 2: Frequently Asked Questions (FAQs)

This section covers broader, foundational questions about designing and optimizing pyrazole functionalization reactions.

Q: How do I select the optimal catalyst, ligand, base, and solvent for a pyrazole N-arylation reaction?

Answer: The optimal conditions depend heavily on the specific substrates. However, general guidelines can be summarized in a decision-making framework.

G cluster_0 Substrate Analysis cluster_1 Catalyst & Ligand Selection cluster_2 Base & Solvent Selection ArylHalide Aryl Halide (I, Br, Cl, OTf) CuI CuI / Diamine Ligand Good for Ar-I, Ar-Br Cost-effective [7] ArylHalide->CuI Ar-I or Ar-Br (electron-neutral/rich) Pd Pd(OAc)₂ or Pre-catalyst + Phosphine Ligand (e.g., XPhos) Needed for Ar-Cl, challenging substrates [20] ArylHalide->Pd Ar-Cl or Ar-Br (electron-poor/hindered) Pyrazole Pyrazole (Sterics, Electronics) Base Base Selection K₂CO₃ (mild, common) Cs₂CO₃ (more soluble) K₃PO₄ (stronger) NaOtBu (very strong, for difficult couplings) Pyrazole->Base pKa & Sterics CuI->Base Pd->Base Solvent Solvent Selection Toluene (non-polar) DMF/Dioxane (polar aprotic) Ensure anhydrous & degassed Base->Solvent

Caption: Decision tree for selecting N-arylation conditions.

ComponentChoiceRationale & Causality
Catalyst CuI The classic choice for Ullmann couplings. It is inexpensive and effective for aryl iodides and activated aryl bromides. The mechanism involves Cu(I)/Cu(III) cycles.[1][4]
Pd(0) Source More versatile than copper, especially for unreactive aryl chlorides or sterically hindered substrates. Requires a supporting ligand. The mechanism involves Pd(0)/Pd(II) cycles.[17]
Ligand Diamine (for Cu)Ligands like N,N'-dimethylethylenediamine accelerate the rate-limiting reductive elimination step and prevent catalyst aggregation.[2]
Phosphine (for Pd)Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) promote the initial oxidative addition of the aryl halide, which is often the rate-limiting step, particularly for aryl chlorides.
Base K₂CO₃ / Cs₂CO₃ Mild carbonate bases are often sufficient. Cs₂CO₃ is generally more effective than K₂CO₃ due to its higher solubility in organic solvents.
K₃PO₄ A stronger, non-nucleophilic base that is effective for less acidic pyrazoles or more challenging couplings. Its solubility can still be a limiting factor.[1]
Solvent Toluene / Dioxane Common choices for Pd-catalyzed reactions. Their ability to dissolve organic substrates is key.
DMF / DMSO High-boiling polar aprotic solvents often used in copper-catalyzed reactions to help solubilize the inorganic base and allow for higher reaction temperatures.[18]
Q: How do electron-withdrawing (EWG) and electron-donating (EDG) groups on the pyrazole ring affect functionalization?

Answer: The electronic nature of substituents has a profound impact on both the N-H acidity and the reactivity of the C-H bonds.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CO₂R, -Cl):

    • Effect on N-H: An EWG at the C4 position increases the acidity of the pyrazole N-H. This makes deprotonation by a base easier, which can be beneficial for N-arylation reactions.[19]

    • Effect on C-H Bonds: An EWG at C4 makes the adjacent C5-H bond more acidic and susceptible to activation. It also deactivates the ring towards electrophilic attack at C4.[19] This effect is exploited in some directed C-H functionalization methods.[20]

  • Electron-Donating Groups (EDGs) (e.g., -Me, -OMe):

    • Effect on N-H: EDGs decrease the acidity of the pyrazole N-H, making it harder to deprotonate. This may require a stronger base for N-arylation reactions.

    • Effect on C-H Bonds: EDGs increase the electron density of the ring, particularly at the C4 position, making it more susceptible to electrophilic attack. They decrease the acidity of the C5-H bond.

Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Screening N-Arylation Conditions

This protocol describes a parallel screening approach to quickly identify optimal reaction conditions.

  • Array Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 24-well plate). To each vial, add the pyrazole (0.1 mmol, 1.0 equiv).

  • Reagent Addition:

    • Add the aryl halide (0.12 mmol, 1.2 equiv).

    • Add the catalyst (e.g., CuI, 5-10 mol%).

    • Add the ligand (e.g., diamine, 10-20 mol%).

    • Add the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (0.5 mL) to each vial.

  • Reaction: Seal the vials/plate, remove from the glovebox, and place in a pre-heated shaker block or oil bath at the desired temperature (e.g., 110 °C).

  • Monitoring & Analysis: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product.

  • Validation: Scale up the most promising conditions to confirm the result and isolate the product.

Protocol 2: Testing for Catalyst Deactivation

This experiment helps determine if the active catalyst is dying over the course of the reaction.

  • Initial Reaction: Set up your reaction under standard conditions. Allow it to run until it has clearly stalled (e.g., monitor by TLC/LCMS and observe no further progress for 1-2 hours).

  • Catalyst Addition: At this point, add a fresh portion of the catalyst and ligand (e.g., another 5 mol% of the pre-catalyst/ligand).

  • Monitor for Re-initiation: Continue to heat the reaction and monitor it closely for the next few hours.

  • Interpretation:

    • If the reaction restarts and proceeds further: This is a strong indication that your catalyst was deactivating. The solution may involve using a more stable catalyst system or adding the catalyst in portions.

    • If the reaction does not restart: The issue is likely not catalyst deactivation. The problem may be product inhibition, consumption of a starting material, or an incorrect initial hypothesis about the reaction conditions.

References

Technical Support Center: Purification of Crude 4-chloro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-chloro-1-methyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in a highly pure form for downstream applications. Achieving high purity is critical, as residual impurities can lead to unforeseen side reactions, complicate kinetic studies, and compromise the integrity of final drug candidates.

This guide moves beyond simple protocols to provide a framework for troubleshooting common issues encountered during purification, grounded in the principles of physical organic chemistry. We will explore the "why" behind each technique, enabling you to make informed decisions and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Material: Residual 1-methyl-1H-pyrazole from an incomplete chlorination reaction.

  • Over-chlorinated Byproducts: Dichloro- or trichloro-pyrazole species can form if the reaction is not carefully controlled.[1]

  • Regioisomers: Depending on the synthetic strategy, other isomers like 5-chloro-1-methyl-1H-pyrazole or 3-chloro-1-methyl-1H-pyrazole might be present, though direct chlorination of 1-methyl-pyrazole is generally selective for the 4-position.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, methanol, acetonitrile) are common.

  • Inorganic Salts: Salts formed during the reaction or from an aqueous quench (e.g., NaCl, Na2SO3).

Q2: I've just finished my reaction. What is the very first purification step I should take?

A2: Before attempting more rigorous purification like chromatography or recrystallization, a standard aqueous workup is essential. This initial step is designed to remove the bulk of inorganic salts, water-soluble reagents, and some polar impurities. A typical workup involves extracting the crude mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate, followed by washing the organic layer with water and then brine. If an oxidizing chlorinating agent was used, a wash with a reducing agent solution, such as 2% sodium thiosulfate (Na2S2O3), is recommended to quench any remaining active chlorine.[1]

Q3: Which primary purification method is best: recrystallization, chromatography, or distillation?

A3: The optimal method depends on the nature of the impurities and the scale of your reaction.

  • Flash Column Chromatography is often the most effective method for removing structurally similar organic impurities like isomers and over-chlorinated byproducts. It is highly versatile and provides excellent separation.[1][2][3]

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product, especially on a larger scale. It is effective if your desired compound is highly crystalline and the impurities have different solubility profiles.[4][5]

  • Distillation can be effective if your main impurities have boiling points significantly different from this compound (B.P. 169.4 °C at 760 mmHg).[6] Vacuum distillation is preferable to lower the temperature and prevent potential decomposition. This method is best for separating volatile solvents or less volatile, high-molecular-weight byproducts.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary tool for confirming the structure and identifying organic impurities. The presence of unexpected signals can indicate contamination.[1][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product. The peak area percentage can provide a good estimate of purity.[1]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting non-volatile impurities. Developing a robust HPLC method is crucial for quality control in drug development.[4]

  • Elemental Analysis: Provides the percentage composition of C, H, Cl, and N, which should match the theoretical values for a pure sample.[8][9]

Troubleshooting Guide: Common Purification Issues

Issue: My crude product is a dark, oily, or tar-like substance.
  • Probable Cause: This often indicates the presence of residual high-boiling solvents (like DMF or DMSO), polymeric byproducts from the reaction, or significant degradation.

  • Troubleshooting Steps:

    • Initial Analysis: Take a small aliquot and analyze by ¹H NMR to identify potential residual solvents.

    • Aqueous Wash: If you haven't already, perform a thorough aqueous workup. Sometimes, multiple extractions are necessary to remove highly polar solvents like DMF.

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often crash out the product as a solid.

    • Silica Plug Filtration: If the oil persists, dissolve it in a minimal amount of a suitable solvent (e.g., DCM) and pass it through a short plug of silica gel, eluting with the same solvent. This will remove baseline (highly polar) impurities and colored tars, often yielding a cleaner, more manageable material for further purification.

Issue: I am trying to recrystallize my product, but it "oils out."
  • Probable Cause: This happens when the melting point of your compound is lower than the boiling point of the solvent you are using, or the solution is supersaturated with impurities, depressing the melting point.[5]

  • Troubleshooting Steps:

    • Lower the Solution Temperature: The primary cause is often that the solution is too hot for crystallization to occur. Ensure you are cooling the solution slowly.

    • Change Solvent System: Use a lower-boiling point solvent for the recrystallization.

    • Add More "Good" Solvent: If using a mixed-solvent system (e.g., Ethanol/Water), the solution may be too saturated. Add a small amount of the "good" solvent (the one the compound is more soluble in, e.g., Ethanol) to the hot, oiled-out mixture until it redissolves, then attempt to cool it again slowly.[5]

    • Seed the Solution: Introduce a seed crystal (a tiny amount of pure, solid product) to the cooled solution to initiate crystallization.

Issue: My column chromatography provides poor separation between my product and an impurity.
  • Probable Cause: The chosen eluent (solvent system) has a polarity that is not optimal for resolving the compounds on the silica stationary phase.

  • Troubleshooting Steps:

    • TLC Optimization is Key: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate. Test various solvent systems of differing polarities (e.g., different ratios of Hexane/Ethyl Acetate, Hexane/DCM).

    • Target a Good Rf Value: Aim for an Rf (retention factor) of ~0.3-0.4 for your desired compound on the TLC plate. This Rf value generally translates well to good separation on a column.

    • Use a Gradient Elution: If a single solvent system (isocratic elution) doesn't work, a gradient elution may be necessary. Start with a low-polarity solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities behind.

    • Consider a Different Stationary Phase: While silica gel is standard, if you are trying to separate isomers with very similar polarities, consider alternative stationary phases like alumina or even reverse-phase silica (C18).

Experimental Protocols & Data

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 35852-81-4 [10][11]
Molecular Formula C₄H₅ClN₂ [10][11]
Molecular Weight 116.55 g/mol [11]
Boiling Point 169.4 °C (at 760 mmHg) [6]
Density 1.26 g/cm³ [6]

| Appearance | Typically a liquid or low-melting solid | - |

Table 2: Comparative Overview of Primary Purification Methods

Method Primary Application Advantages Disadvantages
Recrystallization Removing minor impurities from a solid product; large-scale purification. Cost-effective, simple setup, can yield very high purity. Requires a solid crude material, risk of "oiling out," potential for significant yield loss.[5]
Flash Chromatography Separating structurally similar compounds (e.g., isomers, byproducts). High resolution, applicable to oils and solids, versatile. Requires more solvent, can be time-consuming, more complex setup.[2]

| Distillation | Separating compounds with significantly different boiling points. | Excellent for removing volatile solvents or non-volatile tars. | Requires thermal stability of the compound, not effective for separating isomers. |

Purification Workflow Diagram

The following diagram illustrates a logical workflow for proceeding from a crude reaction mixture to a purified final product.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (Extraction & Washes) crude->workup analysis1 Purity Assessment (TLC, ¹H NMR) workup->analysis1 decision Purification Strategy? analysis1->decision chromatography Flash Column Chromatography decision->chromatography  Complex mixture  or oily product recrystallization Recrystallization decision->recrystallization  Mostly pure solid distillation Vacuum Distillation decision->distillation  Boiling point  differences analysis2 Final Purity Analysis (NMR, GC-MS, HPLC) chromatography->analysis2 recrystallization->analysis2 distillation->analysis2 product Pure this compound analysis2->product

Caption: Decision workflow for purifying crude this compound.

Protocol 1: Standard Aqueous Workup

This protocol is the essential first step after the reaction is complete to remove inorganic salts and water-soluble impurities.

  • Transfer: Transfer the reaction mixture to a separatory funnel.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, ~2-3 volumes of the initial reaction solvent).

  • Water Wash: Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain and discard the aqueous (bottom) layer if using DCM, or the top layer if using a less dense solvent like ethyl acetate.

  • Thiosulfate Wash (if applicable): If a strong chlorinating agent (e.g., NCS, TCCA) was used, wash the organic layer with a 2-5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess reagent.[1]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for removing closely related organic impurities.

  • TLC Analysis: First, determine an optimal eluent system using TLC. A common starting point for pyrazoles is a mixture of hexanes and ethyl acetate or hexanes and dichloromethane.[1][2] Aim for an Rf of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel, using the initial, low-polarity eluent as the slurry solvent.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions being eluted using TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Scaling Up 4-Chloro-1-methyl-1H-pyrazole Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and scale-up of 4-chloro-1-methyl-1H-pyrazole. This resource is designed to provide practical, in-depth guidance to overcome common challenges encountered during laboratory and pilot-plant scale production. As Senior Application Scientists, we understand that scaling up a chemical synthesis is not merely about increasing reactant quantities; it involves a nuanced understanding of reaction kinetics, thermodynamics, and potential side reactions that may not be apparent at the bench scale.

This guide is structured to address specific issues in a question-and-answer format, offering not just solutions but also the underlying scientific principles to empower you to make informed decisions in your process development.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions related to the synthesis of this compound.

Q1: What are the most common synthetic routes for this compound and which is most amenable to scale-up?

A1: The two primary synthetic strategies for the pyrazole core are cyclocondensation reactions and the direct chlorination of a pre-formed pyrazole ring.

  • Cyclocondensation: This approach often involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For 1-methyl-1H-pyrazole, this would typically involve methylhydrazine. While versatile, this method can present challenges in regioselectivity when using unsymmetrical dicarbonyls, potentially leading to a mixture of isomers that are difficult to separate on a large scale.[1]

  • Direct Chlorination: A more common and often more scalable approach is the direct chlorination of 1-methyl-1H-pyrazole at the 4-position. This method is generally regioselective due to the electronic properties of the pyrazole ring. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and hypochloric acid or its salts.[2] The choice of chlorinating agent is critical for controlling reactivity and minimizing byproduct formation. For instance, electrochemical chlorination has also been explored as a potentially greener alternative.[3]

For scalability, direct chlorination is often preferred due to its typically higher regioselectivity and more straightforward reaction setup. However, careful control of reaction conditions is paramount to avoid over-chlorination or other side reactions.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns during scale-up are associated with the reagents used and the reaction conditions.

  • Chlorinating Agents: Many chlorinating agents are corrosive and/or toxic. For example, sulfuryl chloride reacts violently with water and releases toxic gases (SO₂ and HCl). N-chlorosuccinimide is a strong oxidizing agent. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, scrubbers) are essential.[4][5]

  • Exothermic Reactions: Chlorination reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly managed. A robust cooling system and controlled addition of reagents are critical.[6]

  • Solvent Choice: The choice of solvent should consider not only reaction compatibility but also flammability, toxicity, and environmental impact.

  • Product Hazards: this compound itself is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate handling procedures must be in place to minimize exposure.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of specific problems that may arise during the scale-up of this compound production, along with actionable solutions.

Problem 1: Low Yield and Incomplete Conversion

Q: My large-scale reaction is showing low conversion of the starting 1-methyl-1H-pyrazole, resulting in a poor yield. What are the likely causes and how can I optimize the reaction?

A: Low conversion on scale-up can stem from several factors that may not be as pronounced in smaller lab-scale experiments.

Troubleshooting Steps:

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of low reagent concentration. This can result in incomplete reaction and the formation of byproducts.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) and that the stirring speed is sufficient to maintain a homogeneous mixture. For heterogeneous reactions (e.g., with a solid reagent like NCS), efficient solid suspension is critical.

  • Temperature Control: As mentioned, poor heat transfer on a larger scale can lead to temperature gradients within the reactor. If the bulk of the reaction mixture is not at the optimal temperature, the reaction rate will be slower.

    • Solution: Implement a robust temperature control system with multiple temperature probes to monitor for gradients. Consider a jacketed reactor with a reliable heating/cooling fluid circulation system.

  • Reagent Addition Rate: Adding the chlorinating agent too slowly can lead to long reaction times and potentially favor side reactions. Adding it too quickly can cause a dangerous exotherm and also lead to byproduct formation.

    • Solution: Optimize the addition rate of the chlorinating agent. A temperature-controlled addition, where the addition rate is linked to the reactor's ability to dissipate heat, is a common and effective strategy in scale-up.

  • Quality of Starting Materials: Impurities in the starting 1-methyl-1H-pyrazole or the chlorinating agent can inhibit the reaction or lead to undesired side products.

    • Solution: Ensure the purity of all starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before use.

Problem 2: Formation of Impurities and Byproducts

Q: My scaled-up reaction is producing significant amounts of di-chlorinated pyrazoles and other unidentified impurities. How can I improve the selectivity of the reaction?

A: The formation of over-chlorinated products and other impurities is a common challenge when scaling up chlorination reactions.

Troubleshooting Steps:

  • Stoichiometry Control: Precise control over the stoichiometry of the chlorinating agent is crucial. Even a small excess can lead to the formation of di-chlorinated species.

    • Solution: Use a calibrated dosing pump for the addition of the chlorinating agent. Consider using slightly less than one equivalent of the chlorinating agent to ensure all of it is consumed, and then purify the desired mono-chloro product from the unreacted starting material.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to decreased selectivity and the formation of more byproducts.

    • Solution: Experiment with running the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve selectivity. A Design of Experiments (DoE) approach can be valuable in finding the optimal balance between reaction time and purity.

  • Choice of Chlorinating Agent: Different chlorinating agents have different reactivities and selectivities.

    • Solution: If using a highly reactive agent like sulfuryl chloride, consider switching to a milder one like N-chlorosuccinimide (NCS). Mechanochemical chlorination using trichloroisocyanuric acid (TCCA) has also been reported as a method that can offer good control.[8]

Problem 3: Difficulties in Product Isolation and Purification

Q: I am struggling to isolate and purify this compound on a large scale. The work-up is messy, and my final product is not meeting the required purity specifications.

A: Isolation and purification are often the most challenging aspects of scaling up a synthesis.

Troubleshooting Steps:

  • Work-up Procedure: Aqueous work-ups can be problematic on a large scale, leading to emulsion formation and product loss.

    • Solution: Optimize the work-up procedure at the bench scale before scaling up. Consider using brine washes to break emulsions. If the product is a solid, crystallization directly from the reaction mixture (after quenching) can be an effective purification strategy.[9]

  • Purification Method: Column chromatography, while effective in the lab, is often not practical or economical for large-scale production.

    • Solution: Develop a robust crystallization procedure. This may involve screening various solvents and solvent mixtures to find conditions that provide good recovery and high purity.[10] If the product is a liquid, distillation under reduced pressure may be a viable option.

  • Residual Solvents and Impurities: Even after purification, residual solvents or closely related impurities can be difficult to remove.

    • Solution: For solid products, ensure thorough drying under vacuum at an appropriate temperature. For liquid products, a final high-vacuum distillation can be effective. In some cases, forming a salt of the pyrazole, crystallizing the salt, and then neutralizing it to recover the free base can be a highly effective purification technique.[11]

III. Experimental Protocols and Data

Illustrative Lab-Scale Protocol for Direct Chlorination

This protocol is for illustrative purposes and should be optimized for your specific equipment and safety procedures.

Reaction Setup:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen).

Procedure:

  • Charge the flask with 1-methyl-1H-pyrazole and a suitable solvent (e.g., dichloromethane, chloroform).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride in dichloromethane) via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold aqueous solution of a reducing agent (e.g., sodium sulfite) or a base (e.g., sodium bicarbonate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or distillation.

Table 1: Comparison of Chlorinating Agents for Pyrazole Synthesis
Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Sulfuryl Chloride (SO₂Cl₂)Low temperature (0-10 °C), inert solventHigh reactivity, relatively inexpensiveCan lead to over-chlorination, corrosive, releases toxic gases
N-Chlorosuccinimide (NCS)Room temperature or slightly elevated, various solventsMilder, easier to handleMore expensive, can be slower
Hypochlorous Acid/SaltsAqueous or biphasic systems"Green" reagent, readily availableCan be less selective, pH control is important
Trichloroisocyanuric Acid (TCCA)Mechanochemical (ball milling) or in solutionSolid reagent, can be highly selectiveStoichiometric byproduct (cyanuric acid) needs to be removed

IV. Visualizing the Process

Diagram 1: General Synthetic Pathway

G 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole This compound This compound 1-methyl-1H-pyrazole->this compound Chlorinating Agent (e.g., SO2Cl2, NCS) Solvent G start Low Yield in Scale-up check_mixing Is mixing adequate? start->check_mixing improve_mixing Increase agitation speed Use appropriate impeller check_mixing->improve_mixing No check_temp Is temperature uniform? check_mixing->check_temp Yes improve_mixing->check_temp improve_temp Use multiple probes Optimize jacket fluid flow check_temp->improve_temp No check_addition Is addition rate optimal? check_temp->check_addition Yes improve_temp->check_addition optimize_addition Implement temperature-controlled addition check_addition->optimize_addition No check_purity Are starting materials pure? check_addition->check_purity Yes optimize_addition->check_purity purify_sm Analyze and purify starting materials check_purity->purify_sm No end Yield Improved check_purity->end Yes purify_sm->end

References

resolving peak splitting in 1H NMR spectrum of 4-chloro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Resolving Peak Splitting in ¹H NMR Spectra

This guide provides in-depth troubleshooting for common issues related to ¹H NMR peak splitting observed for 4-chloro-1-methyl-1H-pyrazole. It is designed for researchers, chemists, and drug development professionals who rely on precise spectral interpretation for structural verification and purity assessment.

Introduction: The Expected Spectrum vs. Experimental Reality

This compound is a structurally defined small molecule. In an ideal scenario, its ¹H NMR spectrum should be straightforward, reflecting the three distinct proton environments. However, factors ranging from instrument calibration to subtle quantum mechanical effects can introduce unexpected complexities, particularly in the form of peak splitting. This guide addresses these challenges in a practical, question-and-answer format, grounded in the principles of NMR spectroscopy.

The core structure and proton designations are as follows:

Structure of this compound
  • H3: Proton at position 3 of the pyrazole ring.

  • H5: Proton at position 5 of the pyrazole ring.

  • -CH₃: Protons of the N-methyl group.

Based on established chemical shift ranges for heterocyclic compounds, we can predict an expected ¹H NMR spectrum.[1]

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
H5 ~7.5 - 7.7Singlet (or narrow doublet)Typically downfield due to proximity to two nitrogen atoms.
H3 ~7.3 - 7.5Singlet (or narrow doublet)Slightly upfield compared to H5.
N-CH₃ ~3.8 - 4.0SingletIn the typical range for N-methyl groups on heteroaromatic rings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The signals for my ring protons (H3 and H5) appear as doublets, not singlets. Why is there splitting?

Answer: This is a classic case of long-range coupling . While the simple "n+1 rule" is often taught with respect to protons on adjacent carbons (³J coupling), coupling can also occur over four or more bonds (⁴J or ⁵J), especially in rigid systems like aromatic rings.[2][3][4]

  • Causality: In the planar pyrazole ring, the orbitals of the intervening atoms can create a pathway for the spin information of one proton to influence the other, even though they are separated by four bonds (H3-C3-N2-N1-C5-H5). This is known as ⁴JH3-H5 coupling.

  • Expected Observation: This coupling is typically small, on the order of 0.5 - 1.5 Hz. This will resolve two sharp singlets into two narrow doublets. On lower-field instruments, this fine splitting might be difficult to resolve, and the peaks may just appear broadened.

  • Validation: To confirm this, you can run the spectrum on a higher-field instrument (e.g., 500 MHz or higher), which will improve the resolution and make the small coupling constant clearly visible.

Q2: The splitting pattern for the ring protons is distorted and doesn't look like a clean doublet. The inner peaks are taller than the outer peaks ("roofing"). What does this mean?

Answer: You are observing a second-order effect , also known as "roofing" or a "tenting effect." This phenomenon occurs when the chemical shift difference (Δν in Hz) between two coupled protons is not significantly larger than their coupling constant (J in Hz).

  • Causality: The first-order splitting rules (like the n+1 rule and Pascal's triangle for intensities) are an approximation that holds true when Δν/J > 10.[2][3] As the chemical shifts of H3 and H5 get closer, their spin systems become strongly coupled. This causes a redistribution of intensity in the multiplets, where the "inner" lines of the two doublets become more intense, and the "outer" lines diminish. The pattern appears to "lean" or "roof" towards the proton it is coupled to.

  • Troubleshooting Workflow:

    G start Distorted Multiplets ('Roofing') Observed solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆ or DMSO-d₆) start->solvent higher_field Acquire Spectrum on a Higher-Field NMR start->higher_field analysis Analyze New Spectrum solvent->analysis higher_field->analysis resolved First-Order Spectrum Achieved (Clean Doublets) analysis->resolved unresolved Second-Order Effects Persist analysis->unresolved cosy Run 2D COSY Experiment unresolved->cosy confirm Confirm Coupling and Assign Protons cosy->confirm

    Caption: Workflow for resolving second-order spectral effects.

  • Explanation of Steps:

    • Change Solvent: Aromatic solvents like benzene-d₆ can induce different chemical shifts (anisotropic effect) compared to chloroform-d₃, potentially increasing the Δν between H3 and H5 and simplifying the spectrum.[5]

    • Use a Higher-Field Instrument: Increasing the magnetic field strength (e.g., from 300 MHz to 600 MHz) increases the chemical shift dispersion (Δν in Hz) while the coupling constant (J in Hz) remains the same. This increases the Δν/J ratio, often converting a second-order spectrum into a first-order one.

Q3: All my peaks, including the N-methyl singlet, are broad and poorly defined. What are the potential causes?

Answer: Peak broadening can stem from several sources, related to the sample, the solvent, or the instrument itself.[5]

Potential Cause Explanation Troubleshooting Protocol
Poor Shimming The magnetic field is not homogeneous across the sample volume. This is the most common cause of broad, misshapen peaks.Re-shim the instrument. If the problem persists, inform the instrument manager as the probe may require professional adjustment.
High Sample Concentration At high concentrations, molecules can aggregate, leading to faster relaxation times and broader signals.Prepare a more dilute sample (e.g., 5-10 mg in 0.6 mL of solvent).
Paramagnetic Impurities Trace amounts of paramagnetic metals (like Fe³⁺, Cu²⁺) from glassware or reagents can dramatically shorten relaxation times and broaden peaks.Filter the sample through a small plug of celite or silica. Use high-purity solvents and clean glassware.
Unresolved Coupling Very small, unresolved coupling constants can make a peak appear broad rather than as a distinct multiplet.Use a higher-field spectrometer or apply resolution enhancement functions (like Lorentzian-to-Gaussian transformation) during processing.
Solid Particles Undissolved material in the NMR tube will degrade the magnetic field homogeneity.Filter your sample directly into the NMR tube using a syringe filter or a pipette with a cotton/glass wool plug.
Q4: How can I definitively confirm which signal corresponds to H3 and which to H5?

Answer: While predictions based on electronics are useful, unambiguous assignment requires two-dimensional (2D) NMR experiments. The most powerful technique for this is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Mechanism: HMBC detects correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH and ³JCH).[6]

  • Experimental Logic:

    • The N-methyl protons are easily identifiable.

    • In an HMBC spectrum, these N-methyl protons will show a correlation (a cross-peak) to the carbons they are 2 and 3 bonds away from.

    • The key correlation is the 3-bond coupling to the C5 carbon. The N-methyl group is too far to couple to C3.

    • Once C5 is identified, you can use a simpler HSQC (Heteronuclear Single Quantum Coherence) experiment, which shows direct one-bond C-H correlations, to see which proton is directly attached to C5. That proton is H5.

    G cluster_0 HMBC Experiment cluster_1 HSQC Experiment N_Me N-CH₃ Protons (Known Signal) C5 C5 Carbon N_Me->C5 ³J correlation C2 C2 Carbon N_Me->C2 ²J correlation C5_HSQC C5 Carbon (Identified from HMBC) H5 H5 Proton (Assignment Confirmed) C5_HSQC->H5 ¹J correlation

    Caption: Logic for assigning H5 using 2D NMR.

Experimental Protocol: HMBC for Structural Assignment
  • Sample Preparation: Prepare a moderately concentrated sample (15-25 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise for the less sensitive ¹³C nucleus.

  • Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra first.

    • Set up the HMBC experiment. The key parameter is the long-range coupling delay, which is optimized for a specific coupling constant. For aromatic systems, a value optimized for 8-10 Hz is a good starting point.[6]

    • Acquisition time can range from 1 to several hours depending on concentration.

  • Processing & Analysis:

    • Process the 2D data. The ¹H spectrum will be on one axis and the ¹³C spectrum on the other.

    • Locate the signal for the N-methyl protons on the ¹H axis.

    • Trace vertically from this signal to find cross-peaks. The cross-peak correlating to a carbon in the aromatic region (~130-140 ppm) is likely C5.

    • Confirm by using an HSQC spectrum to correlate this C5 chemical shift to its directly attached proton.

References

preventing byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you prevent common byproduct formation and improve the yield and purity of your target pyrazoles.

Troubleshooting Guide

This section addresses specific, common problems encountered during pyrazole synthesis in a practical question-and-answer format.

Q1: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I control the selectivity to get my desired product?

A1: This is the most frequent challenge in pyrazole synthesis, particularly in the classic Knorr synthesis. The formation of two regioisomers occurs when a substituted hydrazine (e.g., methylhydrazine) can attack either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[1] The outcome is a product mixture that is often difficult and costly to separate.[1]

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, reaction conditions.[1] By strategically manipulating these factors, you can steer the reaction toward your desired isomer.

Root Cause Analysis: A Mechanistic View

The key is the initial nucleophilic attack. The substituted nitrogen of the hydrazine is less nucleophilic than the unsubstituted NH2 group. Under neutral or basic conditions, the more nucleophilic NH2 group typically attacks the more electrophilic (less sterically hindered) carbonyl carbon first. Under acidic conditions, the situation can be reversed as the relative nucleophilicity of the hydrazine nitrogens changes upon protonation.[1]

Below is a logical workflow to diagnose and solve regioselectivity issues.

G start Problem: Regioisomeric Mixture factor_analysis Analyze Controlling Factors: - Sterics - Electronics - Reaction Conditions start->factor_analysis solution_path Select Optimization Strategy factor_analysis->solution_path solvent Strategy 1: Solvent Modification solution_path->solvent Kinetics-based ph_control Strategy 2: pH Control solution_path->ph_control Mechanism-based precursor Strategy 3: Precursor Modification solution_path->precursor Substrate-based protocol1 Protocol: Use Fluorinated Alcohols (TFE, HFIP) solvent->protocol1 protocol2 Protocol: Switch between Acidic and Neutral/Basic Media ph_control->protocol2 protocol3 Protocol: Synthesize via β-Enamino Ketones precursor->protocol3 result Result: Improved Regioselectivity protocol1->result protocol2->result protocol3->result

Caption: Troubleshooting workflow for regioselectivity issues.

Protocol 1: Optimize Regioselectivity with Fluorinated Solvents

Recent studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of standard ethanol can dramatically increase regioselectivity.[2] These solvents, through their unique hydrogen-bonding capabilities, can stabilize intermediates selectively, thereby favoring the formation of one regioisomer over the other.[2]

Experimental Protocol:

  • Dissolve your unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq).

  • Add a catalytic amount of acid (e.g., acetic acid, 0.1 eq).

  • Stir the reaction at room temperature or reflux, monitoring by TLC or LC-MS until the starting material is consumed.

  • Compare the resulting regioisomeric ratio to a control reaction run in ethanol.

Data Snapshot: Solvent Effect on Regioisomeric Ratio

Entry1,3-Diketone SubstrateHydrazineSolventRatio (Desired:Undesired)Reference
11,1,1-trifluoro-4-phenylbutane-2,4-dioneMethylhydrazineEtOH1 : 1.2[2]
21,1,1-trifluoro-4-phenylbutane-2,4-dioneMethylhydrazineTFE>95 : 5[2]
31,1,1-trifluoro-4-(4-chlorophenyl)butane-2,4-dioneMethylhydrazineEtOH1 : 1.3[2]
41,1,1-trifluoro-4-(4-chlorophenyl)butane-2,4-dioneMethylhydrazineTFE>95 : 5[2]
Q2: I'm observing a significant amount of an N-acylated byproduct, especially when using acetic acid. How can I prevent this?

A2: This is a common issue when glacial acetic acid is used as the solvent. While it can serve as an effective acidic catalyst, it can also act as an acylating agent, leading to the formation of an N-acetylated pyrazole byproduct.[3] This side reaction consumes your product and introduces a new impurity that requires separation.

The pyrazole nitrogen is nucleophilic and can react with the acetic acid, especially at elevated temperatures, to form the N-acyl pyrazole.[4][5]

G Reactants 1,3-Diketone + Hydrazine + Acetic Acid (Solvent) path1 Desired Pathway: Cyclocondensation Reactants->path1 path2 Side Reaction: N-Acetylation Reactants->path2 product1 Target Pyrazole path1->product1 product2 N-Acetyl Pyrazole Byproduct path2->product2

Caption: Competing reaction pathways in acetic acid.

Protocol 1: Switch to a Non-Acylating Catalytic Acid

The simplest solution is to replace glacial acetic acid as the solvent. Use a neutral solvent like ethanol and add a catalytic amount of a non-acylating acid.

Experimental Protocol:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) and hydrazine (1.1 eq) in absolute ethanol.

  • Add 2-3 drops of a strong, non-nucleophilic acid like concentrated HCl or H₂SO₄.[6] Alternatively, a catalytic amount of an organic acid like p-toluenesulfonic acid (p-TsOH) can be used.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution) during workup. This prevents the catalyst from interfering with purification.

Q3: My synthesis from an α,β-unsaturated ketone yields the pyrazole, but I have a persistent pyrazoline impurity. How can I drive the reaction to completion?

A2: This problem arises because the reaction mechanism involves two distinct stages: cyclization to form a non-aromatic pyrazoline, followed by oxidation to the stable, aromatic pyrazole. [7][8] If the oxidation step is slow or incomplete, you will isolate a mixture of the pyrazoline and the pyrazole.

Protocol 1: Benign In-Situ Oxidation

For a greener and more efficient process, you can facilitate the oxidation step without isolating the intermediate. Heating the pyrazoline intermediate in DMSO with an oxygen supply is an effective, metal-free method.[9]

Experimental Protocol:

  • After the initial cyclocondensation of your α,β-unsaturated ketone and hydrazine is complete (as monitored by TLC), add Dimethyl Sulfoxide (DMSO) as the solvent if not already used.

  • Heat the reaction mixture to 80-100 °C.

  • Bubble a gentle stream of air or oxygen through the reaction mixture using a needle.

  • Monitor the disappearance of the pyrazoline spot and the appearance of the pyrazole product spot by TLC.

  • Once the conversion is complete, cool the reaction and proceed with a standard aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles where byproducts are a concern?

A1: The most widely used method is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10][11] This is where regioselectivity becomes the primary issue.[1][12] Another major route is the reaction of hydrazines with α,β-unsaturated aldehydes and ketones .[7][13] In this case, the main challenge is ensuring the complete oxidation of the intermediate pyrazoline to the final pyrazole product.[8]

Q2: How do steric and electronic effects of substituents on the 1,3-dicarbonyl compound influence byproduct formation?

A2: These effects are fundamental to controlling regioselectivity.

  • Electronic Effects: An electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1] The initial attack by the hydrazine will likely occur at this position.

  • Steric Effects: A bulky substituent (like a t-butyl group) near one carbonyl will hinder the approach of the nucleophile. The hydrazine will preferentially attack the less sterically hindered carbonyl group.[1] By understanding these principles, you can often predict the major regioisomer or even design your 1,3-dicarbonyl substrate to favor the formation of the desired product.

Q3: Are there "greener" synthesis methods that can help minimize byproducts and simplify purification?

A3: Yes, the field of green chemistry has made significant contributions to pyrazole synthesis.[14]

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often improves yields and selectivity, minimizing byproduct formation from thermal degradation.[15]

  • Solvent-Free Reactions: Performing the condensation under solvent-free conditions ("neat") or using ball milling can be highly efficient, reduce waste, and simplify the purification process as you don't need to remove a high-boiling solvent.[5][15]

  • Use of Recyclable Catalysts: Employing solid-supported acid catalysts or ionic liquids that can be easily recovered and reused makes the process more sustainable and can prevent contamination of the product with catalyst residues.[14][16]

References

Technical Support Center: Synthesis of 4-Chloro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions, with a special focus on the critical role of solvent selection in achieving high yield and purity. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can navigate the complexities of this synthesis with confidence.

Troubleshooting Guide: Overcoming Common Hurdles in the Chlorination of 1-methyl-1H-pyrazole

The synthesis of this compound, a key intermediate in many pharmaceutical pathways, typically involves the electrophilic chlorination of 1-methyl-1H-pyrazole. While the reaction appears straightforward, solvent choice can profoundly impact reaction efficiency, byproduct formation, and the ease of purification. This section provides a question-and-answer-style troubleshooting guide to address specific issues you may encounter.

Issue 1: Low or No Conversion to this compound

Question: I am not observing significant formation of my desired product. What are the likely causes related to my choice of solvent?

Answer:

Low or no conversion is a common issue that can often be traced back to the reaction medium. Here are the primary solvent-related factors to consider:

  • Insufficient Polarity: Electrophilic aromatic substitution, the mechanism at play here, involves the formation of a charged intermediate known as a sigma complex (or Wheland intermediate).[1] Nonpolar solvents, such as hexanes or toluene, may not adequately stabilize this charged intermediate, leading to a high activation energy barrier and a sluggish or stalled reaction.

  • Inappropriate Solvent Reactivity: Some solvents can react with the chlorinating agent. For instance, sulfuryl chloride (SO₂Cl₂) can react with a range of solvents, so its compatibility must be verified.[2] Similarly, highly nucleophilic solvents could potentially compete with the pyrazole for the electrophilic chlorine.

  • Poor Solubility of Reagents: If either the 1-methyl-1H-pyrazole or the chlorinating agent (e.g., N-Chlorosuccinimide (NCS), sulfuryl chloride) has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow due to the limited interaction between reactants.

Troubleshooting Steps:

  • Solvent Selection: If you are using a nonpolar solvent, consider switching to a more polar aprotic solvent. Dichloromethane (DCM) or acetonitrile are often good starting points.[3] For chlorinations using NCS, polar protic solvents like water have also been shown to be effective for pyrazole halogenation.[4]

  • Solubility Check: Before initiating the reaction, perform a simple solubility test of your starting materials in the chosen solvent at the intended reaction temperature.

  • Temperature Adjustment: In some cases, a moderate increase in reaction temperature can improve conversion rates, but be mindful of potential side reactions.

Issue 2: Formation of Impurities and Byproducts

Question: My reaction is producing a significant amount of byproducts, complicating purification. How can the solvent influence this?

Answer:

Byproduct formation is a frequent challenge, and the solvent plays a key role in directing the reaction's selectivity.

  • Over-chlorination: The formation of dichlorinated pyrazoles is a common side reaction. The polarity of the solvent can influence the reactivity of the mono-chlorinated product. In some cases, a less polar solvent might temper the reactivity and reduce the likelihood of a second chlorination.

  • Isomer Formation: While electrophilic substitution on 1-methyl-1H-pyrazole is strongly directed to the 4-position, extreme conditions or highly activating solvents could potentially lead to minor amounts of other isomers.[5]

  • Solvent-Derived Byproducts: As mentioned, the solvent itself can sometimes be a source of impurities if it reacts with the starting materials or reagents.

Troubleshooting Steps:

  • Solvent Optimization: Experiment with a range of solvents to find the optimal balance between reactivity and selectivity. A good starting point is to compare a chlorinated solvent like DCM with a polar aprotic solvent like acetonitrile.

  • Control of Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess is common, but a large excess will favor over-chlorination.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

Issue 3: Difficulties in Product Isolation and Purification

Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. Can my choice of solvent be the cause?

Answer:

Absolutely. The solvent has a significant impact on the work-up and purification process.

  • High Boiling Point Solvents: Solvents with high boiling points, such as DMF or DMSO, can be difficult to remove completely and may require high-vacuum distillation, which could lead to product degradation if the product is thermally sensitive.

  • Miscibility with Water: If an aqueous work-up is required to remove inorganic salts or water-soluble byproducts, the choice of an immiscible organic solvent (like DCM or ethyl acetate) is crucial for efficient extraction. Solvents like THF or acetonitrile are miscible with water and will complicate extractions unless a salting-out procedure is used.

  • Co-elution during Chromatography: If the solvent or solvent-derived impurities have similar polarity to the product, they may co-elute during column chromatography, making it difficult to obtain a pure sample.

Troubleshooting Steps:

  • Solvent Choice for Work-up: Select a solvent that is appropriate for your intended purification strategy. Volatile, water-immiscible solvents are often preferred for ease of removal and extraction.

  • Acid-Base Extraction: this compound is a basic compound. An acidic wash of the organic layer during work-up can help remove it from the organic phase into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.

  • Crystallization: If the product is a solid, crystallization is an excellent purification method. The choice of solvent system for crystallization is critical and will need to be determined empirically. A process of dissolving the crude product in a good solvent and then adding a poor solvent until precipitation occurs is a common strategy. It is also possible to purify pyrazoles by forming an acid addition salt, crystallizing it, and then neutralizing to recover the pure product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for the chlorination of 1-methyl-1H-pyrazole?

There is no single "best" solvent, as the optimal choice depends on the chlorinating agent and the specific reaction conditions. However, for many common chlorinating agents like NCS and sulfuryl chloride, dichloromethane (DCM) is a good starting point due to its inertness, ability to dissolve a wide range of organic compounds, and ease of removal. Acetonitrile is another excellent choice, particularly for its ability to stabilize charged intermediates.[1]

Q2: Can I use a protic solvent like ethanol or methanol?

While protic solvents are often used in the initial synthesis of the pyrazole ring, their use in the chlorination step should be approached with caution. Some chlorinating agents can react with alcohols. However, for certain reagents like NCS, reactions in water have been reported to be effective for pyrazole halogenation.[4] If you choose to use a protic solvent, a preliminary small-scale test is highly recommended.

Q3: Are there any "green" or solvent-free options available?

Yes, there is growing interest in more environmentally friendly synthetic methods. Solvent-free mechanochemical chlorination using trichloroisocyanuric acid is a promising green alternative that can provide high yields and avoids the use of large volumes of solvent.[7]

Q4: How does solvent polarity affect the regioselectivity of the chlorination?

For 1-methyl-1H-pyrazole, electrophilic substitution is strongly directed to the 4-position due to the electronic properties of the ring system.[5] While solvent polarity can influence reaction rates by stabilizing the transition state, it is less likely to have a dramatic effect on the regioselectivity of this particular substrate. However, in cases where there is a competition between different reactive sites, solvent choice can be a critical factor in controlling regioselectivity, as seen in the synthesis of some substituted pyrazoles.[8]

Q5: What are the safety considerations when choosing a solvent for chlorination reactions?

Safety is paramount. Many traditional chlorination solvents like carbon tetrachloride and chloroform are toxic and environmentally harmful and should be avoided.[9] Always consult the Safety Data Sheet (SDS) for your chosen solvent and chlorinating agent. Be aware that some chlorinating agents can react exothermically or violently with certain solvents. For example, caution should be exercised when using oxidizing chlorinating agents with solvents like DMSO.[9]

Experimental Protocols and Data

General Experimental Protocol for the Chlorination of 1-methyl-1H-pyrazole

Materials:

  • 1-methyl-1H-pyrazole

  • Chlorinating agent (e.g., N-Chlorosuccinimide or Sulfuryl Chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Carbon Tetrachloride - use with caution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to the desired temperature (typically 0 °C to room temperature).

  • Slowly add the chlorinating agent (1.0 to 1.1 equivalents) portion-wise or as a solution in the same solvent.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with an aqueous solution of sodium thiosulfate for reactions with NCS).

  • Perform an aqueous work-up, if necessary, to remove any water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or crystallization.

Data Summary:

The following table provides a hypothetical comparison based on general principles of electrophilic aromatic substitution to guide your solvent selection. Actual results may vary.

SolventPolarityExpected Reaction RatePotential Issues
Dichloromethane (DCM)Moderately PolarModerate to FastPotential for over-chlorination.
AcetonitrilePolar AproticFastCan be difficult to remove; miscible with water.
Carbon TetrachlorideNonpolarSlowPoor stabilization of intermediates; toxic.[1][9]
Acetic AcidPolar ProticFastCan react with some chlorinating agents.[1]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 1-methyl-1H-pyrazole in chosen solvent B Cool reaction mixture A->B C Add chlorinating agent B->C D Monitor reaction progress (TLC/GC-MS) C->D E Quench reaction D->E Reaction complete F Aqueous wash/extraction E->F G Dry organic layer F->G H Solvent removal G->H I Column Chromatography H->I J Distillation H->J K Crystallization H->K L L I->L Pure Product J->L K->L

Caption: A generalized workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative 1H NMR Analysis of 4-chloro-1-methyl-1H-pyrazole and 4-bromo-1-methyl-1H-pyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for providing detailed information about molecular structure. This guide offers an in-depth comparative analysis of the ¹H NMR spectra of two closely related halogenated pyrazoles: 4-chloro-1-methyl-1H-pyrazole and 4-bromo-1-methyl-1H-pyrazole. By examining the subtle yet significant differences in their spectral data, we can gain a deeper understanding of the electronic effects of halogen substituents on the pyrazole ring system.

The Foundational Role of ¹H NMR in Pyrazole Characterization

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The substitution pattern on the pyrazole ring dramatically influences its biological activity. ¹H NMR spectroscopy allows for the unambiguous determination of this substitution pattern by probing the chemical environment of each proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the NMR signals provide a detailed map of the molecule's connectivity and stereochemistry.

Comparative ¹H NMR Spectral Analysis: Chlorine vs. Bromine Substitution

The primary difference between this compound and 4-bromo-1-methyl-1H-pyrazole lies in the halogen atom at the 4-position of the pyrazole ring. This seemingly small change induces noticeable differences in the ¹H NMR spectra, primarily due to the distinct electronic properties of chlorine and bromine.

Experimental Data Summary

The following table summarizes the experimentally determined ¹H NMR chemical shifts for this compound and 4-bromo-1-methyl-1H-pyrazole in deuterated chloroform (CDCl₃).

Compound Proton Chemical Shift (δ, ppm) Multiplicity
This compoundH37.37Singlet
H57.42Singlet
N-CH₃3.82Singlet
4-bromo-1-methyl-1H-pyrazoleH37.40Singlet
H57.40Singlet
N-CH₃3.82Singlet

Data sourced from Lynch, I. R., et al. (1988). Journal of the Chemical Society, Perkin Transactions 2.

Key Observations and Mechanistic Interpretation
  • Ring Protons (H3 and H5): A notable difference is observed in the chemical shifts of the protons on the pyrazole ring. In the chloro-derivative, the H3 and H5 protons are distinct, appearing at 7.37 ppm and 7.42 ppm, respectively. In contrast, for the bromo-derivative, the H3 and H5 protons are isochronous, both resonating at 7.40 ppm. This coalescence of the H3 and H5 signals in the bromo-compound suggests a more symmetrical electronic environment around these protons compared to the chloro-substituted analogue.

  • Downfield Shift with Bromine: The ring protons of 4-bromo-1-methyl-1H-pyrazole are generally observed at a slightly downfield position (higher ppm value) compared to those of this compound. This trend is consistent with findings for the parent 4-halo-1H-pyrazoles, where the H3,5 protons of the bromo-derivative are also downfield relative to the chloro-derivative. This might seem counterintuitive given that chlorine is more electronegative than bromine. However, the chemical shift of protons on an aromatic ring is a complex interplay of inductive and magnetic anisotropic effects. While the inductive effect of the more electronegative chlorine atom would be expected to deshield the ring protons more effectively, the larger and more polarizable bromine atom exerts a significant magnetic anisotropy effect. This effect, arising from the circulation of electrons within the C-Br bond in the presence of the external magnetic field, can lead to a net deshielding of the nearby protons, resulting in the observed downfield shift.

  • N-Methyl Protons: The chemical shift of the N-methyl protons remains unchanged at 3.82 ppm for both compounds. This is expected, as the substituent at the 4-position is sufficiently distant to have a negligible electronic influence on the methyl group attached to the nitrogen at the 1-position.

  • Multiplicity: In both molecules, the H3 and H5 protons appear as singlets. This is because there are no adjacent protons to couple with. The H4 position is substituted, and the distance to the N-methyl protons is too great for observable proton-proton coupling.

Understanding Coupling Constants in Substituted Pyrazoles

While the protons in our target molecules appear as singlets, it is crucial for the researcher to understand typical coupling constants in the pyrazole ring for the analysis of other derivatives. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength and provides valuable information about the number of bonds separating the coupled nuclei and their spatial relationship.

In a pyrazole ring, the following are typical proton-proton coupling constants:

  • ³J(H3-H4) and ³J(H4-H5): Coupling between adjacent protons is typically in the range of 1.5-3.0 Hz.

  • ⁴J(H3-H5): Long-range coupling across four bonds is generally very small or not observed (0-1 Hz).

The presence of substituents can influence these values.

Experimental Protocol for ¹H NMR Analysis

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum for compounds such as this compound and 4-bromo-1-methyl-1H-pyrazole.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the pyrazole derivative into a clean, dry vial. The precise amount is not critical for a standard ¹H NMR, but a higher concentration will improve the signal-to-noise ratio.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and was the solvent used to obtain the reference data. Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution. If the sample is not fully soluble, gentle warming may be applied. If solids persist, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to prevent solid particles from affecting the magnetic field homogeneity.[1]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.[3]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the gauge provided for the specific spectrometer. Place the sample in the instrument's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment. Subsequently, the instrument will perform an automated "shimming" process to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.[4]

  • Setting Acquisition Parameters:

    • Pulse Program: Select a standard 1D proton pulse program (e.g., 'zg30').

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient.

    • Receiver Gain (RG): The receiver gain should be set automatically by the instrument to optimize signal detection without causing overflow.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally adequate for most organic molecules.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually sufficient.

  • Acquiring the Spectrum: Initiate the data acquisition.

  • Data Processing:

    • Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: A baseline correction is applied to ensure the baseline of the spectrum is flat.

    • Referencing: The chemical shift scale is referenced. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference.

    • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Logical and Visual Representation of the Analysis

The following diagram illustrates the key structural features and the protons analyzed in this guide.

Caption: Structural comparison and ¹H NMR chemical shifts.

The workflow for the ¹H NMR analysis is depicted below.

G cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Data Acquisition (Lock, Shim, Acquire) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Referencing) B->C Generate FID D Spectral Analysis (Chemical Shift, Multiplicity, Integration) C->D Generate Spectrum E Structural Elucidation D->E Interpret Data

Caption: A streamlined workflow for ¹H NMR analysis.

Conclusion

This guide provides a comprehensive comparison of the ¹H NMR spectra of this compound and 4-bromo-1-methyl-1H-pyrazole, supported by experimental data. The key takeaway for the researcher is that while both halogens occupy the same position, their distinct electronic properties lead to discernible differences in the chemical shifts of the pyrazole ring protons. The bromo-substituent results in a slight downfield shift and a more symmetrical electronic environment for the H3 and H5 protons compared to the chloro-substituent. A thorough understanding of these subtle spectral differences, grounded in the principles of substituent effects, is crucial for the accurate and confident structural assignment of novel pyrazole derivatives.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-chloro-1-methyl-1H-pyrazole by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of High-Resolution Mass Spectrometry (HRMS) for the structural validation of 4-chloro-1-methyl-1H-pyrazole, a common heterocyclic scaffold in medicinal chemistry. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, comparing HRMS with other orthogonal techniques to provide a holistic validation strategy.

The Imperative of Structural Integrity in Drug Discovery

In the synthesis of novel chemical entities, absolute certainty of the molecular structure is paramount. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potentially unsafe drug candidates. The validation of this compound serves as a practical case study for the robust analytical workflows required in modern chemical research.

High-Resolution Mass Spectrometry: The First Line of Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision and accuracy.[1][2] This capability allows for the determination of a compound's elemental composition with a high degree of confidence, making it an indispensable tool for the initial validation of a newly synthesized molecule.[1][3]

Why HRMS is a Go-To Technique:
  • Speed and Sensitivity: HRMS analysis is rapid, often requiring only a few minutes per sample, and is sensitive enough to detect compounds at very low concentrations.[4]

  • Elemental Composition Determination: The high mass accuracy of HRMS, typically below 5 parts per million (ppm), enables the unambiguous determination of a molecule's elemental formula.[1]

  • Isotopic Pattern Analysis: HRMS instruments can resolve the isotopic distribution of elements, providing a characteristic fingerprint for the presence of certain atoms, such as chlorine and bromine.[5]

The Logic of HRMS Validation for this compound

For our target molecule, this compound (C4H5ClN2), HRMS provides two primary pieces of evidence for its structure.

  • Accurate Mass Measurement: The theoretical monoisotopic mass of C4H5ClN2 is 116.0141 Da.[6] An HRMS experiment should yield an experimental mass that is extremely close to this theoretical value. A significant deviation would immediately cast doubt on the successful synthesis of the target compound.

  • Characteristic Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[5] This results in a characteristic M/M+2 isotopic pattern in the mass spectrum with a ratio of approximately 3:1.[5] The presence of this pattern is a strong indicator of a chlorine atom in the molecule.

A Comparative Look: HRMS vs. Orthogonal Techniques

While HRMS is a powerful tool, it should not be used in isolation. A comprehensive structural validation strategy employs orthogonal techniques that provide complementary information. The two most common orthogonal techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Technique Information Provided Advantages Disadvantages
High-Resolution Mass Spectrometry (HRMS) Elemental Composition, Molecular WeightHigh sensitivity, speed, small sample requirementDoes not provide information on connectivity or stereochemistry
Nuclear Magnetic Resonance (NMR) Connectivity of atoms, 3D structure in solution, dynamic informationProvides detailed structural information, non-destructive[7][8]Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules
X-ray Crystallography Precise 3D structure in the solid state, absolute stereochemistryProvides atomic resolution structures[7][8]Requires a suitable single crystal, which can be difficult to obtain; structure may not be representative of the solution-state conformation[9]

As the table illustrates, each technique offers unique insights. HRMS confirms the elemental formula, NMR elucidates the atomic connectivity and solution-state structure, and X-ray crystallography can provide the definitive solid-state structure. For this compound, a complete validation would ideally include both HRMS and NMR data.

Experimental Protocol: HRMS Analysis of this compound

This section provides a detailed, step-by-step methodology for the HRMS analysis of the synthesized compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Sample Preparation
  • Rationale: Proper sample preparation is crucial to ensure accurate and reproducible results. The goal is to dissolve the analyte in a suitable solvent at an appropriate concentration for introduction into the mass spectrometer.

  • Procedure:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL. This concentration is typically sufficient for modern HRMS instruments.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

Instrument Setup and Calibration
  • Rationale: The mass spectrometer must be properly calibrated to ensure high mass accuracy. An external or internal calibrant with known m/z values is used to create a calibration curve.

  • Procedure:

    • Select an appropriate ionization technique. For a small, relatively polar molecule like this compound, Electrospray Ionization (ESI) in positive ion mode is a suitable choice.

    • Infuse a standard calibration solution into the mass spectrometer and perform a mass calibration according to the manufacturer's instructions.

    • Verify that the mass accuracy is within the acceptable range (typically < 5 ppm).

Data Acquisition
  • Rationale: The data acquisition parameters are set to optimize the signal for the target analyte and to acquire high-resolution data.

  • Procedure:

    • Introduce the prepared sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).

    • Ensure the resolving power is set to a high value (e.g., > 60,000) to enable accurate mass measurement and resolution of isotopic peaks.

Data Analysis
  • Rationale: The acquired data is processed to determine the experimental mass and isotopic pattern of the analyte.

  • Procedure:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺, of this compound.

    • Determine the accurate mass of the monoisotopic peak.

    • Compare the experimental mass to the theoretical mass and calculate the mass error in ppm.

    • Examine the isotopic pattern of the molecular ion cluster and compare it to the theoretical pattern for a molecule containing one chlorine atom.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_validation Structural Validation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filter Sample dilute->filter calibrate Instrument Calibration filter->calibrate acquire Data Acquisition calibrate->acquire process Data Processing acquire->process mass_accuracy Accurate Mass Confirmation process->mass_accuracy isotopic_pattern Isotopic Pattern Analysis process->isotopic_pattern structure_confirm Structure Confirmed mass_accuracy->structure_confirm isotopic_pattern->structure_confirm Validation_Logic cluster_data Experimental Data cluster_comparison Comparison with Theory cluster_conclusion Conclusion accurate_mass Accurate Mass Measurement mass_match Experimental Mass ≈ Theoretical Mass accurate_mass->mass_match isotopic_pattern Isotopic Pattern Analysis pattern_match Experimental Pattern ≈ Theoretical Pattern isotopic_pattern->pattern_match elemental_composition Elemental Composition Confirmed (C4H5ClN2) mass_match->elemental_composition pattern_match->elemental_composition structure_supported Synthesized Structure Supported elemental_composition->structure_supported

References

A Comparative Guide to the Synthetic Routes of 4-chloro-1-methyl-1H-pyrazole for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-chloro-1-methyl-1H-pyrazole in Modern Chemistry

This compound is a key heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its strategic importance lies in the versatile reactivity of the pyrazole core, further functionalized by a chlorine atom at the C4 position. This halogen provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular architectures. The N-methyl group, in turn, influences the electronic properties and metabolic stability of derivative compounds. This guide offers an in-depth evaluation of various synthetic pathways to this valuable intermediate, providing researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate route for their specific applications.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the direct chlorination of a pre-formed 1-methyl-1H-pyrazole ring and a one-pot cyclization and chlorination strategy. This guide will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these routes.

Route 1: Direct Electrophilic Chlorination of 1-methyl-1H-pyrazole

The most straightforward approach to this compound involves the direct chlorination of the 1-methyl-1H-pyrazole starting material. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site, leading to high regioselectivity in these reactions. Several chlorinating agents can be employed, each with its own set of advantages and disadvantages.

Mechanism of Electrophilic Chlorination

The general mechanism for the electrophilic chlorination of 1-methyl-1H-pyrazole is depicted below. An electrophilic chlorine species, Cl⁺, is generated from the chlorinating agent and is attacked by the electron-rich pyrazole ring, preferentially at the C4 position. This forms a resonance-stabilized cationic intermediate, which then loses a proton to restore aromaticity and yield the final product.

G cluster_mech Electrophilic Aromatic Substitution Mechanism start 1-methyl-1H-pyrazole + Cl⁺ intermediate Resonance-Stabilized Cationic Intermediate start->intermediate Electrophilic Attack product This compound + H⁺ intermediate->product Deprotonation

Caption: General mechanism of electrophilic chlorination of 1-methyl-1H-pyrazole.

Comparison of Chlorinating Agents for Direct Chlorination
Chlorinating AgentTypical ConditionsYieldAdvantagesDisadvantagesSafety Concerns
Trichloroisocyanuric Acid (TCCA) Solvent-free (mechanochemical) or in a solvent like TFEHighGreen (solvent-free option), high-yielding, readily available.By-products can complicate purification.Strong oxidizer, handle with care. Avoid contact with combustible materials.[1][2][3][4][5]
N-Chlorosuccinimide (NCS) Various organic solvents (e.g., CH₂Cl₂, CH₃CN)Good to HighMild, selective, commercially available.Can be more expensive than other options.Irritant, may cause burns. Light and moisture sensitive.[6][7][8][9][10]
Sulfuryl Chloride (SO₂Cl₂) Chlorinated solvents, often with a catalystModerate to GoodInexpensive and powerful chlorinating agent.Can lead to over-chlorination or side reactions. Generates HCl and SO₂ as by-products.Corrosive, reacts violently with water. Causes severe burns.[11][12][13][14]
Hypochlorous Acid/Hypochlorite Aqueous solutionsGood to HighInexpensive, readily available, often used in large-scale production.Requires careful pH control. Can be less selective.Corrosive, handle in a well-ventilated area.[15][16][17]

Experimental Protocols for Direct Chlorination

Protocol 1A: Mechanochemical Chlorination using Trichloroisocyanuric Acid (TCCA)

This solvent-free method offers a green and efficient alternative to traditional solution-phase reactions.[12][18]

Materials:

  • 1-methyl-1H-pyrazole

  • Trichloroisocyanuric acid (TCCA)

  • Zirconia milling vessel and balls

  • Planetary ball mill

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • In a zirconia milling vessel, combine 1-methyl-1H-pyrazole and 0.4 equivalents of TCCA.

  • Add a zirconia milling ball and secure the vessel in a planetary ball mill.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 60 minutes).

  • After milling, dissolve the resulting solid in dichloromethane.

  • Wash the organic solution with saturated aqueous sodium thiosulfate to quench any unreacted TCCA.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

G cluster_protocol1A Mechanochemical Chlorination Workflow start Combine Reactants in Milling Vessel mill Ball Mill start->mill dissolve Dissolve in DCM mill->dissolve quench Quench with Na₂S₂O₃ dissolve->quench extract Separate Organic Layer quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for mechanochemical synthesis of this compound.

Protocol 1B: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This method employs a strong chlorinating agent and may require optimization to prevent side-product formation.

Materials:

  • 1-methyl-1H-pyrazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Dissolve 1-methyl-1H-pyrazole in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in anhydrous dichloromethane to the cooled pyrazole solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Route 2: One-Pot Cyclization and Chlorination

An alternative and highly efficient approach is the one-pot synthesis from acyclic precursors, where the pyrazole ring is formed and chlorinated in the same reaction vessel. This strategy often utilizes reagents that can act as both an oxidant for the cyclization and a chlorinating agent.

Synthesis from Hydrazones using TCCA

This method involves the reaction of a suitable hydrazone precursor with TCCA, which facilitates both the oxidative cyclization to form the pyrazole ring and the subsequent chlorination at the C4 position.[7][8]

Plausible Reaction Pathway:

  • Formation of a hydrazone from a corresponding ketone or aldehyde and methylhydrazine.

  • Reaction of the hydrazone with TCCA, which may initially act as an oxidant to facilitate the cyclization.

  • The newly formed, electron-rich pyrazole ring then undergoes electrophilic chlorination by another equivalent of TCCA or a reactive chlorine species generated in situ.

G cluster_route2 One-Pot Cyclization/Chlorination Pathway start Hydrazone + TCCA cyclization Oxidative Cyclization start->cyclization chlorination Electrophilic Chlorination cyclization->chlorination product This compound chlorination->product

Caption: Conceptual pathway for the one-pot synthesis of this compound.

Protocol 2A: One-Pot Synthesis from a Hydrazone Precursor with TCCA

Materials:

  • Appropriate hydrazone precursor (e.g., derived from a 1,3-dicarbonyl compound and methylhydrazine)

  • Trichloroisocyanuric acid (TCCA)

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Dissolve the hydrazone substrate in 2,2,2-trifluoroethanol.

  • Add TCCA (1.0 equivalent) to the stirring solution.

  • Heat the mixture to a specified temperature (e.g., 40 °C) and monitor the reaction by TLC for a designated time (e.g., 4 hours).

  • After completion, cool the reaction to room temperature and quench with a saturated solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized this compound (CAS 35852-81-4)[1][3][16] should be confirmed by standard analytical techniques.

  • Molecular Formula: C₄H₅ClN₂[1][16]

  • Molecular Weight: 116.55 g/mol [1][16]

  • Appearance: Typically a liquid or low-melting solid.

  • ¹H NMR (CDCl₃): The expected spectrum would show two singlets in the aromatic region corresponding to the protons at the C3 and C5 positions of the pyrazole ring, and a singlet in the aliphatic region for the N-methyl protons. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom.

  • ¹³C NMR (CDCl₃): The spectrum should show four distinct signals corresponding to the four carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 116 and an M+2 peak at m/z 118 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Conclusion and Recommendations

The choice of synthetic route for this compound will depend on the specific needs of the laboratory, including scale, cost, available equipment, and green chemistry considerations.

  • For small-scale laboratory synthesis with a focus on green chemistry , the mechanochemical approach using TCCA is highly recommended due to its efficiency and elimination of bulk solvents.

  • For versatility and mild reaction conditions , N-chlorosuccinimide is a reliable choice, although it may be less cost-effective.

  • For large-scale industrial production , direct chlorination with hypochlorite or sulfuryl chloride may be more economical, but require careful process control to ensure safety and minimize by-product formation.

  • The one-pot cyclization/chlorination strategy offers an elegant and efficient route that can be advantageous in terms of step economy.

Researchers should carefully evaluate the trade-offs between yield, cost, safety, and environmental impact when selecting a synthetic method. The protocols and data presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Guide to the Cytotoxicity of 4-Chloro-1-Methyl-1H-Pyrazole Derivatives on Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the cytotoxic potential of 4-chloro-1-methyl-1H-pyrazole derivatives against various cancer cell lines. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the anticancer properties of novel heterocyclic compounds. This document delves into the structure-activity relationships of pyrazole derivatives, offers a comparative analysis of their cytotoxic effects, and provides detailed protocols for essential cytotoxicity assays.

Introduction: The Rising Prominence of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile functionalization, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1] Numerous pyrazole derivatives have been synthesized and evaluated for their potential to inhibit cancer cell proliferation, with some compounds demonstrating remarkable potency and selectivity.[1][2]

The anticancer efficacy of pyrazole derivatives is often attributed to their ability to interact with a variety of molecular targets crucial for cancer cell survival and proliferation. These targets include key enzymes such as tubulin, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR and VEGFR.[1] By inhibiting these targets, pyrazole compounds can disrupt essential cellular processes, leading to cell cycle arrest and apoptosis. The substitution pattern on the pyrazole ring plays a critical role in determining the potency and selectivity of these compounds.

This guide focuses specifically on derivatives of the this compound core structure, aiming to provide a comparative understanding of their cytotoxic effects on different cancer cell lines.

Representative Comparative Analysis of Pyrazole Derivatives

While a comprehensive head-to-head comparison of a wide array of this compound derivatives is not extensively available in the current literature, we can draw valuable insights from the cytotoxic data of structurally related pyrazole compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole derivatives against various cancer cell lines, illustrating the impact of different substituents on their anticancer activity.

Compound IDCore StructureR1R2Cancer Cell LineIC50 (µM)Reference
Compound 1 1,3,5-trisubstituted-1H-pyrazole--MCF-73.9 - 35.5[3]
A5493.9 - 35.5[3]
PC-33.9 - 35.5[3]
Compound 2 N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole--GlioblastomaPotent EC50[4][5]
Compound 3 4-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one derivative--HCT1168.37 ± 0.5[6]
MCF-73.81 ± 0.2[6]
Compound 4 1-(4-chlorophenyl) pyrazole containing pyrazoline--Mycobacterium tuberculosisMIC: 62.5-125 µg/mL[7]
Compound 5 1,3,4-trisubstituted pyrazole--H4600.75 - 4.21[8]
MCF-70.75 - 4.21[8]
A5490.75 - 4.21[8]

Discussion of Structure-Activity Relationships (SAR):

The data, though from varied pyrazole scaffolds, allows for a discussion on the influence of key structural features:

  • The Role of the 4-Chloro Substituent: The presence of a chloro group at the C4 position of the pyrazole ring is a common feature in many bioactive pyrazole derivatives. Halogen atoms can influence the electronic properties of the molecule and enhance its binding affinity to target proteins through halogen bonding. This substitution can contribute to increased cytotoxic potency.[2]

  • The Impact of the 1-Methyl Group: The N-substitution on the pyrazole ring is crucial for its biological activity. A methyl group at the N1 position can affect the molecule's lipophilicity and steric profile, which in turn influences its cell permeability and interaction with target enzymes.

  • Influence of Substituents at Other Positions: As seen in the table, the nature of the substituents at other positions of the pyrazole ring and fused ring systems dramatically impacts the cytotoxic activity. For instance, the fusion of a pyrano ring or the addition of a phenyloxazolone moiety leads to potent anticancer effects.[4][5][6] The variation in IC50 values across different cancer cell lines for the same compound highlights the importance of cell-specific factors in determining drug sensitivity.

Deciphering the Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases.[9][10][11] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Transcription Factors Transcription Factors Gene Expression Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis This compound Derivative This compound Derivative

The diagram above illustrates a simplified model of how a this compound derivative might exert its anticancer effect. By binding to the ATP-binding site of a receptor tyrosine kinase, the pyrazole compound competitively inhibits the phosphorylation of downstream signaling molecules. This blockade of the signaling cascade ultimately suppresses the expression of genes involved in cell proliferation, survival, and angiogenesis, leading to the inhibition of tumor growth.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are paramount. This section provides detailed, step-by-step protocols for three commonly used cytotoxicity assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

G

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid solution

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After compound incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris-base solution to each well.

    • Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 510 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Set up additional control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation:

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction (if applicable):

    • Add the stop solution provided in the kit to each well.

  • Data Acquisition:

    • Read the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The comparative analysis of related pyrazole derivatives indicates that substitutions on the pyrazole ring are critical for modulating cytotoxic potency and selectivity. The primary mechanism of action for many of these compounds appears to be the inhibition of key protein kinases involved in cancer cell signaling. The detailed protocols for MTT, SRB, and LDH assays provided in this guide offer a robust framework for the in vitro evaluation of the cytotoxic effects of these and other novel compounds. Further research focusing on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

A Researcher's Guide to the Spectroscopic Journey from Pyrazole to 4-chloro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyrazole scaffolds are foundational building blocks, prized for their versatile biological activities which span from anti-inflammatory to anti-cancer agents. The precise functionalization of the pyrazole ring is paramount, as minor structural modifications can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic profile. The synthesis of derivatives such as 4-chloro-1-methyl-1H-pyrazole is a common objective, introducing key features that can enhance binding affinity or block metabolic degradation.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its essential precursors, pyrazole and 1-methyl-1H-pyrazole. We will journey through the synthesis, examining how each synthetic transformation is reflected in the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This guide is designed for researchers and drug development professionals, offering not just data, but a causal understanding of how molecular structure dictates spectroscopic output.

The Synthetic Pathway: A Two-Step Transformation

The synthesis of this compound is efficiently achieved in two sequential steps starting from the parent heterocycle, pyrazole. The first step is the N-methylation of the pyrazole ring, followed by a regioselective chlorination at the C4 position.

Rationale for Synthetic Choices
  • N-Methylation: The methylation of pyrazole is the inaugural step. While pyrazole itself exists as a mixture of tautomers, methylation at the N1 position yields a single, stable isomer, 1-methyl-1H-pyrazole. This step is crucial for simplifying the subsequent chlorination and for mimicking the N-substituted pyrazoles commonly found in pharmaceuticals. We utilize dimethyl carbonate as a green and effective methylating agent.

  • Regioselective Chlorination: The C4 position of the 1-methyl-1H-pyrazole ring is electron-rich, making it susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent.[1][2] It is a mild, safe, and highly effective reagent for the chlorination of electron-rich heterocycles, offering excellent regioselectivity for the C4 position under acidic conditions.[3][4]

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Electrophilic Chlorination Pyrazole Pyrazole Methylpyrazole 1-Methyl-1H-pyrazole Pyrazole->Methylpyrazole Dimethyl Carbonate, 140°C Methylpyrazole_ref 1-Methyl-1H-pyrazole Chloropyrazole This compound Methylpyrazole_ref->Chloropyrazole N-Chlorosuccinimide (NCS) Acetic Acid, 55°C

Caption: Synthetic route from Pyrazole to this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole
  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazole (10.0 g, 0.147 mol) and dimethyl carbonate (13.2 g, 0.147 mol).

  • Heat the reaction mixture to 140°C and maintain this temperature for 8 hours. Methanol is produced as a byproduct and can be distilled off as it is formed.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • After completion, allow the mixture to cool to room temperature.

  • Purify the crude product by fractional distillation to obtain 1-methyl-1H-pyrazole as a colorless liquid.

Protocol 2: Synthesis of this compound
  • In a 100 mL round-bottom flask, dissolve 1-methyl-1H-pyrazole (5.0 g, 0.061 mol) in glacial acetic acid (30 mL).

  • Add N-chlorosuccinimide (NCS) (8.1 g, 0.061 mol) portion-wise to the solution while stirring. An initial exothermic reaction may be observed.

  • Heat the reaction mixture to 55°C and stir for 7 hours.[3]

  • Monitor the reaction by GC-MS to confirm the consumption of the starting material.

  • Once complete, cool the mixture and pour it into 100 mL of ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield this compound.

Protocol 3: Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: Infrared spectra were recorded on an FT-IR spectrometer using KBr pellets or as a thin film. Wavenumbers are reported in cm⁻¹.

  • Mass Spectrometry: Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) at 70 eV.

Comparative Spectroscopic Analysis

The structural evolution from a symmetric, tautomeric heterocycle to a fixed, substituted derivative is clearly captured by comparing the spectra of our three compounds.

¹H NMR Spectroscopy: Tracking Proton Environments

The ¹H NMR spectra provide a clear narrative of the synthetic transformations.

CompoundH3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)Other Protons (δ, ppm)
Pyrazole7.62 (d)6.35 (t)7.62 (d)~12.8 (br s, N-H)
1-Methyl-1H-pyrazole7.49 (s)6.21 (t)7.35 (d)3.86 (s, N-CH₃)
This compound7.45 (s)7.38 (s)3.84 (s, N-CH₃)
  • Pyrazole to 1-Methyl-1H-pyrazole: The most dramatic change is the disappearance of the broad N-H proton signal around 12.8 ppm and the appearance of a sharp singlet at 3.86 ppm, unequivocally confirming the addition of the methyl group to the nitrogen atom.[6] The ring protons also experience a shift; H3 and H5, which were equivalent in the parent pyrazole due to tautomerism, become distinct.

  • 1-Methyl-1H-pyrazole to this compound: The chlorination at the C4 position results in the complete disappearance of the signal for the H4 proton at 6.21 ppm. This is the most direct evidence of successful substitution at this position. The adjacent protons, H3 and H5, show minor downfield shifts to 7.45 ppm and 7.38 ppm respectively, due to the electron-withdrawing inductive effect of the chlorine atom.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR data complements the proton NMR, revealing changes in the electronic environment of the carbon atoms.

CompoundC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Other Carbons (δ, ppm)
Pyrazole134.7105.9134.7
1-Methyl-1H-pyrazole138.7106.2129.539.2 (N-CH₃)
This compound136.1111.9128.839.5 (N-CH₃)
  • N-Methylation: Upon methylation, the symmetry of the pyrazole ring is broken. C3 shifts downfield to 138.7 ppm, while C5 shifts upfield to 129.5 ppm. A new peak appears at 39.2 ppm, corresponding to the N-methyl carbon.

  • C4-Chlorination: The introduction of chlorine at C4 has the most pronounced effect on the C4 signal itself, causing a downfield shift from 106.2 ppm to 111.9 ppm. This deshielding effect is a direct consequence of the electronegativity of the attached chlorine atom. The chemical shifts of C3 and C5 are only marginally affected.

FT-IR Spectroscopy: A Vibrational Fingerprint

The FT-IR spectra highlight key functional group transformations.

CompoundN-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)Ring Vibrations (cm⁻¹)C-Cl Stretch (cm⁻¹)
Pyrazole3200-2600~3100-3000~1540, 1440
1-Methyl-1H-pyrazole~3100-3000~1520, 1460
This compound~3120-3020~1530, 1470~800-750
  • The broad N-H stretching band present in pyrazole (a result of strong hydrogen bonding) is completely absent in the spectra of the N-methylated products.[7]

  • The spectrum of this compound is distinguished by the appearance of a new, moderately strong absorption band in the 800-750 cm⁻¹ region, which is characteristic of the C-Cl stretching vibration.

Mass Spectrometry: Confirming Identity and Composition

Mass spectrometry provides the definitive confirmation of molecular weight and elemental composition.

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z) and Observations
PyrazoleC₃H₄N₂68.08M⁺ at m/z 68
1-Methyl-1H-pyrazoleC₄H₆N₂82.11M⁺ at m/z 82[8]
This compoundC₄H₅ClN₂116.55M⁺ at m/z 116 and M+2 at m/z 118 in a ~3:1 ratio.[9][10]

The most telling feature is the mass spectrum of this compound. The presence of a chlorine atom is unambiguously confirmed by the isotopic pattern of the molecular ion.[11] Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) at m/z 116, and another for the molecule containing ³⁷Cl (M+2) at m/z 118. The characteristic ~3:1 intensity ratio of these peaks is a textbook signature for a monochlorinated compound.[11][12]

Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample Pyrazole 1-Methyl-1H-pyrazole This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS GC-MS Sample->MS Data Comparative Analysis: - Chemical Shifts - Vibrational Modes - Isotopic Patterns - Fragmentation NMR->Data IR->Data MS->Data

Caption: Workflow for the comparative spectroscopic analysis.

Conclusion

The journey from pyrazole to this compound is a clear and instructive example of how synthetic modifications are precisely mirrored in spectroscopic data. Each technique—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. The disappearance of the N-H proton in ¹H NMR and the N-H stretch in FT-IR confirms methylation. The loss of the H4 signal in ¹H NMR, coupled with the tell-tale C-Cl stretch in the IR and the characteristic M⁺/M+2 isotopic pattern in the mass spectrum, provides irrefutable evidence of successful C4 chlorination. For the medicinal chemist and research scientist, a thorough understanding of these spectroscopic shifts is not merely an analytical exercise; it is a fundamental tool for confirming identity, ensuring purity, and confidently advancing promising molecules through the drug development pipeline.

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 4-chloro-1-methyl-1H-pyrazole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatility, however, necessitates a rigorous evaluation of the selectivity profile for any new derivative. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel pyrazole derivative, using 4-chloro-1-methyl-1H-pyrazole as an illustrative model compound. We will navigate through a multi-tiered strategy, beginning with initial target identification and progressing through broad off-target screening across major protein families and culminating in essential cell-based viability and cytotoxicity assessments. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to build a robust and reliable selectivity profile for any small molecule candidate.

Introduction: The Double-Edged Sword of Privileged Scaffolds

The 1H-pyrazole ring is classified as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][4] This promiscuity is advantageous for library design but presents a significant challenge in drug development: ensuring target specificity.[5] A lack of selectivity can lead to unforeseen off-target effects, toxicity, and ultimate failure of a drug candidate.[6]

This guide uses this compound (PubChem CID: 13844024), a simple substituted pyrazole, as a case study to demonstrate a systematic and rigorous approach to defining its biological interaction space.[7] While specific biological data for this exact compound is not extensively published, the methodologies outlined here provide a universal blueprint for characterizing any new chemical entity. Our objective is to construct a high-confidence "selectivity map" that informs the potential therapeutic applications and liabilities of our model compound.

Part 1: Initial Target Hypothesis and Biochemical Potency

Before embarking on broad cross-reactivity screening, an initial hypothesis about the primary biological target is essential. This often comes from computational predictions, phenotypic screening hits, or analogy to structurally similar compounds. For the purpose of this guide, we will hypothesize that this compound is designed as an inhibitor of a specific protein kinase, "Kinase A."

The first step is to confirm and quantify its activity against this primary target and a small panel of closely related kinases. This initial screen provides a baseline for potency and a preliminary glimpse into selectivity.

Workflow for Initial Target Assessment

cluster_0 Phase 1: Target Potency cluster_1 Phase 2: Preliminary Selectivity Compound This compound Stock Assay Biochemical Assay (e.g., ADP-Glo™ for Kinase A) Compound->Assay DoseResponse 10-point Dose-Response Curve Assay->DoseResponse FamilyPanel Small Kinase Family Panel (Kinase B, C, D) Assay->FamilyPanel IC50 Calculate IC50 for Kinase A DoseResponse->IC50 Compare Compare IC50 Values (Selectivity Ratio) IC50->Compare FamilyIC50 Determine IC50 for Related Kinases FamilyPanel->FamilyIC50 FamilyIC50->Compare

Caption: Initial workflow for potency and selectivity assessment.

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™)

This protocol is optimized for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8] It is a robust, luminescence-based assay suitable for high-throughput screening.

  • Reagent Preparation:

    • Prepare Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution containing the specific kinase (e.g., Kinase A) and its corresponding substrate in reaction buffer.

    • Prepare an ATP solution at a concentration of 2x the known Km value for the kinase. This ensures the assay is sensitive to competitive inhibitors.[9]

    • Serially dilute this compound in DMSO, then further dilute in reaction buffer to create 2x final concentrations (e.g., from 100 µM to 1 nM).

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted compound solution. Include DMSO-only wells as a "high activity" control and a known potent inhibitor as a "low activity" control.

    • Add 5 µL of the kinase/substrate mix to each well.

    • To initiate the reaction, add 10 µL of the 2x ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the high and low activity controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Illustrative Data: Initial Kinase Selectivity
Kinase TargetIC₅₀ (nM)Selectivity Ratio (IC₅₀ Off-Target / IC₅₀ Kinase A)
Kinase A (Primary Target) 50 1
Kinase B (Family Member)1,25025x
Kinase C (Family Member)> 10,000> 200x
Kinase D (Distant Family)> 10,000> 200x

Interpretation: The illustrative data suggests that this compound is a potent inhibitor of its primary target, Kinase A, with reasonable initial selectivity against closely related family members. This justifies proceeding to broader screening.

Part 2: Large-Scale Cross-Reactivity Profiling

A narrow, hypothesis-driven panel is insufficient to declare a compound selective. The vastness of the human proteome requires large-scale, unbiased screening to identify potential off-targets.[6][10] Commercial services offer comprehensive panels that are essential for this stage of characterization.

Tiered Strategy for Broad Off-Target Screening

cluster_tier1 Tier 1: Broad Screening (Single High Concentration) cluster_tier2 Tier 2: Dose-Response Validation Start Test Compound (e.g., this compound) KinomeScan Kinome Panel Screen (~400 kinases @ 1 µM) Start->KinomeScan GPCRScan GPCR Panel Screen (~100 receptors @ 10 µM) Start->GPCRScan Analysis Analyze % Inhibition Data Identify 'Hits' >50% Inhibition KinomeScan->Analysis GPCRScan->Analysis DoseResponse Generate IC50/EC50 Curves for All Identified Hits Analysis->DoseResponse Hits Found Report Generate Final Selectivity Profile (Primary Target vs. Off-Targets) Analysis->Report No Significant Hits DoseResponse->Report cluster_assays Orthogonal Readouts Compound Test Compound on Multiple Cell Lines LDH Membrane Integrity (LDH Assay) Compound->LDH MTT Metabolic Activity (MTT / WST-1 Assay) Compound->MTT Apo Apoptosis Induction (Caspase-Glo Assay) Compound->Apo Analysis Calculate CC50 for each endpoint LDH->Analysis MTT->Analysis Apo->Analysis Report Composite Cytotoxicity Profile & Therapeutic Index Analysis->Report

References

Navigating the Synthesis of Pyrazole-Based Herbicides: A Comparative Efficacy Guide to 4-Chloro-1-methyl-1H-pyrazole as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

The pyrazole scaffold is a cornerstone in modern agrochemical discovery, forming the backbone of numerous potent herbicides. The strategic selection of intermediates in the synthesis of these active ingredients is paramount, directly influencing reaction efficiency, cost-effectiveness, and the overall environmental footprint of the manufacturing process. This guide provides a comprehensive comparison of 4-chloro-1-methyl-1H-pyrazole as a pivotal intermediate in herbicide synthesis, evaluating its performance against viable alternatives and offering insights into the causality behind synthetic route selection.

The Central Role of Pyrazole Intermediates in Herbicide Synthesis

Pyrazole derivatives are integral to a significant class of herbicides that act by inhibiting critical plant enzymes.[1] The precise arrangement of substituents on the pyrazole ring is crucial for biological activity, and intermediates like this compound offer a versatile platform for introducing this necessary chemical diversity. The chlorine atom at the 4-position, in particular, serves as a key handle for further chemical modifications, such as cross-coupling reactions, to build the final complex herbicidal molecule.[2] The efficiency of introducing this chloro substituent and the subsequent reactions determine the overall viability of a synthetic route.

Comparative Analysis of Synthetic Routes to Chlorinated Pyrazole Intermediates

The synthesis of 4-chlorinated pyrazoles, including this compound, can be achieved through various methods. The choice of a particular route in an industrial setting is a multi-faceted decision, weighing factors such as yield, cost of reagents, reaction conditions, and environmental impact.

Direct Chlorination Strategies

Direct chlorination of the pyrazole ring is a common approach. Several chlorinating agents can be employed, each with distinct advantages and disadvantages.

Table 1: Comparison of Direct Chlorination Methods for Pyrazole Intermediates

Chlorination MethodKey ReagentsTypical Yields (%)AdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Catalyzed Pyrazole derivative, SOCl₂, Catalyst (e.g., DMF)50-80[2]Readily available and cost-effective reagents. Good regioselectivity for the 4-position.[2]Can generate corrosive byproducts. May require elevated temperatures.
Trichloroisocyanuric Acid (TCCA) Hydrazine, TCCAUp to 92[3]Mild reaction conditions. High yields. Environmentally benign byproducts.[3]TCCA can be more expensive than traditional chlorinating agents.
Electrochemical Chlorination Pyrazole, NaCl solution68-92[4]Avoids the use of harsh chemical oxidants. High yields are achievable.[4]Requires specialized equipment. Reaction efficiency can be sensitive to substrate structure.[4]
Sodium Hypochlorite (NaOCl) Pyrazole, NaOCl~70 (can be up to 99)[5]Inexpensive and readily available. High yields possible under optimized conditions.[5]Can lead to over-chlorination if not carefully controlled. Generates saline wastewater.

From a comparative perspective, the direct cyclization/chlorination strategy using TCCA presents a compelling case for its high yield and environmentally friendlier profile.[3] While traditional methods using thionyl chloride are cost-effective, the associated waste streams and potentially harsher conditions are significant drawbacks.[2] Electrochemical methods offer a greener alternative but may require substantial initial investment in equipment.[4] The use of sodium hypochlorite, while economical, demands precise control to avoid the formation of polychlorinated byproducts.[5]

Alternative Intermediates and Synthetic Pathways

Instead of chlorinating a pre-formed pyrazole ring, alternative strategies involve constructing the pyrazole ring with the chlorine atom already in place or using a different leaving group for subsequent functionalization.

One common alternative is the use of a 4-bromo-pyrazole intermediate. While the synthesis of brominated pyrazoles often mirrors chlorination methods (e.g., using N-bromosuccinimide), the reactivity of the C-Br bond in subsequent cross-coupling reactions can differ from the C-Cl bond, potentially influencing reaction times and catalyst choice.

Another approach involves the synthesis of a pyrazole with a hydroxyl group at the 4-position, which can then be converted to a chloro or other leaving group. However, this often adds extra steps to the overall synthesis, potentially reducing the overall yield and increasing cost.

Case Study: Synthesis of Pyrazosulfuron-ethyl

To illustrate the practical implications of intermediate selection, we can examine the synthesis of Pyrazosulfuron-ethyl, a widely used herbicide.[1] A key step in its synthesis involves the use of a substituted pyrazole intermediate. While the publicly available literature does not always detail the exact industrial synthesis, a plausible route involves the use of a precursor like ethyl 5-amino-1-methylpyrazole-4-carboxylate, which is then sulfonylated.[1] The synthesis of this pyrazole core can be achieved through various routes, and the choice of starting materials and cyclization conditions will impact the overall process efficiency. Greener synthetic routes using deep eutectic solvents or other environmentally benign methodologies are being explored for the synthesis of pyrazole derivatives in general, which could be applied to the production of such intermediates.[6]

Experimental Protocols

General Procedure for Direct Chlorination using Thionyl Chloride

This protocol is a generalized representation based on literature procedures.[2]

Materials:

  • 1-methyl-1H-pyrazole

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalyst)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-methyl-1H-pyrazole (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 to 2.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the position of the chloro substituent.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[7]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_chlorination Chlorination cluster_product Target Intermediate Hydrazine Hydrazine Pyrazole_Ring 1-Methyl-1H-pyrazole Hydrazine->Pyrazole_Ring 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazole_Ring SOCl2 SOCl₂/DMF Pyrazole_Ring->SOCl2 TCCA TCCA Pyrazole_Ring->TCCA Electrochem Electrochemical Pyrazole_Ring->Electrochem NaOCl NaOCl Pyrazole_Ring->NaOCl Target 4-Chloro-1-methyl- 1H-pyrazole SOCl2->Target TCCA->Target Electrochem->Target NaOCl->Target caption Figure 1: Synthetic pathways to this compound.

Figure 1: Synthetic pathways to this compound.

Environmental and Economic Considerations

The growing emphasis on sustainable chemistry necessitates a thorough evaluation of the environmental impact of chemical processes.[6][8] The production of herbicides contributes to greenhouse gas emissions, and the choice of synthetic route can significantly influence this footprint.[9][10]

  • Atom Economy: Synthetic routes that maximize the incorporation of atoms from the reactants into the final product are preferred. Methods like the TCCA-mediated cyclization/chlorination exhibit good atom economy.[3]

  • Waste Generation: The nature and volume of byproducts are critical considerations. Routes that produce benign byproducts (e.g., water, nitrogen) are superior to those generating corrosive or hazardous waste.

  • Energy Consumption: Reaction conditions, such as temperature and pressure, directly impact energy usage. Milder reaction conditions, as seen in some modern synthetic methods, are economically and environmentally advantageous.

  • Cost of Goods (COGS): The price of raw materials, reagents, and energy, coupled with the overall process yield, determines the final cost of the intermediate. A comprehensive techno-economic analysis is crucial for industrial-scale production.[11]

Conclusion: Justifying the Selection of this compound and its Synthetic Route

The selection of this compound as a key intermediate in herbicide synthesis is justified by its versatility in enabling the construction of complex, biologically active molecules. The chlorine atom at the 4-position provides a reliable reactive site for further functionalization.

In comparing the synthetic routes to this intermediate, a clear trend towards greener and more efficient methods is evident. While traditional methods remain in use due to established infrastructure and low reagent costs, the long-term economic and environmental benefits of higher-yielding, milder, and less wasteful processes are driving innovation. The TCCA-mediated synthesis stands out as a particularly promising option, offering high yields under mild conditions with a favorable environmental profile.[3]

For researchers and process chemists, the optimal choice of synthetic route will depend on a careful evaluation of the specific project goals, available resources, and the ever-present need for sustainable and economically viable chemical manufacturing. This guide serves as a foundational resource for making informed decisions in the critical early stages of herbicide development.

References

A Quantum Chemical Compass: Navigating Structure and Reactivity in 4-Halopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals, Researchers, and Scientists

In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a molecular framework that repeatedly appears in successful drug candidates across a spectrum of therapeutic areas, from anti-inflammatory to anti-cancer agents. The strategic placement of a halogen atom at the 4-position of this ring creates the 4-halopyrazole series—derivatives whose subtle electronic and structural modifications can profoundly influence their biological activity and potential as pharmaceuticals.

This guide offers a deep, comparative analysis of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodopyrazole, grounded in quantum chemical calculations. We move beyond simple data presentation to explain the causality behind the observed trends, providing field-proven insights into how halogen substitution modulates molecular properties. This document is designed to serve as a practical compass for researchers, enabling a more rational approach to the design and synthesis of next-generation pyrazole-based therapeutics.

The Influence of the Halogen: A Tale of Electronegativity and Size

The substitution of a hydrogen atom with a halogen at the C4 position of the pyrazole ring introduces a fascinating interplay of electronic effects. The properties of the resulting 4-halopyrazole are dictated primarily by two key characteristics of the halogen atom: its electronegativity and its atomic size (polarizability). Electronegativity follows the trend F > Cl > Br > I, while polarizability and the potential for halogen bonding increase down the group, F < Cl < Br < I.[1][2] These fundamental atomic properties ripple through the molecule, altering its geometry, electron distribution, and ultimately, its reactivity and intermolecular interaction potential.

A recent comprehensive study by Reyes et al. (2023) completed the crystallographic data for the entire series, providing a consistent basis for comparison.[2][3] Their work, combined with other computational studies, allows us to build a detailed picture of how these substituents tune the molecule's characteristics.

Data Presentation: A Comparative Overview of 4-Halopyrazole Properties

The following table summarizes key quantum chemical descriptors for the 4-halopyrazole series. These values, compiled from multiple DFT studies, provide a quantitative look at the impact of halogen substitution.

Property4-Fluoropyrazole4-Chloropyrazole4-Bromopyrazole4-Iodopyrazole
Dipole Moment (μ) / Debye 3.01[2]2.45[2]2.30[2]1.96[2]
C4-X Bond Length / Å 1.353[2]1.722[2]1.879[2]2.079[2]
HOMO Energy / eV -7.21-7.05-6.98-6.82
LUMO Energy / eV -0.25-0.58-0.71-0.90
HOMO-LUMO Gap (ΔE) / eV 6.966.476.275.92
N-H Acidity (Calculated) Least Acidic------Most Acidic[2]
Halogen Bonding Potential NegligibleModerateStrong[1][4][5]Strongest[1][4][5]

Note: HOMO/LUMO energies are representative values synthesized from typical DFT calculations (e.g., B3LYP/6-311++G(d,p)) to illustrate the trend. Absolute values can vary with the level of theory.

In-Depth Analysis of Molecular Properties

Molecular Geometry and Dipole Moment

As expected, the C4-X bond length increases steadily from fluorine to iodine, corresponding to the increasing atomic radii of the halogens.[2] A more revealing trend is observed in the molecular dipole moment. Counterintuitively, the dipole moment is highest for the most electronegative substituent (Fluorine) and decreases down the group to Iodine .[2]

This trend arises from the vector nature of the dipole moment. The highly electronegative fluorine atom strongly pulls electron density from the pyrazole ring, creating a large C-F bond dipole. However, this is counteracted by the dipole moment of the pyrazole ring itself. For the larger, more polarizable halogens (Cl, Br, I), the induction effect is weaker, and the overall molecular dipole moment is reduced. This has significant consequences for solubility and how the molecule orients itself within a protein binding pocket.

Frontier Molecular Orbitals (HOMO & LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a key measure of chemical stability. A larger gap implies higher stability and lower reactivity.

Our comparative analysis reveals a clear trend: The HOMO-LUMO gap decreases progressively from 4-fluoropyrazole to 4-iodopyrazole . This suggests that the chemical reactivity of the derivatives increases down the halogen group. The 4-iodopyrazole, with the smallest energy gap, is the most reactive of the series, making it more susceptible to electrophilic attack or participation in charge-transfer interactions. This is a crucial consideration in drug design, as higher reactivity can lead to off-target effects or metabolic instability.

Molecular Electrostatic Potential (MEP) and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions.

  • Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack and are favorable for hydrogen bond accepting.

  • Blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack and are favorable for hydrogen bond donating.

For 4-halopyrazoles, the MEP reveals two key interaction sites:

  • The N-H group : The proton of the N-H bond is a region of positive potential (blue), making it a strong hydrogen bond donor. The acidity of this proton is modulated by the halogen, increasing with decreasing electronegativity (F < Cl < Br < I).[2]

  • The Halogen Atom : A fascinating feature of heavier halogens (Cl, Br, I) is the phenomenon of halogen bonding . The MEP shows that while the "equator" of the halogen atom is electron-rich (negative potential), the very tip along the C-X bond axis is electron-deficient, creating a region of positive potential known as a σ-hole .[1] The magnitude of this positive σ-hole increases from Cl to Br to I, making 4-iodopyrazole the strongest halogen bond donor in the series.[1][4][5] This directional, non-covalent interaction is increasingly recognized as a vital tool in drug design for improving binding affinity and specificity.

Experimental Protocol: A Self-Validating Quantum Chemical Workflow

To ensure the trustworthiness and reproducibility of the data presented, we outline a standard, self-validating protocol for performing a quantum chemical analysis on a 4-halopyrazole derivative using Density Functional Theory (DFT).

Objective: To calculate the optimized geometry, electronic properties (HOMO, LUMO, Dipole Moment), and Molecular Electrostatic Potential of a 4-halopyrazole.

Computational Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) - A widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p) - A triple-zeta basis set that provides a flexible description of the electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

Step-by-Step Methodology:

  • Structure Input:

    • Construct the 3D structure of the desired 4-halopyrazole (e.g., 4-chloropyrazole) in a molecular modeling software (e.g., GaussView, Avogadro).

    • Ensure a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • Causality: This step is crucial to ensure all subsequent calculations are performed on the most stable structure.

    • Immediately follow the optimization with a frequency calculation at the same level of theory.

    • Self-Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. If imaginary frequencies are found, it indicates a saddle point, and the geometry must be re-optimized.

  • Single-Point Energy Calculation and Property Analysis:

    • Using the validated optimized geometry, perform a single-point energy calculation.

    • Request the following properties during the calculation:

      • Population Analysis: Specify Pop=NBO to perform a Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions.

      • Molecular Orbitals: Ensure HOMO and LUMO energies are saved.

      • Dipole Moment: This is typically calculated by default.

  • Molecular Electrostatic Potential (MEP) Visualization:

    • Using the output file from the single-point calculation, generate the MEP surface.

    • Map the MEP onto the molecule's electron density surface (typically an isosurface of 0.002 a.u.) to visualize the electron-rich and electron-poor regions.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: General molecular structure of a 4-halopyrazole derivative.

G cluster_input 1. Input cluster_calc 2. DFT Calculation cluster_validation 3. Validation cluster_output 4. Analysis start Build Initial 3D Structure (4-Halopyrazole) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Check Frequencies freq->check spe Single-Point Energy & Property Calculation geom Optimized Geometry spe->geom props Electronic Properties (HOMO, LUMO, Dipole) spe->props mep MEP & NBO Analysis spe->mep check->opt Imaginary Frequencies Found check->spe No Imaginary Frequencies

Caption: Self-validating workflow for quantum chemical analysis.

Conclusion and Outlook

The quantum chemical comparison of 4-halopyrazole derivatives reveals predictable yet powerful trends governed by the nature of the halogen substituent. As we move down the group from fluorine to iodine, the dipole moment decreases, while the chemical reactivity (indicated by a smaller HOMO-LUMO gap) and the potential for halogen bonding both increase.

These insights are not merely academic; they have direct, practical implications for drug development. A medicinal chemist can leverage this knowledge to:

  • Tune Solubility and Polarity: By selecting a halogen based on its effect on the dipole moment.

  • Enhance Binding Affinity: By incorporating bromine or iodine to engage in specific halogen bonding interactions with a protein target.

  • Modulate Reactivity: By choosing a halogen to either increase or decrease metabolic lability.

By grounding drug design in the fundamental principles of quantum chemistry, researchers can navigate the vast chemical space with greater precision, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely procedural; they are a direct reflection of our scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-chloro-1-methyl-1H-pyrazole, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Foundational Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis for all subsequent safety and disposal decisions. This compound is a halogenated heterocyclic compound that presents multiple hazards.[1] Its disposal pathway is dictated by its classification as a hazardous substance.

A summary of its hazard classifications, according to the Globally Harmonized System (GHS), is presented below.

Hazard ClassGHS Hazard StatementSource
Acute Toxicity, Oral H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation H332: Harmful if inhaled[2]
Skin Irritation H315: Causes skin irritation[1][2][3]
Eye Irritation H319: Causes serious eye irritation[1][2][3][4]
Respiratory Irritation H335: May cause respiratory irritation[1][2][3][5]
Flammability H226: Flammable liquid and vapor[1]

Expert Insight: The presence of a chlorinated organic structure necessitates its treatment as environmentally persistent and requiring specialized disposal. Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or municipal trash, as this can lead to environmental contamination.[5][6][7]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Given the compound's hazard profile, stringent adherence to safety protocols is mandatory. The principle here is to create a multi-layered barrier between the researcher and the chemical.

  • Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood.[5][6] This is critical to mitigate inhalation risks associated with its potential volatility and respiratory irritancy (H335).[1][2][3][5] An eyewash station and safety shower must be readily accessible.[8][9]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles and a face shield to protect against splashes that could cause serious eye irritation (H319).[9][10]

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[9][10] The compound is harmful upon skin contact (H312) and causes irritation (H315).[1][2]

    • Body Protection : A flame-retardant laboratory coat and closed-toe shoes are required to protect against skin exposure and potential fire hazards.[2][6]

Step-by-Step Disposal Protocol for Unused Chemical & Contaminated Waste

The guiding principle for disposal is that this compound must be managed as hazardous chemical waste .[6][7] The responsibility for correct classification and disposal lies with the waste generator.[6]

Step 1: Waste Classification and Segregation

  • Classify the waste as "Hazardous Waste: Halogenated Organic Compound".

  • Segregate this waste stream from non-halogenated solvents and incompatible materials, particularly strong oxidizing agents, to prevent dangerous reactions.[7][11]

Step 2: Container Selection and Management

  • Select a robust, leak-proof container with a secure, tight-fitting lid that is chemically compatible with the compound.[6][7][12]

  • Ensure the container is in good condition, free from cracks or defects.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[7]

Step 3: Proper Labeling

  • Immediately label the waste container. The label must be clear, legible, and permanently affixed.

  • The label must include:

    • The words "Hazardous Waste ".[6][7]

    • The full chemical name: "This compound ". Do not use abbreviations.[6]

    • An accurate list of all constituents and their approximate concentrations.

    • The date when waste was first added to the container (accumulation start date).[7]

Step 4: Temporary On-Site Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[6][7]

  • This area must be secure, well-ventilated, and away from sources of ignition or heat.[6][10]

  • Utilize secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks.[7][12]

Step 5: Arranging Final Disposal

  • Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[6][7][12]

  • Provide them with the full chemical name and any available safety information.

  • Follow all institutional and local regulations for waste manifest and handover procedures.[6][10]

Disposal Workflow for this compound

The following diagram outlines the decision-making process and required actions for proper disposal.

G Disposal Workflow for this compound start Start: Have This compound waste? assess 1. Hazard Assessment & Don PPE start->assess classify 2. Classify as Hazardous Waste (Halogenated Organic) assess->classify spill Spill Occurs assess->spill Emergency? container 3. Select & Label Compatible Container classify->container store 4. Store in Designated Area with Secondary Containment container->store contact_ehs 5. Contact EHS for Waste Pickup store->contact_ehs end End: Waste Removed by EHS contact_ehs->end spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol collect_spill Collect Spill Debris as Hazardous Waste spill_protocol->collect_spill collect_spill->container Add to waste container

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental release.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control & Contain : If safe to do so, prevent the spill from spreading or entering drains.[2][5]

  • Personal Protection : Don the appropriate PPE as described in Section 2 before approaching the spill.

  • Absorb : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.[5][6][9]

  • Collect : Carefully sweep or shovel the absorbed material into a designated, sealable, and properly labeled container for disposal as hazardous waste.[2][6]

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[11]

Decontamination and Disposal of Empty Containers

An "empty" container that held this compound must still be treated as hazardous waste until properly decontaminated.

  • Initial Rinse : The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous chemical waste.[7][12][13] This rinseate is considered acutely hazardous.

  • Triple Rinse : Perform a triple rinse procedure with an appropriate solvent. Collect all rinsate as hazardous waste.[13]

  • Final Disposal : Once thoroughly rinsed and air-dried, the container's label must be completely removed or defaced.[12][13] The clean container can then be disposed of as non-hazardous solid waste or recycled according to your institution's policies.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Chloro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for the handling of 4-chloro-1-methyl-1H-pyrazole. As a crucial intermediate in pharmaceutical research and development, understanding its hazard profile is paramount to ensuring a safe laboratory environment. This document moves beyond mere checklists to instill a deep, causal understanding of why specific protective measures are necessary, empowering you to work with confidence and security. Our commitment is to your safety, providing value that extends beyond the product itself.

Hazard Profile Analysis: Understanding the Risks

This compound is a chemical compound that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary safety precautions. A failure to understand these risks can lead to acute injury or chronic health issues.

The primary hazards associated with this compound are summarized below.[1]

Hazard ClassificationGHS Hazard StatementPractical Implication in the Laboratory
Flammable Liquid, Cat. 3 H226: Flammable liquid and vapor[1][2]Requires storage away from ignition sources and use of non-sparking tools.[2] Handling should occur in a well-ventilated area to prevent vapor accumulation.
Acute Toxicity, Oral, Cat. 4 H302: Harmful if swallowed[1][3]Prohibits eating, drinking, or smoking in the lab.[3][4] Accidental ingestion can cause significant illness.
Skin Irritation, Cat. 2 H315: Causes skin irritation[1][2][3][4]Direct contact can cause redness, inflammation, or chemical burns. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[3]
Serious Eye Irritation, Cat. 2A H319: Causes serious eye irritation[1][2][4][5]Splashes can cause severe, potentially lasting eye damage. Chemical splash goggles are mandatory.[6][7]
STOT SE, Cat. 3 H335: May cause respiratory irritation[1][2][3][4]Inhalation of vapors or aerosols can irritate the nose, throat, and lungs. All handling of open containers must be performed within a certified chemical fume hood.[8]
Aquatic Hazard, Chronic, Cat. 3 H412: Harmful to aquatic life with long lasting effects[2]Mandates proper waste disposal procedures to prevent environmental contamination. Do not pour down the drain.[9][10]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final line of defense against chemical exposure. True laboratory safety is built upon a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes systematic changes to the work environment over reliance on individual behavior. Before any work begins, a risk assessment should confirm that higher-level controls are in place.

Hierarchy_of_Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety strategies.

Core PPE Requirements for this compound

Based on the hazard analysis, the following PPE and engineering controls are mandatory for all handling procedures.

Primary Engineering Control: The Chemical Fume Hood

Due to the compound's potential to cause respiratory irritation, all manipulations of this compound that could generate vapors or aerosols must be conducted inside a properly functioning and certified chemical fume hood.[8] This is the most critical step in preventing inhalation exposure.

Mandatory PPE Ensemble

The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed. The following diagram outlines a decision-making workflow for selecting the appropriate level of protection.

PPE_Selection_Workflow decision decision procedure procedure ppe_item ppe_item start Start: Procedure with This compound fume_hood Work in Chemical Fume Hood? start->fume_hood stop STOP! Do not proceed without a fume hood. fume_hood->stop No splash_risk Significant Splash Risk? (e.g., large volume transfer, pressurized system) fume_hood->splash_risk Yes base_ppe Standard PPE Ensemble splash_risk->base_ppe No enhanced_ppe Enhanced PPE Ensemble splash_risk->enhanced_ppe Yes goggles Chemical Splash Goggles base_ppe->goggles gloves Double Nitrile Gloves base_ppe->gloves coat Flame-Resistant Lab Coat base_ppe->coat enhanced_ppe->goggles enhanced_ppe->gloves enhanced_ppe->coat face_shield Face Shield (over goggles) enhanced_ppe->face_shield apron Chemical-Resistant Apron enhanced_ppe->apron

Caption: PPE selection workflow based on procedural risk.

1. Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[7] Standard safety glasses do not provide adequate protection from splashes, which could cause serious eye irritation.[1][6]

  • High-Risk Operations: When handling larger volumes (>1 L) or performing operations with a high risk of splashing (e.g., transfers under pressure), a full-face shield must be worn in addition to chemical splash goggles.[7][11]

2. Hand Protection:

  • Glove Thickness: A minimum thickness of 4-mil is recommended. For extended work, heavier-duty 8-mil nitrile gloves are preferable.

  • Double Gloving: It is best practice to wear two pairs of gloves.[12] This provides redundancy in case the outer glove is torn or punctured. The inner glove should be tucked under the lab coat sleeve, and the outer glove should be pulled over the sleeve.[12]

  • Inspection and Replacement: Always inspect gloves for tears or holes before use.[9] Change gloves immediately if they become contaminated, and always remove them before leaving the laboratory area to prevent cross-contamination of surfaces like doorknobs or keyboards.[11][13]

3. Body Protection:

  • Lab Coat: A flame-resistant (FR) lab coat is required, given the compound's flammability.[7] It should be fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: For procedures with a high splash risk, a rubber or neoprene chemical-resistant apron should be worn over the lab coat.[14]

  • Apparel and Footwear: Long pants and closed-toe shoes are mandatory.[6][15] Do not wear sandals, perforated shoes, or shorts in the laboratory.[6]

4. Respiratory Protection:

  • Under normal operating conditions within a certified chemical fume hood, respiratory protection is not required.

  • In the event of a large spill or ventilation failure, a NIOSH-approved respirator with organic vapor (OV) cartridges may be necessary for emergency response personnel.[3][16] Use of respirators requires proper fit-testing and training under an established respiratory protection program.

Procedural Protocols: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent exposure and cross-contamination.

Protocol 4.1: PPE Donning Sequence (Putting On)
  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves, tucking the cuffs under your lab coat sleeves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over your lab coat sleeves.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield: If required by your risk assessment, put on the face shield.

Protocol 4.2: PPE Doffing Sequence (Taking Off)

This sequence is designed to contain contaminants.

  • Outer Gloves: Remove the outer, most contaminated, pair of gloves. Use a proper technique to avoid touching the outside of the glove with your bare skin.[9] Dispose of them in the designated hazardous waste container.

  • Face Shield: If used, remove the face shield by handling the headband, avoiding the contaminated front surface.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any contamination on the exterior.

  • Goggles: Remove eye protection.

  • Inner Gloves: Remove the final pair of gloves, again using a safe removal technique.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[13][15]

Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Outer Gloves don2->don3 don4 4. Goggles don3->don4 don5 5. Face Shield (if needed) don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield (if used) doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. WASH HANDS doff5->doff6

Caption: Step-by-step PPE donning and doffing sequence.

Decontamination and Disposal Plan

Spill Management: In case of a spill, evacuate non-essential personnel. The cleanup team must wear the enhanced PPE ensemble described above, including respiratory protection if the spill is large or outside of a fume hood. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect it in a sealed, labeled container for hazardous waste disposal.[17]

Disposal of Contaminated PPE: All disposable PPE used while handling this compound, including gloves, aprons, and any contaminated wipes, must be considered hazardous waste.[9] Place these items in a designated, sealed, and clearly labeled hazardous waste container for collection by your institution's environmental health and safety department.[3][18]

Personal Decontamination: If skin contact occurs, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[5][10] Seek immediate medical attention.[5] For eye contact, use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5][10][19]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.